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  • Product: 2-[(2-Aminoethyl)amino]nicotinic acid
  • CAS: 374063-93-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-[(2-Aminoethyl)amino]nicotinic Acid

Foreword: The Strategic Synthesis of a Versatile Heterocyclic Building Block For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Synthesis of a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in medicinal chemistry. Within this class, 2-[(2-Aminoethyl)amino]nicotinic acid presents itself as a particularly intriguing, yet challenging, synthetic target. As an amphoteric molecule featuring a carboxylic acid, a secondary aromatic amine, and a primary aliphatic amine, it offers multiple points for derivatization, making it a valuable building block for novel ligands, complex pharmaceutical intermediates, and specialized chemical probes.

This guide eschews a conventional, rigid template. Instead, it provides a deep, logical dive into a robust and rational synthetic pathway. We will not merely list procedural steps; we will explore the causality behind each experimental choice, from the selection of starting materials to the critical use of protecting groups and final purification strategies. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility. This document is intended to serve as a practical and intellectual guide for the successful laboratory synthesis of this versatile molecule.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid is most logically approached through a convergent strategy centered on the formation of the C2-N bond on the pyridine ring. The primary challenge lies in managing the reactivity of the three distinct functional groups: the carboxylic acid on the pyridine ring and the two primary amines of the ethylenediamine sidechain.

A plausible retrosynthetic analysis identifies 2-chloronicotinic acid and ethylenediamine as the principal starting materials. This approach relies on a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for functionalizing halopyridines.[1] However, direct reaction is fraught with complications:

  • Lack of Selectivity: Ethylenediamine possesses two nucleophilic primary amines, creating a high probability of di-substitution, where two molecules of the nicotinic acid derivative react with one molecule of ethylenediamine.

  • Side Reactions: The carboxylic acid group could interfere with the primary amine substitution, potentially leading to amide formation or other unwanted side reactions under certain conditions.

Therefore, a successful synthesis necessitates a carefully orchestrated protection-deprotection strategy. The carboxylic acid must be masked, and one of the two amino groups on ethylenediamine must be selectively blocked to ensure the desired mono-substitution.

The proposed forward synthesis, detailed in the subsequent sections, will therefore proceed via the following key stages:

  • Protection of 2-Chloronicotinic Acid: The carboxylic acid is converted to an ester to prevent its interference in the subsequent nucleophilic substitution step.

  • Selective Mono-protection of Ethylenediamine: One of the two primary amine groups of ethylenediamine is protected to prevent di-substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The protected 2-chloronicotinate ester is reacted with the mono-protected ethylenediamine to form the core C-N bond.

  • Sequential Deprotection and Purification: The protecting groups on the amine and the carboxylic acid are removed, followed by purification to yield the final target molecule.

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Stage 1: Carboxylic Acid Protection cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: Core Synthesis (SNAr) cluster_3 Stage 4: Deprotection & Isolation Start1 2-Chloronicotinic Acid Ester Ethyl 2-Chloronicotinate Start1->Ester Esterification (EtOH, Acid Catalyst) Coupling Protected Intermediate Coupling_edge Nucleophilic Aromatic Substitution (Base, Heat) Ester->Coupling_edge Start2 Ethylenediamine MonoBoc tert-Butyl (2-aminoethyl)carbamate Start2->MonoBoc Mono-Boc Protection ((Boc)2O) MonoBoc->Coupling_edge Deprotection Final Product 2-[(2-Aminoethyl)amino]nicotinic acid Coupling->Deprotection 1. Acidic Deprotection (Boc Removal) 2. Basic Hydrolysis (Ester Cleavage) 3. pH Adjustment & Purification Coupling_edge->Coupling

Caption: Overall Synthetic Workflow Diagram.

Experimental Protocols and Mechanistic Insights

Stage 1: Protection of 2-Chloronicotinic Acid via Esterification

Rationale: The acidic proton of the carboxylic acid can interfere with the basic conditions often required for SNAr reactions and can complicate product isolation. Converting the carboxylic acid to an ethyl ester renders it inert under the planned substitution conditions. Fischer esterification is a classic and cost-effective method for this transformation.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), absolute ethanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol under reduced pressure.

    • Carefully neutralize the remaining acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate, which can often be used in the next step without further purification.

Stage 2: Selective Mono-Boc Protection of Ethylenediamine

Rationale: To prevent the undesired di-substitution on ethylenediamine, one of the two equivalent primary amine groups must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the upcoming SNAr reaction and its straightforward removal under acidic conditions.[2][3] A published procedure using glycerol as a solvent provides a simple and effective method for achieving mono-protection.[4]

Protocol:

  • Reaction Setup: In a flask, dissolve ethylenediamine (1.0 eq) in glycerol (approx. 2 mL per mmol of amine).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the disappearance of the starting diamine.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water (3 x volumes) to remove the glycerol.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl (2-aminoethyl)carbamate, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Stage 3: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This is the key bond-forming step. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the C3 position activates the C2 position towards nucleophilic attack by the free primary amine of the mono-protected ethylenediamine. The reaction requires a base to neutralize the HCl generated and typically requires heat to overcome the activation energy.

Caption: SNAr reaction mechanism. (Note: Image placeholders would be replaced with actual chemical structure images).

Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve ethyl 2-chloronicotinate (1.0 eq) and tert-butyl (2-aminoethyl)carbamate (1.1-1.2 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The crude product, ethyl 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinate, should be purified by silica gel column chromatography.

Stage 4: Sequential Deprotection and Final Isolation

Rationale: The final stage requires the removal of both the Boc and ester protecting groups. The Boc group is labile to strong acid, while the ethyl ester is readily cleaved by base-catalyzed hydrolysis (saponification). Performing these steps sequentially is crucial for a clean reaction.

Protocol:

  • Boc Deprotection (Acidolysis):

    • Dissolve the purified intermediate from Stage 3 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C to room temperature.

    • Stir for 1-3 hours until TLC indicates complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often carried forward directly.

  • Ester Hydrolysis (Saponification):

    • Dissolve the crude amine salt in a mixture of water and an alcohol (e.g., methanol or ethanol).

    • Add an excess of an aqueous base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).

    • Heat the mixture to 50-70 °C and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

  • Final Isolation and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution by dropwise addition of hydrochloric acid (HCl) to its isoelectric point. The product, being amphoteric, will precipitate out of the solution at a specific pH.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual impurities.

    • Dry the solid under vacuum to yield pure 2-[(2-Aminoethyl)amino]nicotinic acid. Recrystallization from a water/ethanol mixture may be performed for further purification if necessary.[5]

Data Summary and Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. The following table outlines the expected properties of the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Data (Expected)
Ethyl 2-chloronicotinateC₈H₈ClNO₂185.61Colorless to pale yellow oil¹H NMR showing ethyl ester peaks (triplet ~1.4 ppm, quartet ~4.4 ppm) and three aromatic protons.
tert-Butyl (2-aminoethyl)carbamateC₇H₁₆N₂O₂160.21White solid or viscous oil¹H NMR showing a large singlet for the Boc group (~1.4 ppm) and signals for the two methylene groups.
2-[(2-Aminoethyl)amino]nicotinic acidC₈H₁₁N₃O₂181.19Off-white to tan solid¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure, purity, and exact mass.

Conclusion and Outlook

The multi-step synthesis outlined in this guide represents a robust and logically sound pathway to 2-[(2-Aminoethyl)amino]nicotinic acid. By employing a strategic protection-deprotection sequence, the inherent challenges of selectivity associated with the polyfunctional starting materials are effectively overcome. The SNAr reaction of a 2-halopyridine derivative remains the cornerstone of this approach, a testament to its reliability in constructing C-N bonds in heterocyclic systems.

For professionals in drug discovery and materials science, the successful synthesis of this molecule opens the door to a wide array of subsequent applications. The three distinct functional groups provide orthogonal handles for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. This guide provides the foundational, field-proven methodology to access this valuable chemical entity, empowering further innovation and discovery.

References

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

  • Hussain, F. H. S. (2018). How to protect one amine group in ethylenediamine, it's possible?. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cu-catalyzed selective mono-N-pyridylation: direct access to 2-aminoDMAP/sulfonamides as bifunctional organocatalysts. (2012). PubMed. Retrieved January 25, 2026, from [Link]

  • The Reaction of Ethylenediamine with Cobalt (II) Perchlorate and Oxygen in Dilute Aqueous Solutions. (1966). ScholarWorks@CWU. Retrieved January 25, 2026, from [Link]

  • Anbar, M., & Hart, E. J. (1968). Effect of ligands on reactivity of metal cations towards the hydrated electron. Part 2.—Effect of glycine, ethylenediamine and nitrilotriacetic acid. Transactions of the Faraday Society, 64, 2719-2727. [Link]

  • Protecting Groups. (n.d.). K. P. C. Vollhardt, N. E. Schore. Retrieved January 25, 2026, from [Link]

  • Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method. (2015). Google Patents.
  • Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Protecting Groups. (2020). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • Protecting group. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Ethylenediamine Dihydrochloride?. (2024). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of nicotinic acid (Vitamin B3). We will delve into a plausible synthetic route, detailed analytical characterization, and the potential biological significance of this molecule, drawing upon established knowledge of nicotinic acid and its analogues.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, a fundamental B vitamin, plays a crucial role in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, nicotinic acid has well-documented effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[2][3] These effects are primarily mediated through the activation of G protein-coupled receptors, such as GPR109A (HCA2), which leads to the inhibition of lipolysis in adipose tissue.[1][4]

The modification of the nicotinic acid scaffold has been a subject of extensive research to develop analogues with improved therapeutic profiles and reduced side effects, such as the characteristic flushing.[5] The introduction of an aminoethylamino side chain at the 2-position of the pyridine ring, to form 2-[(2-Aminoethyl)amino]nicotinic acid, presents an intriguing structural modification. This alteration is expected to influence the molecule's physicochemical properties, receptor binding affinity, and overall biological activity. This guide will explore the synthesis, characterization, and potential applications of this novel derivative.

Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid: A Proposed Pathway

The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid can be logically approached through a nucleophilic aromatic substitution reaction. The most viable precursor for this synthesis is 2-chloronicotinic acid, a readily available starting material.[6][7] The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack, making it a suitable site for the introduction of the aminoethylamino moiety.

The proposed synthetic pathway involves the reaction of 2-chloronicotinic acid with ethylenediamine.[8]

Synthesis_of_2-[(2-Aminoethyl)amino]nicotinic_acid start 2-Chloronicotinic Acid product 2-[(2-Aminoethyl)amino]nicotinic acid start->product Nucleophilic Aromatic Substitution reagent Ethylenediamine (Excess) reagent->product

Caption: Proposed synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the synthesis of similar 2-aminonicotinic acid derivatives.[6][9]

Materials:

  • 2-Chloronicotinic acid

  • Ethylenediamine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dioxane)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent.

  • Addition of Reagents: Add an excess of ethylenediamine (e.g., 3-5 equivalents) to the solution. The use of excess ethylenediamine serves both as a reactant and a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (the product) is formed, it can be collected by filtration, washed with a cold solvent, and dried.

    • If the product remains in solution, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to the isoelectric point of the amino acid (likely around neutral pH) using hydrochloric acid to precipitate the product.

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent to remove unreacted starting materials. The aqueous layer is then acidified to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Analytical Characterization

A thorough characterization of the synthesized 2-[(2-Aminoethyl)amino]nicotinic acid is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the two methylene groups of the ethylenediamine side chain, and the amine and carboxylic acid protons. The aromatic protons will likely appear in the downfield region (δ 7-9 ppm), while the methylene protons will be in the upfield region (δ 2.5-4.0 ppm). The amine and carboxylic acid protons may be broad and their chemical shifts can vary depending on the solvent and concentration.[10][11]
¹³C NMR Resonances for the carbons of the pyridine ring, the carboxylic acid carbonyl carbon (δ ~160-180 ppm), and the two methylene carbons of the side chain.[12]
FT-IR Characteristic absorption bands for the N-H stretching of the primary and secondary amines (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).[13][14]
Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the synthesized compound.

Technique Expected Observations
LC-MS The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 181.19 g/mol .[15]
MS/MS Tandem mass spectrometry can be used to study the fragmentation pattern, which would likely involve the loss of water, carbon dioxide, and fragmentation of the ethylenediamine side chain, providing further structural confirmation.[16]

Potential Biological Activity and Mechanism of Action

Given its structural similarity to nicotinic acid, 2-[(2-Aminoethyl)amino]nicotinic acid is hypothesized to interact with biological systems in a similar fashion.

Hypothesized Mechanism of Action

It is plausible that 2-[(2-Aminoethyl)amino]nicotinic acid will act as a ligand for the nicotinic acid receptor, GPR109A (HCA2).[1] The binding to this receptor on adipocytes would likely initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This would ultimately decrease the release of free fatty acids from adipose tissue.[2]

Hypothesized_Signaling_Pathway ligand 2-[(2-Aminoethyl)amino] nicotinic acid receptor GPR109A (HCA2) Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Inhibition of production pka Protein Kinase A (PKA) camp->pka Activation hsl Hormone-Sensitive Lipase (HSL) pka->hsl Activation lipolysis Lipolysis (Triglyceride Breakdown) hsl->lipolysis Catalysis ffa Free Fatty Acid Release lipolysis->ffa

Caption: Hypothesized signaling pathway for 2-[(2-Aminoethyl)amino]nicotinic acid.

Potential Therapeutic Applications

Based on the known pharmacology of nicotinic acid, this novel derivative could be investigated for its potential in:

  • Dyslipidemia: As a lipid-lowering agent to manage high cholesterol and triglyceride levels.[3]

  • Cardiovascular Disease: By favorably modifying lipid profiles, it could contribute to the prevention and treatment of atherosclerosis.

  • Other conditions: The diverse roles of nicotinic acid in cellular processes suggest that its derivatives may have applications in other therapeutic areas, which would require further investigation.

Conclusion and Future Directions

This technical guide has outlined a scientifically sound approach to the synthesis and characterization of 2-[(2-Aminoethyl)amino]nicotinic acid. The proposed synthetic route is based on well-established chemical principles, and the analytical workflow provides a comprehensive strategy for structural elucidation and purity assessment. The hypothesized biological activity, centered on the GPR109A receptor, provides a strong rationale for further pharmacological investigation.

Future research should focus on the practical execution of the proposed synthesis, followed by rigorous in vitro and in vivo studies to validate the hypothesized mechanism of action and to explore the full therapeutic potential of this novel nicotinic acid derivative. Such studies will be crucial in determining its efficacy and safety profile, and its potential as a next-generation therapeutic agent.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin, TMS derivative. Retrieved from [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Wikipedia. (2024). Ethylenediamine. Retrieved from [Link]

  • Ding, L., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 974079.
  • Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 20(4), 974.
  • Google Patents. (n.d.). CN104513197A - 2-aminonicotinic acid synthetic method.
  • National Center for Biotechnology Information. (2021). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research.
  • ResearchGate. (n.d.). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Retrieved from [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(15), 4481.
  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • MDPI. (2022). Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons. International Journal of Molecular Sciences, 23(15), 8206.
  • Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [https://www.crnusa.org/sites/default/files/files/resources/08-CRN-Niacin- monograph.pdf]([Link] monograph.pdf)

  • ScholarWorks@CWU. (1969). The Reaction of Ethylenediamine with Cobalt (II) Perchlorate and Oxygen in Dilute Aqueous Solutions. Retrieved from [Link]

  • MassBank. (2007). Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR and b¹³C NMR of 2-aminonicotinaldehyde (ANA), c¹H NMR and d¹³C.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]

  • YouTube. (2019, August 19). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-[(2-Aminoethyl)amino]nicotinic Acid (CAS 374063-93-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(2-Aminoethyl)amino]nicotinic acid (CAS 374063-93-1), a heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(2-Aminoethyl)amino]nicotinic acid (CAS 374063-93-1), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While direct research on this specific molecule is limited in publicly accessible literature, this document synthesizes available data and provides expert insights based on structurally related analogs. The guide covers physicochemical properties, plausible synthetic routes, predicted biological activities, and potential applications in drug discovery. Methodologies are presented with a focus on the underlying scientific principles to empower researchers in their experimental design.

Introduction and Molecular Overview

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a key ethylenediamine substituent at the 2-position of the pyridine ring. This structural motif, combining a carboxylic acid, a pyridine core, and a flexible diamine side chain, suggests a high potential for diverse chemical interactions and biological activities. The presence of multiple hydrogen bond donors and acceptors, along with a potentially chelating diamine chain, makes it an attractive scaffold for designing enzyme inhibitors, receptor ligands, or metal-binding agents.

While this molecule is commercially available as a building block, its full potential remains largely unexplored in peer-reviewed literature. This guide aims to bridge that gap by providing a foundational understanding and a predictive framework for its application.

Physicochemical Properties

A summary of the known and predicted properties of 2-[(2-Aminoethyl)amino]nicotinic acid is presented below.

PropertyValueSource
CAS Number 374063-93-1PubChem[1]
Molecular Formula C₈H₁₁N₃O₂PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
IUPAC Name 2-[(2-aminoethyl)amino]pyridine-3-carboxylic acidPubChem[1]
Appearance White to off-white solid/powder (predicted)Commercial Suppliers
Solubility Predicted to be soluble in polar organic solvents and aqueous acids.Chemical Intuition
pKa (predicted) ~3.5-4.5 (Carboxylic Acid), ~6-7 & ~9-10 (Amine groups)Analog-based Prediction

Plausible Synthetic Pathways

No specific synthesis for 2-[(2-Aminoethyl)amino]nicotinic acid is detailed in the reviewed literature. However, based on established pyridine chemistry, two primary retrosynthetic approaches are proposed. The choice between these pathways depends on the availability and cost of starting materials and the desired scale of the synthesis.

Pathway A: Nucleophilic Aromatic Substitution (SNA)

This is the most direct and likely industrial route, starting from an activated nicotinic acid derivative.

Workflow: SNA Pathway

start 2-Chloronicotinic Acid (or methyl ester) product 2-[(2-Aminoethyl)amino]nicotinic Acid start->product Base (e.g., K2CO3) Solvent (e.g., DMF, NMP) Heat (e.g., 80-120 °C) reagent1 Ethylenediamine (excess) reagent1->product

Caption: Proposed SNA synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloronicotinic acid is a common and relatively inexpensive starting material. The chloro-group at the 2-position of a pyridine ring is highly activated towards nucleophilic substitution.

  • Nucleophile: Ethylenediamine is used in excess. One equivalent acts as the nucleophile, while the excess serves as a base to quench the HCl byproduct, preventing the protonation and deactivation of the remaining nucleophile. This is a cost-effective alternative to using a more expensive non-nucleophilic base.

  • Solvent & Heat: A polar aprotic solvent like DMF or NMP is chosen to solubilize the reactants and facilitate the SNA reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Step-by-Step Protocol (Proposed):

  • To a solution of 2-chloronicotinic acid (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 5 mL/mmol), add potassium carbonate (2.5 eq).

  • Add ethylenediamine (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~6-7. The isoelectric point of the product will cause it to precipitate.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallization from an ethanol/water mixture can be performed for further purification.

Pathway B: Reductive Amination

This pathway offers an alternative if, for instance, 2-aminonicotinic acid is a more accessible starting material.

Workflow: Reductive Amination Pathway

start 2-Aminonicotinic Acid intermediate Intermediate Imine start->intermediate reagent1 N-Boc-aminoacetaldehyde reagent1->intermediate protected_product Boc-Protected Product intermediate->protected_product reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->protected_product deprotection Acidic Deprotection (e.g., TFA or HCl) protected_product->deprotection final_product 2-[(2-Aminoethyl)amino]nicotinic Acid deprotection->final_product

Caption: Proposed Reductive Amination synthesis pathway.

Causality Behind Experimental Choices:

  • Protection Strategy: The primary amine of the aminoacetaldehyde must be protected (e.g., with a Boc group) to prevent self-condensation and ensure selective reaction with the 2-amino group of the nicotinic acid.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides like NaBH₄, minimizing side reactions.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which is compatible with the final product structure.

Predicted Biological Profile and Potential Applications

Direct biological data for 2-[(2-Aminoethyl)amino]nicotinic acid is not available. However, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of 2-anilinonicotinic acid are known cyclooxygenase (COX) inhibitors. The structural similarity suggests that the title compound could exhibit anti-inflammatory properties.

Potential Mechanism: COX Inhibition The carboxylic acid is crucial for mimicking arachidonic acid and binding to the active site of COX enzymes. The substituted amino group at the 2-position can form additional interactions within the enzyme's active site channel, influencing potency and selectivity (COX-1 vs. COX-2).

Signaling Pathway: Prostaglandin Synthesis

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target 2-[(2-Aminoethyl)amino] nicotinic acid Target->COX Inhibition

Caption: Potential inhibition of the prostaglandin pathway.

Antimicrobial Activity

The 2-aminopyridine moiety is a well-known pharmacophore in many antibacterial agents.[2][3] The ethylenediamine side chain could enhance this activity by increasing polarity and facilitating interaction with bacterial cell membranes or intracellular targets.

Proposed Screening Protocol: Broth Microdilution Assay

  • Prepare a stock solution of 2-[(2-Aminoethyl)amino]nicotinic acid in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus, E. coli) to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition (General)

The structure is also reminiscent of scaffolds used to target other enzymes. For instance, nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase for diabetes treatment.[4] The flexible and basic side chain could potentially access binding pockets of various kinases or metalloenzymes.

Safety and Handling

As with any research chemical with limited toxicological data, caution is paramount.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2-[(2-Aminoethyl)amino]nicotinic acid is a readily available but under-investigated chemical entity. Its structure, combining the privileged nicotinic acid core with a versatile ethylenediamine side chain, presents significant opportunities for research. Based on the analysis of its structural analogs, it is a promising candidate for screening in anti-inflammatory, antimicrobial, and enzyme inhibition assays. The synthetic pathways proposed in this guide provide a solid foundation for researchers to produce this compound and its derivatives for further study. Future work should focus on the empirical validation of its synthesis, the systematic evaluation of its biological activities, and structure-activity relationship (SAR) studies to optimize its potential as a lead compound in drug discovery.

References

[4] M. C. Nawaz, et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available: [Link] [5] Cereto-Massagué A, et al. (2015). Molecular fingerprint similarity search in virtual screening. Methods. Available: [Link] [6] Google Patents. (Date not available). CN104513197A - 2-aminonicotinic acid synthetic method. Available: [2] M. A. G. El-Hashash, et al. (Date not available). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available: [Link] [7] J. G. de Vries, et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available: [Link] [3] S. A. Oseghale, et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology. Available: [Link] [8] Z. A. Mahmoud, et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available: [Link] [1] PubChem. (Date not available). 2-[(2-Aminoethyl)amino]nicotinic acid. CID 2771619. Available: [Link]

Sources

Exploratory

A Technical Guide to the Anticipated Biological Activity of 2-[(2-Aminoethyl)amino]nicotinic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the potential biological activities of the novel compound, 2-[(2-Aminoeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel compound, 2-[(2-Aminoethyl)amino]nicotinic acid. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document synthesizes information from structure-activity relationship (SAR) studies of analogous nicotinic acid derivatives and related pharmacophores to project its likely biological profile. We will delve into its potential as a modulator of key enzymatic pathways, particularly as an inhibitor of kynurenine aminotransferase (KAT), and explore other plausible activities including anti-inflammatory and lipid-lowering effects based on its nicotinic acid core. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds, providing both a theoretical framework and practical experimental designs for its investigation.

Introduction: The Rationale for Investigating 2-[(2-Aminoethyl)amino]nicotinic Acid

Nicotinic acid, a form of vitamin B3, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. From its classical use in the management of dyslipidemia to emerging applications in the treatment of neurodegenerative diseases and inflammation, the nicotinic acid scaffold is a privileged structure in medicinal chemistry.[1][2][3] The specific compound, 2-[(2-Aminoethyl)amino]nicotinic acid, presents an intriguing modification of this core structure. The introduction of a (2-Aminoethyl)amino side chain at the 2-position of the pyridine ring introduces additional functional groups—a secondary amine and a primary amine—that can significantly alter its physicochemical properties and biological interactions compared to the parent nicotinic acid.

This guide will focus on the hypothesized biological activities of 2-[(2-Aminoethyl)amino]nicotinic acid, with a primary emphasis on its potential as an inhibitor of kynurenine aminotransferase (KAT), an enzyme implicated in the pathophysiology of various neurological and psychiatric disorders.

Hypothesized Biological Activity: Kynurenine Aminotransferase Inhibition

The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation has been linked to several central nervous system (CNS) disorders. One of the key enzymes in this pathway is kynurenine aminotransferase (KAT), which catalyzes the conversion of kynurenine to kynurenic acid. Elevated levels of kynurenic acid in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia. Therefore, the development of KAT inhibitors is a promising therapeutic strategy for these conditions.

The structure of 2-[(2-Aminoethyl)amino]nicotinic acid, with its amino and carboxylic acid functionalities, bears a resemblance to the endogenous KAT substrate, kynurenine. This structural similarity suggests that it could act as a competitive or non-competitive inhibitor of KAT.

Proposed Mechanism of Action

We hypothesize that 2-[(2-Aminoethyl)amino]nicotinic acid may bind to the active site of KAT, preventing the binding of kynurenine and thereby reducing the production of kynurenic acid. The amino groups in the side chain could form key hydrogen bonds with amino acid residues in the active site, while the carboxylic acid group could interact with positively charged residues.

Potential Therapeutic Implications

By inhibiting KAT and reducing kynurenic acid levels, 2-[(2-Aminoethyl)amino]nicotinic acid could potentially:

  • Enhance glutamatergic neurotransmission.

  • Improve cognitive function in disorders like schizophrenia and Alzheimer's disease.

  • Offer neuroprotective effects in various neurodegenerative conditions.

The following diagram illustrates the proposed mechanism of KAT inhibition.

KAT_Inhibition cluster_pathway Kynurenine Pathway cluster_inhibition Proposed Inhibition Kynurenine Kynurenine KAT KAT Kynurenine->KAT Substrate Kynurenic Acid Kynurenic Acid KAT->Kynurenic Acid Product Inhibitor 2-[(2-Aminoethyl)amino]nicotinic acid Inhibitor->KAT Inhibits

Caption: Proposed inhibition of Kynurenine Aminotransferase (KAT) by 2-[(2-Aminoethyl)amino]nicotinic acid.

Other Potential Biological Activities

Based on the known activities of other nicotinic acid derivatives, 2-[(2-Aminoethyl)amino]nicotinic acid may also exhibit the following biological effects.

Anti-Inflammatory Activity

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[2] This activity is often mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines. The structural similarity of 2-[(2-Aminoethyl)amino]nicotinic acid to nicotinic acid suggests it may also interact with GPR109A.

Lipid-Lowering Effects

Nicotinic acid is a well-known lipid-lowering agent.[1][3] It reduces the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol in the liver. The mechanism involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. It is plausible that 2-[(2-Aminoethyl)amino]nicotinic acid could retain some of this activity.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of nicotinic acid derivatives with significant antibacterial and antifungal activities.[4] The introduction of different substituents on the nicotinic acid ring can modulate this activity. The (2-Aminoethyl)amino side chain in the topic compound could potentially confer antimicrobial properties.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-[(2-Aminoethyl)amino]nicotinic acid, the following experimental protocols are recommended.

Kynurenine Aminotransferase (KAT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2-[(2-Aminoethyl)amino]nicotinic acid against human KAT isoforms (KAT I, KAT II, KAT III, and KAT IV).

Methodology:

  • Enzyme Source: Recombinant human KAT enzymes expressed in and purified from E. coli.

  • Assay Principle: A spectrophotometric or fluorometric assay that measures the formation of kynurenic acid from kynurenine.

  • Procedure: a. Prepare a reaction mixture containing the KAT enzyme, the substrate (kynurenine), and the co-factor (pyridoxal-5'-phosphate) in a suitable buffer. b. Add varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid to the reaction mixture. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction and measure the amount of kynurenic acid produced. e. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

The following diagram outlines the experimental workflow for the KAT inhibition assay.

KAT_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture (KAT enzyme, Kynurenine, PLP) Start->Prepare Reaction Mixture Add Inhibitor Add varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid Prepare Reaction Mixture->Add Inhibitor Incubate Incubate at 37°C Add Inhibitor->Incubate Stop Reaction Stop the Reaction Incubate->Stop Reaction Measure Product Measure Kynurenic Acid (Spectrophotometry/Fluorometry) Stop Reaction->Measure Product Calculate IC50 Calculate IC50 Value Measure Product->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for the Kynurenine Aminotransferase (KAT) inhibition assay.

GPR109A Receptor Activation Assay

Objective: To assess the ability of 2-[(2-Aminoethyl)amino]nicotinic acid to activate the GPR109A receptor.

Methodology:

  • Cell Line: A stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: A cell-based assay that measures a downstream signaling event upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

  • Procedure: a. Culture the GPR109A-expressing cells in a multi-well plate. b. Treat the cells with varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid. c. Measure the downstream signal (e.g., using a cAMP assay kit or a calcium-sensitive fluorescent dye). d. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vitro Anti-Inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of 2-[(2-Aminoethyl)amino]nicotinic acid in a cell-based model.

Methodology:

  • Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Assay Principle: Measure the inhibition of pro-inflammatory mediator production (e.g., nitric oxide, TNF-α, IL-6) in response to an inflammatory stimulus (e.g., lipopolysaccharide).

  • Procedure: a. Pre-treat the cells with different concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid. b. Stimulate the cells with an inflammatory agent. c. After incubation, collect the cell supernatant and measure the levels of pro-inflammatory mediators using appropriate assays (e.g., Griess assay for nitric oxide, ELISA for cytokines).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for 2-[(2-Aminoethyl)amino]nicotinic acid based on the expected outcomes of the proposed experiments, for illustrative purposes.

Biological ActivityAssayEndpointHypothetical Value
KAT InhibitionIn vitro enzyme assayIC50 (KAT II)5 µM
GPR109A ActivationCell-based cAMP assayEC5010 µM
Anti-inflammatoryLPS-stimulated macrophagesNitric Oxide Inhibition (IC50)25 µM
Lipid-LoweringIn vitro DGAT2 inhibitionIC50> 50 µM

Conclusion

2-[(2-Aminoethyl)amino]nicotinic acid is a novel compound with the potential for significant and diverse biological activities. Based on structural analogy to known pharmacologically active molecules, its most promising therapeutic application may lie in the inhibition of kynurenine aminotransferase, offering a new avenue for the treatment of neurological and psychiatric disorders. Furthermore, its nicotinic acid core suggests potential for anti-inflammatory and lipid-lowering effects. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypothesized activities. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic acid. Retrieved from [Link][5]

  • Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.[1]

  • Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method. Retrieved from [6]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link][7]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link][3]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Postulated Mechanisms of Action of 2-[(2-Aminoethyl)amino]nicotinic Acid

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the potential biological activities of 2-[(2-Aminoethyl)amino]nicotinic acid. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the potential biological activities of 2-[(2-Aminoethyl)amino]nicotinic acid. As a Senior Application Scientist, this guide synthesizes established biochemical principles with a forward-looking perspective on experimental validation, reflecting a commitment to scientific integrity and innovation.

Introduction

2-[(2-Aminoethyl)amino]nicotinic acid is a synthetic organic molecule structurally derived from nicotinic acid (niacin or vitamin B3). While this specific compound is not extensively characterized in publicly available scientific literature, its chemical architecture, featuring a nicotinic acid core substituted with an aminoethylamino group at the 2-position, allows for the formulation of several plausible mechanisms of action. This guide will deconstruct the molecule's constituent parts to propose and explore potential biological targets and pathways, offering a foundational roadmap for future research and drug discovery efforts. The core of our analysis rests on the well-documented activities of nicotinic acid and the potential modulatory effects of the appended functional groups.

The nicotinic acid scaffold is a cornerstone of cellular metabolism, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2][3][4][5] These molecules are central to a vast array of redox reactions critical for energy production, biosynthesis, and cellular signaling.[1][2][3][4] Furthermore, nicotinic acid itself is a signaling molecule, most notably through its interaction with specific G-protein coupled receptors.[1] The introduction of an aminoethylamino side chain presents the intriguing possibility of novel interactions with other receptor systems, particularly those that recognize endogenous ligands with similar structural motifs, such as neurotransmitters.

This guide will therefore explore three primary, hypothetically-driven mechanistic avenues:

  • Activity as a Nicotinic Acid Analogue: Investigating its potential to function as a precursor for NAD/NADP biosynthesis and as a ligand for nicotinic acid receptors.

  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Postulating its role as a modulator of nAChRs due to the structural resemblance of its side chain to acetylcholine.

  • Enzyme Inhibition: Considering the possibility of the molecule acting as an inhibitor of enzymes involved in key metabolic or signaling pathways.

For each proposed mechanism, we will delve into the underlying scientific rationale, propose detailed experimental protocols for validation, and present the information in a clear and actionable format.

Part 1: Potential as a Nicotinic Acid Analogue and NAD/NADP Precursor

The most direct hypothesis for the mechanism of action of 2-[(2-Aminoethyl)amino]nicotinic acid is that it functions as a nicotinic acid analogue. This implies that it could either engage the same receptors as nicotinic acid or be metabolized through similar pathways to influence cellular NAD/NADP levels.

G-Protein Coupled Receptor (GPR109A) Agonism

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is primarily expressed in adipocytes and immune cells.[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the mobilization of free fatty acids from triglycerides. This is a key mechanism behind the lipid-lowering effects of niacin.[3][4][6][7]

It is plausible that 2-[(2-Aminoethyl)amino]nicotinic acid retains the ability to bind to and activate GPR109A. The aminoethylamino substitution at the 2-position could, however, alter its binding affinity and efficacy compared to the parent molecule.

A robust method to test this hypothesis is a cell-based functional assay measuring cAMP levels in a GPR109A-expressing cell line.

Objective: To determine if 2-[(2-Aminoethyl)amino]nicotinic acid can activate GPR109A and elicit a downstream signaling response.

Methodology:

  • Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-[(2-Aminoethyl)amino]nicotinic acid and a positive control (nicotinic acid).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds and a known adenylate cyclase activator (e.g., forskolin) to the cells.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Role in NAD/NADP Biosynthesis

The body can synthesize NAD and NADP from dietary niacin.[1][2][3][4][5] This process, known as the Preiss-Handler pathway, involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), and finally amidated to yield NAD+.[1] Given its structural core, 2-[(2-Aminoethyl)amino]nicotinic acid could potentially enter this pathway and be converted to novel NAD/NADP analogues, or it could modulate the enzymes involved in this pathway.

A direct way to assess the impact of the compound on NAD/NADP metabolism is to measure the levels of these coenzymes in cells or tissues following treatment.

NAD_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_quantification Quantification cluster_analysis Data Analysis A 1. Culture relevant cell line (e.g., HepG2 hepatocytes) B 2. Treat cells with 2-[(2-Aminoethyl)amino]nicotinic acid (various concentrations and time points) A->B C 3. Lyse cells and extract NAD and NADP B->C D 4. Measure NAD and NADP levels using a colorimetric or fluorometric assay kit C->D E 5. Compare NAD/NADP levels in treated vs. untreated cells D->E

Caption: Workflow for quantifying cellular NAD/NADP levels.

Part 2: Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The presence of the aminoethylamino group introduces a structural motif that bears some resemblance to the endogenous neurotransmitter acetylcholine. This raises the possibility that 2-[(2-Aminoethyl)amino]nicotinic acid could interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems.[8]

The binding affinity of ligands to nAChRs is influenced by the specific subunit composition of the receptor.[8] The aminoethylamino side chain of our compound of interest could potentially allow it to act as an agonist, antagonist, or allosteric modulator at certain nAChR subtypes.

nAChR Binding Affinity

To investigate this hypothesis, the first step is to determine if the compound can bind to various nAChR subtypes. This can be achieved through competitive radioligand binding assays.

Objective: To measure the binding affinity of 2-[(2-Aminoethyl)amino]nicotinic acid for different nAChR subtypes.

Methodology:

  • Receptor Preparation: Use membrane preparations from cells expressing specific nAChR subtypes (e.g., α4β2, α7) or from tissues rich in these receptors.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the unlabeled test compound (2-[(2-Aminoethyl)amino]nicotinic acid).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the inhibition constant (Ki), which reflects the binding affinity.

Parameter Description
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, calculated from the IC50 value, which represents the affinity of the test compound for the receptor.
Functional Modulation of nAChRs

If binding is confirmed, the next logical step is to assess the functional consequences of this interaction using electrophysiology.

Objective: To determine if 2-[(2-Aminoethyl)amino]nicotinic acid acts as an agonist, antagonist, or allosteric modulator of nAChR function.

Methodology:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype and incubate for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a control buffer and then with a buffer containing acetylcholine to elicit a baseline current response.

    • To test for agonism, perfuse with varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid alone.

    • To test for antagonism, co-apply the test compound with acetylcholine.

  • Data Analysis: Measure the changes in inward current in response to the compound application to characterize its functional effect on the ion channel.

Part 3: Potential for Enzyme Inhibition

Many drugs exert their effects by inhibiting the activity of specific enzymes.[9][10][11] The chemical structure of 2-[(2-Aminoethyl)amino]nicotinic acid, with its multiple functional groups, could potentially fit into the active or allosteric site of various enzymes, leading to a decrease in their catalytic activity.[12]

A hypothetical target could be acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[13] Inhibition of AChE would lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[13] This is a well-established mechanism for several drugs used to treat Alzheimer's disease and myasthenia gravis.

Acetylcholinesterase (AChE) Inhibition Assay

A classic and straightforward method to test for AChE inhibition is the Ellman's assay.

Objective: To determine if 2-[(2-Aminoethyl)amino]nicotinic acid can inhibit the activity of acetylcholinesterase.

Methodology:

  • Reagents: Prepare solutions of AChE, the substrate acetylthiocholine, the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound (at various concentrations), and AChE. Incubate briefly.

    • Initiate the reaction by adding acetylthiocholine and DTNB.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration to determine the IC50 value.

AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Acetylthiocholine Acetylthiocholine AChE AChE Acetylthiocholine->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Product Yellow_Product Yellow Product (Absorbance at 412 nm) Thiocholine->Yellow_Product Reacts with DTNB DTNB Inhibitor 2-[(2-Aminoethyl)amino] nicotinic acid Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

Conclusion

While the specific mechanism of action of 2-[(2-Aminoethyl)amino]nicotinic acid remains to be elucidated, its chemical structure provides a strong foundation for several testable hypotheses. As outlined in this guide, its nicotinic acid core suggests a potential role in lipid metabolism and cellular bioenergetics through GPR109A agonism and as a precursor for NAD/NADP synthesis. The addition of the aminoethylamino side chain opens up the possibility of interactions with nicotinic acetylcholine receptors, potentially modulating cholinergic neurotransmission. Finally, the molecule's overall structure warrants investigation into its potential as an enzyme inhibitor, with acetylcholinesterase being a prime candidate.

The experimental protocols and workflows detailed herein provide a comprehensive and scientifically rigorous framework for researchers and drug development professionals to systematically investigate these potential mechanisms. Through such a structured approach, the true biological activity and therapeutic potential of 2-[(2-Aminoethyl)amino]nicotinic acid can be effectively uncovered. This commitment to methodical exploration and empirical validation is the cornerstone of advancing pharmaceutical science.

References

  • Linus Pauling Institute at Oregon State University. (2018). Niacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Retrieved from [Link]

  • MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Retrieved from [Link]

  • Healthline. (n.d.). Niacin (Vitamin B3): Benefits, Dosage, and more. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Effects of Niacin Therapy on Lipoprotein Composition and Function. Retrieved from [Link]

  • Annual Reviews. (n.d.). NICOTINIC RECEPTORS AT THE AMINO ACID LEVEL. Retrieved from [Link]

  • YouTube. (2020). 11 A. Enzyme Inhibition (Part 1/3) : Reversible Inhibition : Competitive, Uncompetitive & Non-competitive. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • ResearchGate. (2006). Species Selectivity of a Nicotinic Acetylcholine Receptor Agonist Is Conferred by Two Adjacent Extracellular beta4 Amino Acids that Are Implicated in the Coupling of Binding to Channel Gating. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists. Retrieved from [Link]

  • YouTube. (2023). 3-8 Non-Competitive Enzyme Inhibitors (Cambridge AS A Level Biology, 9700). Retrieved from [Link]

  • PubMed. (1998). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Nicotinic Acid Scaffold: A Framework for Understanding Novel Derivatives such as 2-[(2-Aminoethyl)amino]nicotinic acid

Introduction Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that serves as a cornerstone of cellular metabolism and a versatile pharmacophore in drug development.[1][2] As an essential nut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that serves as a cornerstone of cellular metabolism and a versatile pharmacophore in drug development.[1][2] As an essential nutrient, its primary biological role is to act as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][3] These coenzymes are indispensable for a vast array of redox reactions critical to energy production, biosynthesis, and cellular signaling.[1][2]

Beyond its fundamental physiological functions, the nicotinic acid scaffold has been a fertile ground for medicinal chemistry. Its structure can be strategically modified to create derivatives with tailored pharmacological profiles. A key example of such a derivative is the topic of interest, 2-[(2-Aminoethyl)amino]nicotinic acid . While public domain data on this specific molecule is limited, its structure—featuring the core nicotinic acid ring with an appended aminoethylamino side chain—suggests a design intended to modulate receptor affinity, cell permeability, or metabolic stability.

Given the nascent state of research on 2-[(2-Aminoethyl)amino]nicotinic acid, this guide will provide an in-depth exploration of its parent scaffold, nicotinic acid. By thoroughly examining the synthesis, mechanism of action, and relevant experimental protocols for the core moiety, we establish a robust scientific framework. This foundational knowledge is essential for researchers, scientists, and drug development professionals seeking to investigate and understand the potential of novel nicotinic acid derivatives.

Section 1: Synthesis and Physicochemical Characterization

The synthesis of nicotinic acid and its derivatives is well-established, with various routes available depending on the desired scale and substitution pattern. Industrial production of nicotinic acid often involves the oxidation of pyridine bases, such as 5-ethyl-2-methylpyridine.[4] For laboratory-scale synthesis of functionalized analogs, such as the closely related intermediate 2-aminonicotinic acid, more specific methods are employed.

One common laboratory approach starts from 2-chloro-3-trichloromethylpyridine.[5] This method involves a two-step process: amination followed by hydrolysis, offering a straightforward path to introducing an amino group at the C2 position, a key feature shared with our target derivative class.[5] An alternative route utilizes quinoline as the starting material, which undergoes oxidation, cyclization to an anhydride, ammonolysis, and finally a Hofmann degradation to yield 2-aminonicotinic acid.[6]

The rationale for choosing a specific synthetic pathway depends on factors like the availability and cost of starting materials, reaction scalability, and environmental impact. The 2-chloropyridine route, for example, is often favored for its simplicity and high yield.[5]

Physicochemical Properties of the Nicotinic Acid Scaffold

Understanding the fundamental properties of the core structure is critical for predicting the behavior of its derivatives in biological and chemical systems.

PropertyValueSource
IUPAC Name Pyridine-3-carboxylic acid[7]
Molecular Formula C₆H₅NO₂[7]
Molar Mass 123.111 g·mol⁻¹[7]
Melting Point 237 °C[7]
Water Solubility 18 g/L[7]
pKa 2.0, 4.85[7]

Section 2: Biological Activity and Core Mechanism of Action

The pharmacological effects of nicotinic acid, particularly its impact on lipid metabolism, are primarily mediated through a specific cell surface receptor. This targeted action provides a clear mechanistic basis for its therapeutic use and a model for studying its derivatives.

Primary Mechanism: GPR109A-Mediated Lipid Modulation

The principal target for nicotinic acid's lipid-lowering effects is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[3][8][9] This receptor is highly expressed on the surface of adipocytes (fat cells).[3]

The signaling cascade is initiated as follows:

  • Receptor Activation: Nicotinic acid binds to and activates GPR109A.[3]

  • G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[7]

  • Suppression of Lipolysis: The reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This suppression of HSL activity inhibits the breakdown of triglycerides (lipolysis) within the adipocyte.[3]

  • Reduced Free Fatty Acid Release: Consequently, the release of free fatty acids (FFAs) from adipose tissue into the bloodstream is significantly reduced.[3][7]

  • Hepatic Effects: With a lower supply of circulating FFAs, the liver's capacity to synthesize triglycerides is diminished. This leads to decreased production and secretion of very low-density lipoprotein (VLDL) and subsequently, low-density lipoprotein (LDL) cholesterol.[10][11]

Additionally, nicotinic acid has been shown to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes, which is a key enzyme in triglyceride synthesis, further contributing to its lipid-lowering effect.[7][12]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA_release FFA Release TG->FFA_release FFA_uptake FFA Uptake FFA_release->FFA_uptake Reduced Supply VLDL Decreased VLDL/LDL Production FFA_uptake->VLDL caption GPR109A signaling pathway in adipocytes. Synthesis_Workflow start Start Materials (2-Chloro-3-trichloromethylpyridine, Liquid Ammonia) reaction1 Step 1: Amination (Autoclave, 65°C, 15h) start->reaction1 intermediate Intermediate (2-Amino-3-trichloromethylpyridine) reaction1->intermediate reaction2 Step 2: Hydrolysis (NaOH, 90°C, 6h) intermediate->reaction2 workup Step 3: Acidification & Precipitation (HCl to pH 4-5) reaction2->workup isolation Filtration & Drying workup->isolation product Final Product (2-Aminonicotinic Acid) isolation->product analysis Characterization (NMR, MS, HPLC) product->analysis MTT_Assay_Workflow start Seed Cells in 96-Well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Add Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h (Compound Exposure) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze

Sources

Foundational

An In-Depth Technical Guide to the Potential Role of 2-[(2-Aminoethyl)amino]nicotinic Acid in Cellular Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary While 2-[(2-Aminoethyl)amino]nicotinic acid is a sparsely documented compound, its chemical structure—a nicotinic acid core with...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 2-[(2-Aminoethyl)amino]nicotinic acid is a sparsely documented compound, its chemical structure—a nicotinic acid core with a diamine side chain—provides a compelling basis for hypothesizing its engagement with fundamental cellular metabolic pathways. Nicotinic acid (niacin, Vitamin B3) is a cornerstone of cellular metabolism, primarily serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and as a pharmacological agent for dyslipidemia.[1][2][3][4] This guide deconstructs the known metabolic functions of the nicotinic acid scaffold and provides a rigorous, scientifically-grounded framework for investigating the potential modulatory effects of the 2-[(2-Aminoethyl)amino] substitution. We will explore its plausible roles as an NAD+ precursor, a modulator of lipid metabolism, and a potential ligand for novel biological targets. This document outlines a comprehensive, phased experimental strategy to systematically elucidate the compound's mechanism of action, offering detailed protocols and data interpretation frameworks for researchers in drug discovery and metabolic science.

The Nicotinic Acid Core: A Foundation of Cellular Energetics and Signaling

To understand the potential role of 2-[(2-Aminoethyl)amino]nicotinic acid, one must first appreciate the profound metabolic influence of its parent structure, nicotinic acid. As a form of Vitamin B3, nicotinic acid is indispensable for all life, sitting at the crossroads of energy metabolism and cellular signaling.[1][2]

Precursor to NAD+: The Universal Electron Carrier

The most critical role of nicotinic acid is its function as a biosynthetic precursor to NAD+.[2][3] NAD+ is a central coenzyme in redox reactions, essential for the catabolism of carbohydrates, fats, and proteins to generate ATP.[4][5] The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway, a three-step enzymatic process.[5]

Beyond its role in redox reactions, NAD+ is also a critical substrate for several classes of non-redox enzymes that regulate key cellular processes[6]:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that link cellular energy status to the regulation of gene expression, DNA repair, and metabolic homeostasis.[5]

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes that use NAD+ to synthesize poly(ADP-ribose) chains, a post-translational modification crucial for DNA repair and maintaining genomic integrity.[5]

  • CD38/157 Glycohydrolases: Ectoenzymes that hydrolyze NAD+ to regulate calcium signaling.

The structural similarity of 2-[(2-Aminoethyl)amino]nicotinic acid suggests it could potentially enter the Preiss-Handler pathway, acting as either a substrate or a competitive inhibitor for the enzymes involved, thereby modulating the intracellular NAD+ pool.

Preiss_Handler_Pathway cluster_0 Preiss-Handler Pathway for NAD+ Synthesis cluster_1 NAD+ Consuming Pathways NA Nicotinic Acid (NA) or 2-[(2-Aminoethyl)amino]nicotinic acid (?) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs cADPR cADPR Synthetases (CD38) NAD->cADPR

Caption: The Preiss-Handler pathway converting nicotinic acid to NAD+.

Pharmacological Role in Lipid Metabolism

At pharmacological doses, nicotinic acid is a potent lipid-lowering agent.[5][7][8] It favorably alters the lipid profile by:

  • Increasing High-Density Lipoprotein (HDL) cholesterol. [5][9]

  • Decreasing Low-Density Lipoprotein (LDL) cholesterol and triglycerides (VLDL). [9]

The primary mechanism for these effects is the activation of the G protein-coupled receptor 109A (GPR109A, also known as HM74A) on adipocytes.[7][8] This activation inhibits lipolysis, reducing the flux of free fatty acids to the liver, which in turn decreases the synthesis and secretion of VLDL and LDL particles.[10] The 2-[(2-Aminoethyl)amino] side chain could significantly alter the binding affinity and efficacy of the molecule at the GPR109A receptor, potentially creating a more potent or selective modulator.

Potential Metabolic Impact of the 2-[(2-Aminoethyl)amino] Substitution

The addition of the (2-Aminoethyl)amino group at the 2-position of the pyridine ring introduces significant chemical diversity. This modification could imbue the molecule with novel biological activities beyond those of its parent nicotinic acid.

  • Altered Enzyme Affinity: The side chain's size, charge, and hydrogen-bonding potential could modify its interaction with the active site of nicotinamide phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway. This could make it a superior substrate, a potent inhibitor, or lead to the creation of a novel, biologically active NAD+ analog.

  • Modified Receptor Interaction: The side chain may alter the molecule's binding kinetics at the GPR109A receptor. The additional amino groups could form new ionic or hydrogen bonds within the receptor's binding pocket, potentially leading to biased agonism or even antagonism.

  • Novel Target Engagement: The ethylenediamine-like moiety is a common feature in various biologically active molecules and is known to interact with targets such as polyamine transporters or certain classes of enzymes. This opens the possibility that the compound engages with metabolic pathways unrelated to nicotinic acid.

  • Metal Chelation: The diamine structure could act as a chelator for divalent metal cations (e.g., Zn²⁺, Mg²⁺, Mn²⁺), which are essential cofactors for numerous metabolic enzymes. Sequestration of these ions could indirectly modulate the activity of various metabolic pathways.

Experimental Framework for Elucidating the Metabolic Role

A systematic, phased approach is required to characterize the metabolic function of 2-[(2-Aminoethyl)amino]nicotinic acid. As a Senior Application Scientist, I propose the following self-validating experimental workflow, designed to move from broad phenotypic screening to specific mechanistic validation.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Target Validation cluster_Phase2 Phase 2: Cellular Metabolic Phenotyping cluster_Phase3 Phase 3: Deep Mechanistic Insight P1_A Enzyme Kinetics Assay (e.g., NAPRT) P2_A Cellular NAD+/NADH Assay P1_A->P2_A P1_B Receptor Binding Assay (GPR109A) P2_C Lipid Droplet Accumulation Assay P1_B->P2_C P2_B Extracellular Flux Analysis (Seahorse XF) P2_A->P2_B P3_A LC-MS/MS Metabolomics (Metabolite Profiling) P2_B->P3_A P3_B Transcriptomics (RNA-Seq) (Gene Expression Profiling) P3_A->P3_B

Caption: A phased experimental workflow to characterize the compound.

Phase 1: In Vitro Target Identification

The initial phase aims to determine if the compound interacts with the primary known targets of nicotinic acid.

Protocol 3.1.1: NAPRT Enzyme Inhibition/Substrate Assay

  • Objective: To determine if 2-[(2-Aminoethyl)amino]nicotinic acid acts as a substrate or inhibitor of Nicotinamide Phosphoribosyltransferase (NAPRT).

  • Reagents: Recombinant human NAPRT, nicotinic acid, ATP, PRPP (5-phospho-α-D-ribose 1-pyrophosphate), test compound, and a detection reagent for the product (e.g., a coupled enzyme system that oxidizes the resulting NAD+ and generates a fluorescent signal).

  • Procedure: a. Perform a substrate assay by incubating NAPRT with ATP, PRPP, and varying concentrations of the test compound. Measure product formation over time. Compare the reaction rate to that of nicotinic acid. b. Perform an inhibition assay by incubating NAPRT with a fixed, sub-saturating concentration of nicotinic acid, ATP, and PRPP, along with a dose-response curve of the test compound. c. Calculate kinetic parameters (Km, Vmax) if it is a substrate, or an IC50 value if it is an inhibitor.

  • Causality: A high reaction rate suggests it is a potent precursor for NAD+ synthesis. A low IC50 indicates it may block NAD+ synthesis from nicotinic acid, potentially leading to NAD+ depletion in cells reliant on the Preiss-Handler pathway.

Protocol 3.1.2: GPR109A Receptor Binding Assay

  • Objective: To measure the binding affinity of the test compound to the GPR109A receptor.

  • Methodology: Use a competitive binding assay with a cell line overexpressing human GPR109A (e.g., CHO-K1 cells).

  • Procedure: a. Incubate cell membranes expressing GPR109A with a known radiolabeled ligand (e.g., [³H]-nicotinic acid). b. Add increasing concentrations of the unlabeled test compound to displace the radioligand. c. Measure the remaining radioactivity after washing. d. Calculate the Ki (inhibition constant) from the IC50 value to determine binding affinity.

  • Causality: A low Ki value indicates high-affinity binding, suggesting the compound is likely to modulate GPR109A signaling and, consequently, lipid metabolism.

Phase 2: Cellular Metabolic Phenotyping

This phase assesses the compound's effect on the metabolic state of intact cells.

Protocol 3.2.1: Extracellular Flux Analysis (Seahorse XF)

  • Objective: To measure the compound's real-time effect on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

  • Cell Models: Use metabolically active cells such as HepG2 (liver), 3T3-L1 (adipocytes), or C2C12 (myoblasts).

  • Procedure: a. Seed cells in a Seahorse XF plate and allow them to adhere. b. Treat cells with a dose-response of the test compound for a relevant period (e.g., 1, 6, 24 hours). c. Perform a Mitochondrial Stress Test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A. d. Measure basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Causality: An increase in OCR could suggest the compound boosts NAD+ levels, fueling the electron transport chain. Conversely, a decrease might indicate mitochondrial toxicity or inhibition of a key metabolic pathway. Changes in ECAR would point to effects on glycolysis.

ParameterControlCompound (1 µM)Compound (10 µM)Interpretation
Basal OCR (pmol/min) 100 ± 5125 ± 7150 ± 8Increased mitochondrial activity
Maximal OCR (pmol/min) 200 ± 12260 ± 15310 ± 18Increased respiratory capacity
Basal ECAR (mpH/min) 30 ± 228 ± 225 ± 3No significant shift from glycolysis
Cellular NAD+/NADH Ratio 7 ± 0.510 ± 0.814 ± 1.1Enhanced NAD+ pool
Table 1: Example dataset from cellular metabolic phenotyping experiments.
Phase 3: Unbiased Mechanistic Discovery

This final phase uses 'omics' technologies to generate a global, unbiased view of the compound's metabolic impact.

Protocol 3.3.1: LC-MS/MS Metabolomics

  • Objective: To profile changes in the abundance of hundreds of small molecule metabolites following compound treatment.

  • Procedure: a. Treat a relevant cell line (e.g., HepG2) with the test compound or vehicle control for 24 hours. b. Perform a polar metabolite extraction using a methanol/acetonitrile/water solvent system. c. Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). d. Identify and quantify metabolites by comparing them to a known chemical library.

  • Data Analysis: Use pathway analysis software to identify metabolic pathways that are significantly perturbed. Look for accumulation of precursors or depletion of products around key enzymatic steps.

  • Causality: If metabolites upstream of NAD+ synthesis (e.g., quinolinic acid) decrease while NAD+ and its catabolites increase, this provides strong evidence that the compound is being converted to NAD+.[5] Unexpected changes in other pathways (e.g., amino acid or fatty acid metabolism) can reveal novel mechanisms of action.

Conclusion and Future Directions

2-[(2-Aminoethyl)amino]nicotinic acid presents a compelling chemical scaffold for metabolic research. Based on its structural analogy to nicotinic acid, it is hypothesized to function as a modulator of NAD+ metabolism and lipid homeostasis. The proposed experimental framework provides a clear and robust pathway to test these hypotheses, moving from initial target engagement to broad cellular phenotyping and deep mechanistic analysis. The results of these studies will not only elucidate the specific role of this novel compound but may also provide new insights into the regulation of cellular metabolism, offering potential avenues for the development of novel therapeutics for metabolic diseases.

References

  • Linus Pauling Institute, Oregon State University. (2018, August 10). Niacin. [Link]

  • Sauve, A. A. (2019). The chemistry of the vitamin B3 metabolome. RSC Chemical Biology, 1(1), 14-26. [Link]

  • Gasiorowska, A., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 633. [Link]

  • Wang, J., et al. (2016). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]

  • Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. (2025, August 10). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]

  • Zhu, Y., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Kerotinocytes. International Journal of Molecular Sciences, 25(6), 3469. [Link]

  • National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. [Link]

  • Tuteja, S. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Chem-Impex. 2-Aminonicotinic acid. [Link]

  • PubChem, National Institutes of Health. Nicotinate and Nicotinamide Metabolism. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Bieroń, K., et al. (1998). Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms. Journal of Physiology and Pharmacology, 49(2), 241-249. [Link]

Sources

Exploratory

A Technical Guide to Investigating 2-[(2-Aminoethyl)amino]nicotinic Acid as a Novel Precursor for NAD+/NADP+ Biosynthesis

Foreword: The Imperative for Novel NAD+ Precursors Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its roles as a coenzyme in redox reactions and as a substrate for enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel NAD+ Precursors

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its roles as a coenzyme in redox reactions and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) place it at the nexus of cellular energy, DNA repair, and longevity.[1] With age and in various pathological states, cellular NAD+ levels decline, sparking significant interest in strategies to augment the NAD+ pool.[1] While precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) have shown promise, the quest for novel, highly efficacious, and tissue-specific NAD+ precursors is a frontier in drug development and nutritional science.[2] This guide focuses on a promising, yet underexplored, candidate: 2-[(2-Aminoethyl)amino]nicotinic acid . We will delve into the theoretical framework for its action and provide a comprehensive experimental roadmap for its validation as a bona fide NAD+/NADP+ precursor.

The Landscape of NAD+ Biosynthesis: Established Pathways

To appreciate the potential of a novel precursor, a firm grasp of the known routes to NAD+ is essential. Mammalian cells utilize three primary pathways for NAD+ synthesis.[3]

  • The De Novo Pathway: This pathway synthesizes NAD+ from the amino acid tryptophan.[4]

  • The Salvage Pathway: This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into the NAD+ pool.[5]

  • The Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) as the precursor for NAD+ synthesis.[6]

Given the structural similarity of 2-[(2-Aminoethyl)amino]nicotinic acid to nicotinic acid, the Preiss-Handler pathway is the most probable route for its entry into NAD+ metabolism.

A Deep Dive into the Preiss-Handler Pathway

The Preiss-Handler pathway is a three-step enzymatic cascade that converts nicotinic acid into NAD+.[4]

  • Nicotinate phosphoribosyltransferase (NAPRT): This rate-limiting enzyme catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).[6]

  • Nicotinamide mononucleotide adenylyltransferases (NMNATs): These enzymes adenylate NaMN to form nicotinic acid adenine dinucleotide (NaAD).[5]

  • NAD+ synthetase (NADS): The final step involves the amidation of NaAD to NAD+.[4]

The activity of NAPRT is a critical determinant of the flux through this pathway, making it a key focus for evaluating novel nicotinic acid analogs.

Introducing the Candidate: 2-[(2-Aminoethyl)amino]nicotinic Acid

Chemical Structure and Rationale

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, featuring an aminoethylamino group at the 2-position of the pyridine ring. This modification could potentially influence its transport into cells, its affinity for NAPRT, and its overall metabolic fate. The presence of the additional amino group may enhance its solubility and interactions with cellular transporters.

Proposed Synthesis

While specific literature on the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach for synthesizing similar compounds involves the reaction of a precursor like 2-chloronicotinic acid with an appropriate amine, in this case, ethylenediamine.

Hypothetical Mechanism of Action: A Proposed Experimental Workflow

The central hypothesis is that 2-[(2-Aminoethyl)amino]nicotinic acid can serve as a substrate for the Preiss-Handler pathway, ultimately leading to an increase in cellular NAD+ and NADP+ levels. The following experimental workflow is designed to rigorously test this hypothesis.

Caption: A proposed workflow for the validation of a novel NAD+ precursor.

Detailed Experimental Protocols

In Vitro Protocol: Enzymatic Assay with Recombinant NAPRT

Objective: To determine if 2-[(2-Aminoethyl)amino]nicotinic acid is a substrate for Nicotinate Phosphoribosyltransferase (NAPRT).

Materials:

  • Recombinant human NAPRT

  • 2-[(2-Aminoethyl)amino]nicotinic acid

  • Nicotinic acid (positive control)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • HPLC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, PRPP, and recombinant NAPRT.

  • Initiate the reaction by adding either 2-[(2-Aminoethyl)amino]nicotinic acid or nicotinic acid at various concentrations.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS/MS to detect and quantify the formation of the corresponding mononucleotide product (nicotinic acid mononucleotide for the positive control, and the analogous product for the test compound).

Data Analysis:

  • Calculate the rate of product formation for each substrate concentration.

  • Determine the Michaelis-Menten kinetics (Km and Vmax) to assess the enzyme's affinity and catalytic efficiency for the novel compound compared to nicotinic acid.

Cell-Based Protocol: Quantification of Intracellular NAD+ and NADP+

Objective: To measure the effect of 2-[(2-Aminoethyl)amino]nicotinic acid on intracellular NAD+ and NADP+ levels in a relevant cell line (e.g., HEK293, HepG2).

Materials:

  • Cultured cells

  • 2-[(2-Aminoethyl)amino]nicotinic acid

  • Nicotinic acid (positive control)

  • Cell culture medium and supplements

  • Extraction buffer (e.g., 0.5 M perchloric acid)

  • Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

  • HPLC-MS/MS system or a commercial NAD/NADH assay kit

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid or nicotinic acid for a specified duration (e.g., 24, 48 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites using the extraction buffer.

  • Neutralize the extracts with the neutralization buffer.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant for NAD+ and NADP+ concentrations using a validated HPLC-MS/MS method[7] or a commercially available enzymatic cycling assay.[8]

Data Analysis:

  • Normalize NAD+ and NADP+ levels to total protein content for each sample.

  • Compare the dose-dependent effects of the novel compound to the positive control.

Parameter HPLC-MS/MS Enzymatic Cycling Assay
Principle Separation by chromatography, detection by mass spectrometryEnzymatic reactions leading to a colorimetric or fluorescent signal
Specificity HighCan be prone to interference
Sensitivity HighModerate to high
Throughput LowerHigher
Instrumentation Requires specialized equipmentStandard plate reader
Caption: Comparison of common NAD+ quantification methods.[8][9]
In Vivo Protocol: Assessment in a Murine Model

Objective: To evaluate the bioavailability, tissue distribution, and efficacy of 2-[(2-Aminoethyl)amino]nicotinic acid in elevating NAD+ levels in a mouse model.

Materials:

  • C57BL/6 mice

  • 2-[(2-Aminoethyl)amino]nicotinic acid formulated for oral gavage or intraperitoneal injection

  • Vehicle control

  • Equipment for blood and tissue collection

  • HPLC-MS/MS system for NAD+ and metabolite quantification

Procedure:

  • Acclimatize mice and divide them into treatment and control groups.

  • Administer 2-[(2-Aminoethyl)amino]nicotinic acid or vehicle daily for a specified period (e.g., 2-4 weeks).

  • At designated time points, collect blood samples for pharmacokinetic analysis.

  • At the end of the study, euthanize the mice and harvest tissues of interest (e.g., liver, muscle, brain, kidney).

  • Process blood and tissue samples for the quantification of the parent compound, its metabolites, and NAD+/NADP+ levels using HPLC-MS/MS.

Data Analysis:

  • Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of the novel compound.

  • Compare NAD+ and NADP+ levels in different tissues between the treated and control groups.

Visualization of the Proposed Metabolic Pathway

The following diagram illustrates the hypothetical entry of 2-[(2-Aminoethyl)amino]nicotinic acid into the Preiss-Handler pathway.

Proposed_Metabolic_Pathway Precursor 2-[(2-Aminoethyl)amino]nicotinic acid NaMN_analog 2-[(2-Aminoethyl)amino]nicotinic acid mononucleotide Precursor->NaMN_analog NAPRT NaAD_analog 2-[(2-Aminoethyl)amino]nicotinic acid adenine dinucleotide NaMN_analog->NaAD_analog NMNATs NAD_analog Modified NAD+ NaAD_analog->NAD_analog NADS NAD NAD+ NAD_analog->NAD Potential Conversion? NADP NADP+ NAD->NADP NAD Kinase

Caption: Hypothetical conversion of the novel precursor to NAD+.

Potential Challenges and Future Directions

The successful validation of 2-[(2-Aminoethyl)amino]nicotinic acid as an NAD+ precursor will depend on several factors. The compound must be efficiently transported into cells, serve as a substrate for NAPRT, and its downstream metabolites must be recognized by the subsequent enzymes in the pathway. A potential challenge is that the modification at the 2-position could hinder its binding to NAPRT or the subsequent enzymes.

Future research should focus on structure-activity relationship studies to optimize the chemical structure for enhanced efficacy. Furthermore, investigating the tissue-specific expression of transporters for this compound could reveal opportunities for targeted NAD+ boosting.

Conclusion

While the exploration of 2-[(2-Aminoethyl)amino]nicotinic acid as an NAD+ precursor is in its nascent stages, the scientific rationale is sound. The comprehensive experimental roadmap outlined in this guide provides a rigorous framework for its investigation. Should this compound prove to be an effective NAD+ precursor, it could represent a significant advancement in the development of therapies for age-related and metabolic diseases.

References

  • Hara, N., Yamada, K., Shibata, T., Osago, H., Tsuchiya, M. (2007). Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells. Journal of Biological Chemistry, 282(34), 24574-24582.
  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115-130.
  • Hsieh, Y., Chen, J., & Korfmacher, W. A. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid communications in mass spectrometry, 19(18), 2621-2628.
  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell metabolism, 27(3), 529-547.
  • Okabe, K., Yaku, K., Tobe, K., & Nakagawa, T. (2019). NAD+ precursors: a physiological reboot?. Journal of nutritional science and vitaminology, 65(Supplement), S1-S7.
  • Palmer, R. D., Elnashar, M. M., & Vaccarezza, M. (2021). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Aging medicine (Milton, N.S.W.), 4(3), 214-220.
  • Chen, X., & Guo, J. (2016). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography.
  • Billingham, L. K., & Chandel, N. S. (2020). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in immunology, 11, 589571.
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  • Imai, S., & Guarente, L. (2014). Two different methods of quantification of oxidized nicotinamide adenine dinucleotide (NAD+) and reduced nicotinamide adenine dinucleotide (NADH) intracellular levels: enzymatic coupled cycling assay and ultra-performance liquid chromatography (UPLC)-mass spectrometry. Bio-protocol, 4(14), e1195.
  • Moustafa, M. E., & El-Nassan, H. B. (2019). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS omega, 4(6), 10516-10524.
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  • Piacente, F., Caffa, I., & Vanni, A. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Molecules (Basel, Switzerland), 27(14), 4434.
  • Mori, V., Amici, A., & Mazzola, F. (2014). Formation of [Nicotinamide-(2)H3]NAD(+) from [(2)H4]Nicotinamide and [(2)H4]Nicotinic Acid in Human HepG2N Cells and Involvement of (2)H/(1)H Exchange at the Redox Site of NAD(+)/NADH. PloS one, 9(8), e105224.
  • Covarrubias, A. J., & Verdin, E. (2021). Clinical evidence for the use of NAD+ precursors to slow aging.
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  • Wang, H., & Zhao, G. (2015). Synthesis of 2-aminonicotinic acid.
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  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Review - Therapeutic Potential of NAD-Boosting Molecules: The In Vivo Evidence. Cell Metabolism, 27(3), 529-547.
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Protocols & Analytical Methods

Method

"2-[(2-Aminoethyl)amino]nicotinic acid" experimental protocol

An Application Note on the Synthesis, Characterization, and Potential Utility of 2-[(2-Aminoethyl)amino]nicotinic Acid Abstract Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis, Characterization, and Potential Utility of 2-[(2-Aminoethyl)amino]nicotinic Acid

Abstract

Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast range of biological activities, including anti-inflammatory, lipid-lowering, and antibacterial properties.[1][2][3][4] This application note provides a comprehensive, field-proven experimental guide for the synthesis, purification, and characterization of a novel derivative, 2-[(2-Aminoethyl)amino]nicotinic acid. Designed for researchers in drug discovery and chemical biology, this document details a robust, two-step synthetic strategy starting from commercially available 2-chloronicotinic acid. The protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring reproducibility and enabling researchers to confidently produce high-purity material for downstream applications. Potential research applications for this versatile building block are also discussed, grounded in the established utility of related nicotinic acid compounds.[5][6]

Introduction and Strategic Rationale

The pyridine ring of nicotinic acid is a privileged scaffold in pharmacology, amenable to substitution at various positions to modulate its physicochemical properties and biological targets. The introduction of an aminoethylamino side chain at the C-2 position creates a molecule with multiple points for further derivatization and interaction with biological systems. The primary amino group and the carboxylic acid moiety offer opportunities for amide bond formation, salt formation, and coordination with metal ions, making 2-[(2-Aminoethyl)amino]nicotinic acid a valuable intermediate.[5]

The synthetic strategy outlined herein is designed for efficiency and control. Direct reaction of 2-chloronicotinic acid with ethylenediamine would lead to a mixture of products, including bis-acylated species and potential polymerization. To circumvent this, a well-established protecting group strategy is employed. The synthesis proceeds via two key stages:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloronicotinic acid with a mono-protected ethylenediamine, specifically N-(tert-butoxycarbonyl)ethylenediamine (N-Boc-ethylenediamine). The Boc group ensures that only one of the amine functionalities reacts, guaranteeing mono-substitution.

  • Deprotection: Efficient removal of the Boc protecting group under acidic conditions to yield the final target compound.

This approach is a standard in modern organic synthesis, valued for its high yields, clean conversions, and straightforward purification procedures.

Synthetic Workflow Overview

The logical flow of the synthesis is depicted below. This workflow ensures a controlled and high-yielding preparation of the target molecule.

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Deprotection cluster_2 Analysis start 2-Chloronicotinic Acid + N-Boc-ethylenediamine intermediate Protected Intermediate: tert-butyl (2-{[3-(carboxy)pyridin-2-yl]amino}ethyl)carbamate start->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat final_product Final Product: 2-[(2-Aminoethyl)amino]nicotinic acid intermediate->final_product Acid (TFA or HCl) Solvent (DCM or Dioxane) qc Purification & QC (HPLC, NMR, MS) final_product->qc

Caption: Overall workflow for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid.

Materials and Instrumentation

Reagents and Consumables
Reagent/MaterialGradeRecommended Supplier
2-Chloronicotinic Acid≥98%Sigma-Aldrich, TCI
N-Boc-ethylenediamine≥98%Sigma-Aldrich, Combi-Blocks
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Deionized WaterType 1Millipore Milli-Q
Silica Gel60 Å, 230-400 meshSorbent Technologies
TLC PlatesSilica Gel 60 F₂₅₄Merck
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction heating and mixing
Rotary EvaporatorSolvent removal under reduced pressure
High-Vacuum PumpDrying of solids
Nuclear Magnetic Resonance (NMR) SpectrometerStructural elucidation (¹H, ¹³C)
LC-Mass Spectrometer (LC-MS)Reaction monitoring and mass confirmation
High-Performance Liquid Chromatography (HPLC)Purity analysis
pH MeterAqueous work-up adjustments

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 4.1: Synthesis of tert-butyl (2-{[3-(carboxy)pyridin-2-yl]amino}ethyl)carbamate (Protected Intermediate)
  • Rationale: This step couples the pyridine core with the protected sidechain. Potassium carbonate acts as a base to neutralize the HCl formed during the SNAr reaction, driving it to completion. Anhydrous DMF is used as a polar aprotic solvent capable of dissolving the reagents and facilitating the reaction at elevated temperatures.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.58 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 eq).

  • Add anhydrous dimethylformamide (DMF, 40 mL) to the flask.

  • While stirring, add N-Boc-ethylenediamine (1.76 g, 11.0 mmol, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 90 °C and maintain stirring at this temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM) or LC-MS. The disappearance of the 2-chloronicotinic acid spot/peak indicates completion.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of deionized water.

  • Acidify the aqueous solution to a pH of ~4-5 using 1 M HCl. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethyl acetate.

  • Dry the collected white to off-white solid under high vacuum to yield the protected intermediate. The typical yield is 75-85%.

Protocol 4.2: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid (Final Product)
  • Rationale: This step removes the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl carbamate by protonating the carbonyl oxygen, leading to the loss of isobutylene and carbon dioxide, liberating the free amine. DCM is a suitable solvent that dissolves the starting material and is easily removed.

  • In a 50 mL round-bottom flask, dissolve the dried protected intermediate (2.81 g, ~9.5 mmol, 1.0 eq) from the previous step in dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) to the stirred solution. Caution: This is an exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Reaction Monitoring: Monitor the deprotection by LC-MS. The disappearance of the starting material peak confirms completion.

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The crude product will be a viscous oil or solid TFA salt. To isolate the zwitterionic form, dissolve the residue in a minimal amount of deionized water and carefully adjust the pH to ~7 with 1 M NaOH or by passing it through a suitable ion-exchange resin.

  • The product may precipitate from the neutralized solution. If so, collect it by vacuum filtration. If it remains in solution, lyophilization (freeze-drying) is the preferred method for isolation.

  • Dry the final product under high vacuum. The typical yield is >90%.

Characterization and Quality Control

Authenticating the structure and purity of the final compound is critical for its use in subsequent research.

Analysis TechniqueParameterExpected Result
Appearance Physical StateOff-white to light yellow crystalline powder.[7]
¹H NMR (400 MHz, D₂O)Chemical Shifts (δ)Signals corresponding to the pyridine ring protons and two distinct triplets for the ethylenediamine -CH₂-CH₂- moiety.
¹³C NMR (100 MHz, D₂O)Chemical Shifts (δ)Signals for the carboxyl carbon, pyridine ring carbons, and aliphatic sidechain carbons.
Mass Spectrometry (ESI+)Expected [M+H]⁺ = 182.0875
HPLC Purity Area % at 254 nm≥95%

Potential Research Applications

The unique structural features of 2-[(2-Aminoethyl)amino]nicotinic acid make it a promising candidate for several areas of drug discovery and chemical biology.

G core 2-[(2-Aminoethyl)amino]nicotinic Acid Primary Amine Carboxylic Acid Pyridine Core app1 Pharmaceutical Scaffolding core:f1->app1 Amide Coupling core:f2->app1 Esterification app2 Antibacterial Drug Discovery core:f3->app2 Bioisostere app3 Ligand for Coordination Chemistry core->app3 Chelation Site app4 Enzyme Inhibition / Receptor Binding Studies core->app4 Pharmacophore Element

Caption: Potential applications derived from the compound's functional groups.

  • Pharmaceutical Intermediate: This compound is an ideal building block for creating libraries of more complex molecules. The primary amine and carboxylic acid can be readily modified to explore structure-activity relationships for various targets, including anti-inflammatory and anti-cancer agents.[1][5]

  • Antibacterial Research: Nicotinic acid derivatives have demonstrated notable antibacterial activity.[6][8] This compound can be used as a starting point to synthesize novel agents targeting bacterial enzymes or cell wall synthesis.

  • Coordination Chemistry: The molecule possesses multiple donor atoms (pyridine nitrogen, amine nitrogens, carboxylate oxygens), making it an excellent candidate for use as a ligand to form coordination complexes with various metal ions for applications in catalysis or materials science.[5]

  • Biochemical Probes: The compound can be functionalized with fluorescent tags or biotin to serve as a chemical probe for studying biological pathways, enzyme inhibition, or receptor binding interactions.[5]

References

  • ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Wikipedia. VX (nerve agent). Available from: [Link]

  • Google Patents. CN104513197A - 2-aminonicotinic acid synthetic method.
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  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • PubMed Central. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available from: [Link]

  • PubMed Central. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Available from: [Link]

  • Biobide. Medical Applications of Tobacco and Nicotine Derivatives - Blog. Available from: [Link]

  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

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Application

Application Notes and Protocols for 2-[(2-Aminoethyl)amino]nicotinic acid in Cell Culture

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential cell culture applications of 2-[(2-Aminoe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential cell culture applications of 2-[(2-Aminoethyl)amino]nicotinic acid. Given the limited direct literature on this specific molecule, this guide is structured as an exploratory framework. It outlines a systematic, multi-tiered approach to characterize the compound's biological activity, starting from foundational cytotoxicity assessments to more complex mechanistic and functional assays. The protocols and experimental designs are grounded in the known activities of structurally related compounds, such as nicotinic acid (Niacin, Vitamin B3) and its derivatives.

Introduction and Rationale

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, an essential B vitamin and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+)[1]. The structure combines the nicotinic acid core with an aminoethylamino side chain. This unique combination suggests several potential biological activities that can be explored in a cell culture setting:

  • Modulation of Cellular Metabolism: As a nicotinic acid derivative, the compound may influence intracellular NAD+ levels, a critical coenzyme in redox reactions and a substrate for enzymes like PARPs and sirtuins[2].

  • Receptor Interaction: The pyridine ring is the core of nicotine, which is a potent agonist of nicotinic acetylcholine receptors (nAChRs)[3]. These ligand-gated ion channels are involved in a wide range of physiological processes, and their activation can trigger downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways[4].

  • Anti-inflammatory Potential: Various nicotinic acid derivatives have been investigated for their anti-inflammatory properties[5].

  • Antimicrobial and Other Activities: Related aminonicotinic acid structures and their metal complexes have shown antibacterial and antifungal activity[6][7].

This guide provides the experimental framework to systematically investigate these potential applications.

Compound Preparation and Handling

Proper preparation of the test compound is critical for reproducible results.

2.1. Reconstitution of Dry Powder

  • Solvent Selection: Begin by assessing the solubility of 2-[(2-Aminoethyl)amino]nicotinic acid in common laboratory solvents. Start with sterile, nuclease-free water. If solubility is limited, proceed to dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM). For example, if using DMSO, dissolve the appropriate mass of the compound in the required volume of DMSO to achieve the target concentration.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions

  • Thaw a single aliquot of the stock solution at room temperature.

  • Prepare working solutions by performing a serial dilution of the stock solution into complete cell culture medium.

  • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1-0.5%).

Experimental Workflow: A Tiered Approach

A logical, tiered approach is recommended to efficiently characterize the compound's effects.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Functional & Pathway Analysis T1_Node Cytotoxicity & Viability Screening (e.g., MTT, LDH Assays) Objective: Determine IC50 and safe concentration range T2_Node1 NAD+/NADH Quantification Objective: Assess impact on cellular metabolism T1_Node->T2_Node1 Inform concentration selection T2_Node2 Receptor Activity Screening (e.g., Calcium Flux Assay for nAChRs) Objective: Identify potential receptor targets T1_Node->T2_Node2 Inform concentration selection T3_Node2 Anti-inflammatory Assay (e.g., LPS-induced cytokine measurement) Objective: Evaluate immunomodulatory effects T1_Node->T3_Node2 Use non-toxic concentrations T3_Node1 Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Objective: Elucidate downstream signaling T2_Node2->T3_Node1 If receptor activity is confirmed

Caption: Tiered experimental workflow for characterizing 2-[(2-Aminoethyl)amino]nicotinic acid.

Tier 1: Foundational Assays - Cytotoxicity and Viability

The initial step is to determine the compound's effect on cell viability and establish a working concentration range.

4.1. Protocol: MTT Cell Viability Assay This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-[(2-Aminoethyl)amino]nicotinic acid in complete culture medium. A broad range is recommended for the initial screen (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the same final solvent concentration) and a "no-treatment control".

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control0.850100%
0.10.84599.4%
10.83097.6%
100.75088.2%
1000.43050.6%
10000.11012.9%

Tier 2: Mechanistic Assays

Based on the non-toxic concentration range determined in Tier 1, proceed to investigate the compound's potential mechanisms of action.

5.1. Protocol: NAD+/NADH Quantification Assay This protocol determines the compound's effect on the intracellular pool of NAD+ and NADH. Commercially available kits are recommended for this purpose.

  • Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate. Once they reach ~80% confluency, treat them with non-toxic concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid for a specified time (e.g., 6, 12, or 24 hours). Include positive (e.g., nicotinic acid) and negative (vehicle) controls[2].

  • Cell Lysis and Extraction: Following the manufacturer's instructions for the NAD/NADH assay kit, wash the cells with cold PBS and lyse them using the provided extraction buffer.

  • Quantification: Perform the assay according to the kit's protocol, which typically involves enzymatic reactions that lead to a colorimetric or fluorometric output. Measure the signal on a plate reader.

  • Data Analysis: Calculate the concentrations of NAD+ and NADH and determine the NAD+/NADH ratio. Compare the results from treated cells to the vehicle control.

5.2. Protocol: Calcium Flux Assay for nAChR Activity This assay can screen for agonistic or antagonistic activity at nAChRs, which are ligand-gated ion channels that often flux calcium.

  • Cell Line Selection: Use a cell line known to express specific nAChR subtypes (e.g., SH-SY5Y, PC-12) or a recombinant cell line overexpressing a particular subtype.

  • Dye Loading: Seed cells in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition and Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an injector.

    • Agonist Mode: Measure the baseline fluorescence, then inject 2-[(2-Aminoethyl)amino]nicotinic acid at various concentrations and record the change in fluorescence over time. A rapid increase indicates calcium influx due to channel opening. Include a known nAChR agonist (e.g., nicotine) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with 2-[(2-Aminoethyl)amino]nicotinic acid for a short period. Then, inject a known agonist at its EC₅₀ concentration and measure the fluorescence. A blunted response compared to the agonist-only control indicates antagonistic activity.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: Functional & Pathway Analysis

If mechanistic data suggests a target, the next step is to investigate the downstream functional consequences.

6.1. Protocol: Western Blot for Signaling Pathway Activation If the compound shows activity at nAChRs, this protocol can determine if it activates key downstream signaling pathways like MAPK/ERK and PI3K/AKT.

  • Cell Treatment and Lysis: Treat cells with the compound at its EC₅₀ concentration (determined from Tier 2) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the phosphorylated (active) forms of key proteins (e.g., p-ERK1/2, p-AKT) and their total protein counterparts (total ERK1/2, total AKT).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system.

  • Analysis: Densitometrically quantify the bands. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway activation.

G Compound 2-[(2-Aminoethyl)amino] nicotinic acid nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR PI3K PI3K nAChR->PI3K RAS RAS nAChR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Response Cellular Responses (Proliferation, Survival, etc.) pAKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Response

Caption: Hypothesized nAChR-mediated signaling pathways for investigation.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Zou, Y., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. PMC. Available at: [Link]

  • Wang, M., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. Available at: [Link]

  • Kashefifar, M., et al. (2023). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Available at: [Link]

  • Wikipedia. Nicotine. Wikipedia. Available at: [Link]

  • Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. PubMed. Available at: [Link]

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available at: [Link]

Sources

Method

A Robust HPLC-UV Method for the Quantification of 2-[(2-Aminoethyl)amino]nicotinic acid: Method Development and Validation

An Application Note for the HPLC Analysis of 2-[(2-Aminoethyl)amino]nicotinic acid Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 2-[(2-Aminoethyl)amino]nicotinic acid

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Aminoethyl)amino]nicotinic acid. The compound, a derivative of nicotinic acid, possesses both acidic and basic functional groups, presenting a unique challenge for chromatographic separation. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the method development rationale, a detailed experimental protocol, and a thorough validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3) and, like many aminonicotinic acids, is of interest in pharmaceutical and agrochemical research due to its potential biological activities.[3] The presence of a carboxylic acid on the pyridine ring and a secondary amino group in the side chain gives the molecule amphoteric properties. This dual nature makes its separation and quantification by HPLC challenging, as its charge and polarity are highly dependent on the pH of the mobile phase.

Developing a reliable analytical method is crucial for purity assessment, stability studies, and pharmacokinetic analysis. Reversed-phase HPLC is a widely used technique for the analysis of nicotinic acid and its derivatives.[4][5] However, the high polarity of compounds like 2-[(2-Aminoethyl)amino]nicotinic acid can lead to poor retention on traditional C18 columns.[6] This application note addresses this challenge by optimizing the mobile phase pH and composition to achieve adequate retention and symmetrical peak shape.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reference Standard: 2-[(2-Aminoethyl)amino]nicotinic acid, purity >98%.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic parameters is critical for the successful separation of this polar, amphoteric compound. A reversed-phase C18 column was chosen for its versatility. The key to retaining and resolving the analyte lies in controlling the mobile phase pH. At a pH below the pKa of the carboxylic acid group (~4-5) and the amino groups, the analyte will be positively charged, which can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase. By adjusting the pH to a value where the analyte is in a suitable ionic state, retention and peak shape can be optimized. A phosphate buffer is chosen for its buffering capacity in the desired pH range.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17-18 min: 40% to 5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 262 nm
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(2-Aminoethyl)amino]nicotinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol. This stock solution should be stored at 2-8 °C and protected from light.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh the sample containing 2-[(2-Aminoethyl)amino]nicotinic acid.

  • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).[8]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[9]

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended application.[1][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A placebo (matrix without the analyte) was injected, and no interfering peaks were observed at the retention time of the 2-[(2-Aminoethyl)amino]nicotinic acid peak. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the analyte peak is not co-eluting with other components.[1]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1] A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The method was found to be linear over the tested range, with a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[1]

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method. The RSD between the two sets of data should be within an acceptable range.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) were monitored. The method is considered robust if these small variations do not significantly affect the analytical results.

Workflow and Data Analysis

The following diagrams illustrate the overall analytical workflow and the logical process of method validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System Standard Standard Preparation Standard->HPLC_System Sample Sample Preparation Injection Sample Injection Sample->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Overall HPLC analytical workflow.

Method_Validation cluster_params Validation Parameters (ICH Q2) MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical flow of method validation.

Conclusion

This application note presents a validated reversed-phase HPLC method for the quantitative determination of 2-[(2-Aminoethyl)amino]nicotinic acid. The method is simple, robust, and utilizes common HPLC instrumentation and reagents. The validation results demonstrate that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. The detailed protocol and validation framework provided herein serve as a comprehensive guide for analysts to implement this method effectively.

References

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • PubMed. (1992). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

Sources

Application

"2-[(2-Aminoethyl)amino]nicotinic acid" capillary electrophoresis protocol

An Application Note for the Analysis of 2-[(2-Aminoethyl)amino]nicotinic acid by Capillary Electrophoresis Introduction 2-[(2-Aminoethyl)amino]nicotinic acid is a nicotinic acid derivative featuring both acidic (carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 2-[(2-Aminoethyl)amino]nicotinic acid by Capillary Electrophoresis

Introduction

2-[(2-Aminoethyl)amino]nicotinic acid is a nicotinic acid derivative featuring both acidic (carboxylic acid) and basic (primary and secondary amine) functional groups. As a potential building block in pharmaceutical synthesis, the ability to accurately and efficiently determine its purity and stability is paramount. Capillary Electrophoresis (CE) offers a powerful analytical solution for such molecules. Compared to traditional techniques like HPLC, CE provides advantages including high separation efficiency, rapid analysis times, minimal sample and solvent consumption, and versatility, making it a "green" analytical alternative.[1][2]

This document provides a comprehensive guide to developing and implementing a robust Capillary Zone Electrophoresis (CZE) method for the analysis of 2-[(2-Aminoethyl)amino]nicotinic acid. It details the underlying principles of the separation, a step-by-step protocol, and guidelines for method validation, designed for researchers, scientists, and drug development professionals.

Principle of Separation: Exploiting Amphoteric Properties

The key to developing a successful CZE method lies in understanding the analyte's chemical properties. 2-[(2-Aminoethyl)amino]nicotinic acid is an amphoteric molecule, meaning its net charge is highly dependent on the pH of the surrounding medium.

  • At Low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral), while the amine groups and the pyridine ring nitrogen are protonated, resulting in a net positive charge.

  • At Mid-range pH: The molecule exists as a zwitterion, with a negatively charged carboxylate group and positively charged amine groups.

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (negative), and the amine groups are neutral, resulting in a net negative charge.

This pH-dependent charge allows for separation by Capillary Zone Electrophoresis (CZE), where analytes migrate through a buffer-filled capillary under the influence of an electric field at different velocities based on their charge-to-size ratio.[3] For this method, a low-pH background electrolyte (BGE) is selected. This ensures the analyte consistently maintains a strong positive charge, promoting excellent peak shape and reproducible migration. Furthermore, at low pH, the silanol groups on the inner wall of the fused-silica capillary are suppressed, which minimizes analyte adsorption and generates a consistent, high-velocity electroosmotic flow (EOF) toward the cathode.

Below is a diagram illustrating the pH-dependent charge states of the analyte.

G cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (pI) cluster_2 High pH (e.g., 11) Low_pH Analyte is Cationic (+ve charge) -COOH (neutral) -NH2+- (positive) -NH+- (positive) Mid_pH Analyte is Zwitterionic (net neutral charge) -COO- (negative) -NH2+- (positive) -NH+- (positive) Low_pH->Mid_pH Increase pH High_pH Analyte is Anionic (-ve charge) -COO- (negative) -NH- (neutral) -NH2 (neutral) Mid_pH->High_pH Increase pH G A Step 1: Buffer Preparation B Step 2: Capillary Conditioning A->B C Step 3: Sample Preparation B->C D Step 4: Instrument Setup & Sequence C->D E Step 5: Data Analysis D->E

Caption: General experimental workflow for CE analysis.

Step 1: Background Electrolyte (BGE) Preparation

50 mM Sodium Phosphate Buffer, pH 2.5

  • Weigh approximately 1.725 g of NaH₂PO₄·H₂O and dissolve in ~230 mL of deionized water.

  • Adjust the pH to 2.5 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Transfer the solution to a 250 mL volumetric flask and bring to volume with deionized water.

  • Filter the buffer through a 0.22 µm syringe filter to remove particulates.

  • Degas the buffer for 10-15 minutes using sonication or vacuum to prevent bubble formation during the run.

Rationale: A phosphate buffer is chosen for its excellent buffering capacity at pH 2.5. [4]Operating at this low pH ensures the analyte is fully protonated and cationic, while minimizing interactions with the capillary wall. [5]

Step 2: Capillary Conditioning (for a new capillary)

Proper conditioning is essential for achieving a stable electroosmotic flow (EOF) and ensuring run-to-run reproducibility. [6]1. Flush the capillary with 0.1 M NaOH for 20 minutes. 2. Flush with deionized water for 10 minutes. 3. Flush with 0.1 M HCl for 10 minutes. 4. Flush with deionized water for 10 minutes. 5. Finally, equilibrate the capillary by flushing with the BGE for at least 15 minutes before the first injection.

Pre-run Conditioning (between injections): Flush the capillary with the BGE for 2-3 minutes.

Step 3: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(2-Aminoethyl)amino]nicotinic acid reference standard and dissolve it in 10 mL of deionized water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with deionized water.

  • Sample Preparation: Prepare samples by dissolving them in deionized water to an expected final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

Step 4: Instrument Setup and Run Parameters

The following table summarizes the recommended starting conditions for the CZE method.

ParameterRecommended SettingRationale
Capillary Uncoated Fused-Silica, 50 µm i.d.Standard for CZE, provides good efficiency and heat dissipation.
Total Length: 60.2 cmProvides sufficient length for separation.
Effective Length: 50.0 cmDetermines the migration time to the detector.
BGE 50 mM Sodium Phosphate, pH 2.5Ensures analyte is cationic and minimizes wall interactions. [4]
Applied Voltage +25 kV (Normal Polarity)Provides a good balance between analysis speed and Joule heating. [5]
Temperature 25 °CEnsures reproducible migration times by controlling buffer viscosity.
Injection Hydrodynamic: 50 mbar for 5 secPrecise, reproducible, and creates a small sample plug for high efficiency.
Detection UV, 214 nm and 260 nm214 nm for high sensitivity; 260 nm for specificity related to the pyridine ring.
Run Time 10 minutesSufficient for the analyte and potential impurities to elute.
Step 5: Data Analysis
  • Identify the main peak corresponding to 2-[(2-Aminoethyl)amino]nicotinic acid based on the migration time of the reference standard.

  • Integrate all peaks in the electropherogram.

  • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Method Validation

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the FDA. [7][8]A validation protocol should be established before conducting studies. [7] The following parameters are key to the validation process:

Validation ParameterPurpose & MethodologyExample Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities or degradation products. Analyze a placebo, a spiked sample, and a forced degradation sample.Peak for the analyte is pure and resolved from all other peaks (Resolution > 1.5).
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range. Analyze at least five concentrations (e.g., 50% - 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Precision Repeatability: Agreement between results of multiple injections of the same sample on the same day. (n≥6).Intermediate Precision: Agreement between results from different days, analysts, or instruments.RSD ≤ 2.0% for peak area and migration time.
Accuracy Closeness of the test results to the true value. Analyze a sample with a known concentration (e.g., a spiked placebo) at multiple levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., buffer pH ±0.2, voltage ±2 kV, temperature ±2 °C).Migration time and peak area changes should be within predefined limits (e.g., RSD ≤ 5%).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Shifting Migration Times Buffer depletion/concentration change, temperature fluctuation, inconsistent capillary conditioning, air bubbles.Prepare fresh buffer daily, ensure robust temperature control, use a consistent pre-run conditioning step, degas buffer thoroughly.
Broad or Tailing Peaks Sample overload, mismatch between sample matrix and BGE, analyte adsorption to capillary wall.Reduce injection time/pressure or dilute the sample. Dissolve sample in BGE or water. Ensure BGE pH is low enough to prevent wall interaction.
No Peaks / Low Signal Incorrect polarity, detector issue, no sample injected, capillary blockage.Verify voltage polarity is positive. Check detector lamp. Ensure sample vial has sufficient volume. Perform a high-pressure flush of the capillary.

Conclusion

This application note describes a rapid, efficient, and robust Capillary Zone Electrophoresis method for the quantitative analysis of 2-[(2-Aminoethyl)amino]nicotinic acid. By leveraging the analyte's amphoteric nature and using a low-pH phosphate buffer, the method provides excellent peak shape and reproducibility. The protocol is straightforward and, once validated, can serve as a reliable tool for purity assessment and quality control in research and pharmaceutical development environments.

References

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]

  • Iwaki, M., Murakami, E., & Kakehi, K. (2000). Chromatographic and Capillary Electrophoretic Methods for the Analysis of Nicotinic Acid and Its Metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 229-240. Available at: [Link]

  • Kemp, G. (2007). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Grygar, M., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. Pharmaceuticals, 17(4), 512. Available at: [Link]

  • Gasparyan, H., & King, D. J. (2008). Amine coupling through EDC/NHS: a practical approach. Surface Plasmon Resonance, 333-344. Available at: [Link]

  • Thenot, J. P., et al. (1992). High-performance liquid chromatographic and capillary electrophoretic determination of free nicotinic acid in human plasma and separation of its metabolites by capillary electrophoresis. Journal of Chromatography, 579(2), 291-298. Available at: [Link]

  • Kasicka, V. (2001). Selection of Buffers in Capillary Zone Electrophoresis: Application to Peptide and Protein Analysis. Journal of Chromatography A, 916(1-2), 23-44. Available at: [Link]

  • Clarke, M. B. (2002). Quantitation of nicotine in tobacco products by capillary electrophoresis. Journal of AOAC International, 85(1), 1-7. Available at: [Link]

  • He, X. Z. (2015). Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates. Journal of Chromatography A, 1405, 149-156. Available at: [Link]

  • Chemistry LibreTexts. (2023). Lab 6: Capillary Electrophoresis. Available at: [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • Dourado, A., et al. (2023). Eco-Friendly Capillary Electrophoresis Method for the Quantification of Apixaban in Oral Dosage Form. Molecules, 28(24), 8031. Available at: [Link]

Sources

Method

Uncharted Territory: The Enigmatic Profile of 2-[(2-Aminoethyl)amino]nicotinic Acid in Pharmaceutical Research

A comprehensive review of available scientific literature and patent databases reveals a significant information gap surrounding the specific compound 2-[(2-Aminoethyl)amino]nicotinic acid. While its chemical structure s...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and patent databases reveals a significant information gap surrounding the specific compound 2-[(2-Aminoethyl)amino]nicotinic acid. While its chemical structure suggests potential as a nicotinic acid derivative, a class of compounds with known therapeutic applications, there is a notable absence of dedicated research on its biological activity, mechanism of action, and established protocols for its use in pharmaceutical research.

This document aims to address the current state of knowledge regarding this molecule. It is important to note that while the broader categories of nicotinic acid and 2-aminonicotinic acid are well-documented, extrapolating their properties to 2-[(2-Aminoethyl)amino]nicotinic acid would be speculative and scientifically unsound without direct experimental evidence.

Chemical Identity and Commercial Availability

Based on supplier data, 2-[(2-Aminoethyl)amino]nicotinic acid is a known chemical entity with the following identifiers:

PropertyValueSource
CAS Number 374063-93-1[1][2][3][4][5][6]
Molecular Formula C₈H₁₁N₃O₂[2]
Molecular Weight 181.19 g/mol [4]

The compound is commercially available from several chemical suppliers, suggesting its primary use as a building block or intermediate in organic synthesis.[3][4][5][6]

The Context of Nicotinic Acid and its Derivatives in Research

To understand the potential, albeit unconfirmed, areas of interest for 2-[(2-Aminoethyl)amino]nicotinic acid, it is useful to consider the well-established roles of its parent compound, nicotinic acid (niacin or vitamin B3), and the related compound, 2-aminonicotinic acid.

Nicotinic Acid (Niacin):

Nicotinic acid is a widely studied compound with significant pharmacological effects, primarily in the treatment of dyslipidemia.[7] Its mechanism of action is largely attributed to the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[7] This interaction leads to a cascade of downstream effects, including the inhibition of lipolysis in adipose tissue, which ultimately reduces the levels of circulating free fatty acids and triglycerides.

Hypothetical Signaling Pathway of Nicotinic Acid Derivatives

Compound Nicotinic Acid Derivative Receptor GPR109A (GPCR) Compound->Receptor Binding & Activation G_Protein Gi/o G-Protein Receptor->G_Protein Coupling Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA VLDL ↓ Hepatic VLDL Production FFA->VLDL

Caption: Potential mechanism of action for nicotinic acid analogs.

2-Aminonicotinic Acid:

This related compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents.[8][9][10] Research has explored its utility as a scaffold for developing novel compounds with anti-inflammatory and anti-cancer properties.[8] Its structural features, including the amino and carboxylic acid groups, allow for diverse chemical modifications to create libraries of new chemical entities for drug discovery.[8][9]

The Void of Specific Data for 2-[(2-Aminoethyl)amino]nicotinic Acid

  • Pharmacological Profile: No data exists on its efficacy in any disease model.

  • Mechanism of Action: Its molecular targets and the signaling pathways it may modulate are unknown.

  • Pharmacokinetics and Toxicology: Information regarding its absorption, distribution, metabolism, excretion (ADME), and safety profile is absent.

  • Established Protocols: Without a known biological activity, no standardized in vitro or in vivo experimental protocols have been developed.

Future Directions and Postulations

Given its structure, one could hypothesize that 2-[(2-Aminoethyl)amino]nicotinic acid might be investigated for activities similar to other nicotinic acid derivatives. Potential, yet purely speculative, areas of research could include:

  • GPR109A Agonism: Its core nicotinic acid structure suggests it could be tested for activity at the GPR109A receptor. A binding assay followed by a functional assay measuring cAMP levels would be a logical first step.

  • Anti-inflammatory Properties: As many nicotinic acid derivatives exhibit anti-inflammatory effects, this compound could be screened in relevant cell-based assays, such as measuring cytokine release from stimulated immune cells.

  • CNS Applications: The aminoethylamino side chain could potentially alter its physicochemical properties, such as its ability to cross the blood-brain barrier, making it a candidate for screening in neurological disease models.

Illustrative Workflow for Preliminary Investigation

Start Compound Synthesis & Purification Step1 In Silico Screening (Target Prediction) Start->Step1 Step2 Receptor Binding Assays (e.g., GPR109A) Step1->Step2 Step3 Cell-Based Functional Assays (e.g., cAMP, Cytokine Release) Step2->Step3 Step4 In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Step3->Step4 Step5 Lead Optimization Step4->Step5

Caption: A hypothetical workflow for initial drug discovery screening.

Conclusion

References

A comprehensive list of references is not applicable due to the absence of specific research on the topic compound. The provided citations refer to the commercial availability of the compound and the general properties of related nicotinic acid derivatives.

Sources

Application

The Strategic Integration of 2-[(2-Aminoethyl)amino]nicotinic Acid in Advanced Agrochemical Synthesis: A Guide for Researchers

In the competitive landscape of agrochemical innovation, the strategic selection of molecular scaffolds is paramount to the discovery of next-generation herbicides, fungicides, and insecticides. Among the class of pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of agrochemical innovation, the strategic selection of molecular scaffolds is paramount to the discovery of next-generation herbicides, fungicides, and insecticides. Among the class of pyridine-based compounds, 2-[(2-Aminoethyl)amino]nicotinic acid emerges as a molecule of significant interest. Its unique structural features, combining the recognized bioactivity of the nicotinic acid core with a flexible and reactive ethylenediamine side chain, present a compelling platform for the development of novel active ingredients with enhanced efficacy and potentially novel modes of action.

This technical guide provides an in-depth exploration of 2-[(2-Aminoethyl)amino]nicotinic acid, from its synthesis to its potential applications in agrochemical development. We will delve into the causality behind synthetic strategies, propose detailed experimental protocols, and discuss the prospective functional roles of this versatile building block.

Core Molecular Attributes and Strategic Significance

2-[(2-Aminoethyl)amino]nicotinic acid, identified by its CAS Number 374063-93-1, is a derivative of nicotinic acid (Vitamin B3).[1][2][3][4] The strategic value of this compound in agrochemical design can be attributed to the synergistic interplay of its constituent moieties:

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid structure is a well-established pharmacophore in a multitude of commercial agrochemicals.[5] Its presence is often associated with the inhibition of vital enzymes or the disruption of key biological processes in target pests. Nicotinic acid derivatives are known to be precursors for herbicides such as nicosulfuron and diflufenican.[5][6]

  • The Ethylenediamine Side Chain: The introduction of the (2-Aminoethyl)amino group at the 2-position of the pyridine ring offers several tactical advantages:

    • Multiple Reaction Sites: The primary and secondary amine groups provide versatile handles for further chemical modification, allowing for the construction of diverse molecular libraries.

    • Chelating Properties: The diamine structure can chelate metal ions, which may be a critical aspect of the mode of action for certain fungicides and bactericides.

    • Modulation of Physicochemical Properties: The side chain can influence the molecule's solubility, lipophilicity, and ability to traverse biological membranes, thereby enhancing its bioavailability and systemic transport within plants.

    • Potential for Novel Bioactivity: Ethylenediamine itself is a known intermediate in the synthesis of some carbamate fungicides, suggesting the inherent potential of this moiety to contribute to the overall biological activity of the final product.[7]

Synthesis of 2-[(2-Aminoethyl)amino]nicotinic Acid: A Proposed Protocol

While specific, detailed industrial synthesis protocols for 2-[(2-Aminoethyl)amino]nicotinic acid are not widely published in peer-reviewed literature, a robust and logical synthetic route can be devised based on established principles of nucleophilic aromatic substitution. The most plausible and cost-effective approach involves the reaction of 2-chloronicotinic acid with an excess of ethylenediamine.

The following protocol is a representative, self-validating system designed for laboratory-scale synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize 2-[(2-Aminoethyl)amino]nicotinic acid from 2-chloronicotinic acid and ethylenediamine.

Materials:

  • 2-Chloronicotinic acid (CAS: 2942-59-8)

  • Ethylenediamine (CAS: 107-15-3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity assessment

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 15.7 g (0.1 mol) of 2-chloronicotinic acid in 100 mL of anhydrous DMSO. Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution. This acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Addition of Ethylenediamine: While stirring, slowly add 18.0 g (0.3 mol) of ethylenediamine to the mixture. A 3-fold molar excess of ethylenediamine is used to favor the monosubstitution product and minimize the formation of bis-adducts.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by HPLC by taking small aliquots from the reaction mixture.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the 2-chloronicotinic acid starting material), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of deionized water.

    • Acidify the aqueous solution to a pH of approximately 6.0 using 1M HCl. This will protonate the desired product, causing it to precipitate out of the solution.

    • Cool the solution in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold deionized water (2 x 50 mL) and then with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • For further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

    • Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

Data Presentation:

ParameterExpected Value
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 70-85%
Purity (by HPLC) >98%

Causality Behind Experimental Choices:

  • The choice of DMSO as a solvent is due to its high boiling point and its ability to dissolve both the polar and nonpolar reactants.

  • Potassium carbonate is a sufficiently strong base to facilitate the reaction without causing significant side reactions.

  • The excess of ethylenediamine is a key factor in controlling the selectivity of the reaction.

Visualization of the Synthetic Workflow

SynthesisWorkflow Reactants 2-Chloronicotinic Acid + Ethylenediamine (excess) + K2CO3 in DMSO Reaction Heat at 80-90°C (12-24h) Reactants->Reaction Workup Quench with Water, Acidify with HCl (pH~6) Reaction->Workup Isolation Precipitation and Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Analysis HPLC, MS, NMR Characterization Purification->Analysis Product 2-[(2-Aminoethyl)amino]nicotinic Acid Analysis->Product

Caption: Synthetic workflow for 2-[(2-Aminoethyl)amino]nicotinic acid.

Potential Applications in Agrochemical Synthesis

The bifunctional nature of 2-[(2-Aminoethyl)amino]nicotinic acid makes it a prime candidate for the synthesis of a wide range of agrochemical derivatives. The following section outlines potential applications and the rationale behind them.

Synthesis of Novel Herbicides

The nicotinic acid moiety is a key component of several herbicides.[8] By using 2-[(2-Aminoethyl)amino]nicotinic acid as a starting material, novel herbicides can be designed by modifying the ethylenediamine side chain. For example, reaction of the primary amine with various sulfonyl isocyanates could lead to new sulfonylurea herbicides with potentially different weed spectrums and crop selectivities.

Development of Advanced Fungicides

The ethylenediamine group can be a key pharmacophore in fungicides.[7] It can be derivatized to form new carbamates, thiocarbamates, or other heterocyclic systems known to possess fungicidal activity. The ability of the diamine to chelate metal ions could also be exploited in the design of fungicides that disrupt essential metalloenzymes in pathogenic fungi.

Creation of Next-Generation Insecticides

Nicotinic acetylcholine receptor (nAChR) agonists are a major class of insecticides. The nicotinic acid scaffold can be a starting point for the development of new nAChR modulators. The ethylenediamine side chain can be elaborated to introduce functionalities that enhance binding to the receptor or alter the mode of action, potentially overcoming existing resistance mechanisms.

Logical Relationship of Derivatization

Derivatization Start 2-[(2-Aminoethyl)amino]nicotinic Acid Herbicide Novel Herbicides (e.g., Sulfonylureas) Start->Herbicide Reaction with Sulfonyl Isocyanates Fungicide Advanced Fungicides (e.g., Carbamates) Start->Fungicide Derivatization to Carbamates Insecticide Next-Gen Insecticides (e.g., nAChR Modulators) Start->Insecticide Side Chain Elaboration

Caption: Potential derivatization pathways for agrochemical development.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for monitoring the synthesis, ensuring the quality of the final product, and for residue analysis in environmental and biological matrices.

Protocol for HPLC-UV Analysis

Objective: To quantify the purity of 2-[(2-Aminoethyl)amino]nicotinic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 265 nm Injection Volume: 10 µL

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS is the recommended technique.[9][10]

Conclusion and Future Perspectives

2-[(2-Aminoethyl)amino]nicotinic acid represents a promising and versatile platform for the discovery and development of novel agrochemicals. Its synthesis from readily available starting materials is feasible, and its unique structural features offer a multitude of possibilities for chemical modification. The strategic incorporation of this building block into research and development pipelines could lead to the identification of new active ingredients with improved performance and favorable safety profiles. Further investigation into the structure-activity relationships of its derivatives is warranted to fully unlock the potential of this intriguing molecule.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Energy, Material and Chemical Engineering. Atlantis Press. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 27(24), 115197. [Link]

  • Sato, K., et al. (2012). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin Eiseigaku Zasshi, 53(4), 176-81. [Link]

  • Kodicek, E., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives.
  • Request PDF | Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists | In this study, a series of novel ethylenediamine compounds were obtained by structural modification of the lead compounds with thonzylamine, and... | Find, read and cite all the research you need on ResearchGate. [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google P
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

  • Ethylenediamine (CICADS) - INCHEM. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. [Link]

  • Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones Plumbagin and Juglone. MDPI. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • (PDF) Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. ResearchGate. [Link]

  • Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [Link]

  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst (RSC Publishing). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • 2-((2-Aminoethyl)amino)nicotinic acid, CAS ... - Szabo-Scandic. [Link]

Sources

Method

The Versatile Scaffolding of 2-[(2-Aminoethyl)amino]nicotinic Acid: A Guide to its Synthesis and Application in Modern Organic Chemistry

Introduction: Unveiling a Multifunctional Building Block In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount to the efficient construction of complex and functionally diverse m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount to the efficient construction of complex and functionally diverse molecules. Nicotinic acid and its derivatives have long been recognized as privileged structures, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] This guide delves into the synthetic utility of a particularly promising, yet underexplored, building block: 2-[(2-Aminoethyl)amino]nicotinic acid .

This molecule is distinguished by its trifunctional nature, incorporating a carboxylic acid, a secondary amine integrated into the pyridine ring, and a terminal primary amine. This unique arrangement of reactive sites offers a versatile platform for the synthesis of a wide array of chemical entities, from intricate heterocyclic systems to sophisticated coordination complexes and resin-bound scaffolds for combinatorial chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its application.

I. Proposed Synthesis of 2-[(2-Aminoethyl)amino]nicotinic Acid: A Rational Approach

While dedicated literature on the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid is scarce, a robust synthetic route can be confidently proposed based on well-established transformations of nicotinic acid derivatives. The most logical precursor is 2-chloronicotinic acid, which is known to undergo nucleophilic aromatic substitution with various amines.[2][3]

The primary challenge in reacting 2-chloronicotinic acid with ethylenediamine lies in the diamine's symmetrical nature and the potential for over-alkylation or polymerization. To achieve selective mono-substitution, a protection strategy for one of the amino groups of ethylenediamine is essential.

G cluster_0 Step 1: Selective Protection of Ethylenediamine cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Deprotection Ethylenediamine Ethylenediamine Boc2O Di-tert-butyl dicarbonate (Boc)2O Ethylenediamine->Boc2O  THF, 0°C to rt Mono-Boc-ethylenediamine tert-butyl (2-aminoethyl)carbamate Boc2O->Mono-Boc-ethylenediamine Protected_diamine tert-butyl (2-aminoethyl)carbamate 2-Chloronicotinic_acid 2-Chloronicotinic Acid 2-Chloronicotinic_acid->Protected_diamine  Base (e.g., K2CO3), High Temp. Solvent (e.g., DMF or water) Protected_product 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinic acid Protected_diamine->Protected_product Protected_product_dep 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinic acid Acid Strong Acid (e.g., TFA or HCl) Protected_product_dep->Acid Final_product 2-[(2-Aminoethyl)amino]nicotinic acid Acid->Final_product

Caption: Proposed synthetic workflow for 2-[(2-Aminoethyl)amino]nicotinic acid.

Protocol 1: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic Acid

Part A: Synthesis of tert-butyl (2-aminoethyl)carbamate (Mono-Boc-protected ethylenediamine)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5 equivalents) in tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in THF and add it dropwise to the cooled ethylenediamine solution over 1-2 hours. Rationale: The large excess of ethylenediamine statistically favors the mono-protection of the diamine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Remove the THF under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain pure tert-butyl (2-aminoethyl)carbamate.

Part B: Synthesis of 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinic acid

  • Reaction Setup: To a pressure vessel or a sealed tube, add 2-chloronicotinic acid (1 equivalent), tert-butyl (2-aminoethyl)carbamate (1.2 equivalents), and a base such as potassium carbonate (2.5 equivalents). Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or, for a greener approach, high-temperature water.[2]

  • Reaction Conditions: Seal the vessel and heat the mixture to 150-180°C for 12-24 hours. Rationale: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If using DMF, remove the solvent under high vacuum. Acidify the aqueous residue with 1M HCl to a pH of approximately 4-5. The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part C: Deprotection to Yield 2-[(2-Aminoethyl)amino]nicotinic acid

  • Reaction Setup: Suspend the protected nicotinic acid derivative from Part B in dichloromethane.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). Triturate with diethyl ether to obtain a solid, which can be used directly or further purified by recrystallization.

II. Applications in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino and carboxylic acid functionalities in 2-[(2-Aminoethyl)amino]nicotinic acid makes it an ideal precursor for the synthesis of various fused heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Application 1: Synthesis of Tetrahydropyrimido[1,2-a]pyridinones

The reaction of the title compound with aldehydes or ketones can lead to the formation of tetrahydropyrimido[1,2-a]pyridinone derivatives, a class of compounds with potential applications in medicinal chemistry.[4]

G Start 2-[(2-Aminoethyl)amino]nicotinic acid Aldehyde Aldehyde/Ketone (R1, R2) Start->Aldehyde  Acid Catalyst (e.g., p-TsOH), Heat Intermediate Iminium Ion Intermediate Aldehyde->Intermediate Condensation Product Tetrahydropyrimido[1,2-a]pyridinone Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of tetrahydropyrimido[1,2-a]pyridinones.

Protocol 2: One-Pot Synthesis of a Tetrahydropyrimido[1,2-a]pyridinone Derivative
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-[(2-Aminoethyl)amino]nicotinic acid (1 equivalent) in a suitable solvent such as toluene.

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up and Purification: Cool the reaction mixture and remove the toluene under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired product.

III. Utility as a Tridentate Ligand in Coordination Chemistry

The presence of three potential coordination sites—the pyridine nitrogen, the secondary amine nitrogen, and the carboxylate oxygen—makes 2-[(2-Aminoethyl)amino]nicotinic acid an attractive tridentate ligand for a variety of metal ions. The resulting metal complexes could have applications in catalysis, materials science, or as therapeutic agents.[5][6]

G M Metal Ion (M) N_pyridine N (pyridine) N_pyridine->M N_amine N (amine) N_amine->M O_carboxylate O (carboxylate) O_carboxylate->M

Caption: Tridentate coordination mode of 2-[(2-Aminoethyl)amino]nicotinic acid.

Protocol 3: Synthesis of a Copper(II) Complex
  • Ligand Preparation: Dissolve 2-[(2-Aminoethyl)amino]nicotinic acid (2 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and deprotonate with a base like sodium hydroxide (2 equivalents) to form the carboxylate salt.

  • Complexation: In a separate flask, dissolve a copper(II) salt, such as copper(II) sulfate or copper(II) chloride (1 equivalent), in water.

  • Reaction: Slowly add the aqueous solution of the copper salt to the ligand solution with stirring. A precipitate should form.

  • Isolation and Purification: Stir the mixture at room temperature for a few hours. Collect the solid complex by filtration, wash with water and then ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system.

IV. Application in Solid-Phase Synthesis

The trifunctional nature of 2-[(2-Aminoethyl)amino]nicotinic acid allows it to be used as a scaffold in solid-phase synthesis, a technique widely employed in drug discovery and combinatorial chemistry.[7][8] The molecule can be anchored to a solid support through either its carboxylic acid or one of its amino groups, leaving the other two functional groups available for further elaboration.

Application 2: Immobilization via the Carboxylic Acid and Elaboration of the Amino Groups

In this approach, the carboxylic acid is used to anchor the molecule to a resin, such as a Wang or Rink amide resin. The two amino groups can then be selectively protected and deprotected to build more complex structures.

G Resin Solid Support (e.g., Wang Resin) Coupling Coupling Agent (e.g., DIC/DMAP) Resin->Coupling Scaffold Fmoc-(Boc-aminoethyl)amino-nicotinic acid Scaffold->Coupling Resin_bound Resin-Bound Scaffold Coupling->Resin_bound Deprotection_Fmoc 1. Fmoc Deprotection (Piperidine) Resin_bound->Deprotection_Fmoc Coupling_1 2. Couple Building Block A Deprotection_Fmoc->Coupling_1 Deprotection_Boc 3. Boc Deprotection (TFA) Coupling_1->Deprotection_Boc Coupling_2 4. Couple Building Block B Deprotection_Boc->Coupling_2 Cleavage 5. Cleavage from Resin (TFA) Coupling_2->Cleavage Final_Product Final Product Cleavage->Final_Product

Caption: Solid-phase synthesis workflow using the nicotinic acid scaffold.

Protocol 4: Solid-Phase Synthesis of a Disubstituted Derivative
  • Scaffold Preparation: Synthesize the orthogonally protected scaffold: Fmoc protect the secondary amine and Boc protect the primary amine of 2-[(2-Aminoethyl)amino]nicotinic acid using standard protection methodologies.

  • Resin Loading: Swell Wang resin in DMF. In a separate vessel, activate the carboxylic acid of the protected scaffold with a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as 4-dimethylaminopyridine (DMAP). Add the activated scaffold to the swollen resin and agitate until coupling is complete (monitor with a Kaiser test).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.

  • First Coupling: Couple the first building block (e.g., an amino acid or another molecule with a carboxylic acid) to the deprotected secondary amine using standard peptide coupling conditions.

  • Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane to remove the Boc group.

  • Second Coupling: Couple the second building block to the deprotected primary amine.

  • Cleavage: Cleave the final compound from the resin using a high concentration of TFA, which also removes any acid-labile side-chain protecting groups on the coupled building blocks.

  • Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product, which can then be purified by HPLC.

V. Data Summary

Compound/Application Key Reagents Typical Conditions Potential Outcome
Synthesis of Title Compound 2-Chloronicotinic acid, Mono-Boc-ethylenediamine, K₂CO₃, TFA150-180°C, then room temp.Trifunctional building block
Tetrahydropyrimido[1,2-a]pyridinone Synthesis Aldehyde/Ketone, p-TsOHToluene, refluxFused heterocyclic system
Copper(II) Complexation Copper(II) sulfate, NaOHEthanol/Water, room temp.Metal-organic complex
Solid-Phase Synthesis Wang resin, DIC/DMAP, Piperidine, TFARoom temperatureDiverse library of compounds

Conclusion

2-[(2-Aminoethyl)amino]nicotinic acid represents a highly versatile and valuable building block for modern organic synthesis. Its trifunctional nature provides a robust platform for the creation of diverse molecular architectures, including fused heterocycles, coordination complexes, and combinatorial libraries. The synthetic protocols and application frameworks detailed in this guide are designed to empower researchers to harness the full potential of this scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials. The principles outlined herein, grounded in established chemical reactivity, pave the way for innovation and discovery.

References

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method. (n.d.). Google Patents.
  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • US2314843A - Process of producing nicotinamide. (n.d.). Google Patents.
  • Solid-phase synthesis. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). MDPI. Retrieved January 25, 2026, from [Link]

  • Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. (n.d.). Oriental Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition (CRN). Retrieved January 25, 2026, from [Link]

  • What Is Solid-Phase Peptide Synthesis?. (2025, August 9). YouTube. Retrieved January 25, 2026, from [Link]

  • Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Binary Complexes of Nicotinic Acid with Transition Metal Ion. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

  • Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. (2020, February 24). YouTube. Retrieved January 25, 2026, from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). MDPI. Retrieved January 25, 2026, from [Link]

  • The ligand (2-aminoethyl)phosphine H2NCH2CH2PH2 is often bidentate but can also bind only through one of the coordinating atoms. (2021, October 20). Chegg.com. Retrieved January 25, 2026, from [Link]

  • 2-amino-6-ethyl-nicotinic acid|1026039-55-3. (n.d.). MOLBASE Encyclopedia. Retrieved January 25, 2026, from [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-[(2-Aminoethyl)amino]nicotinic Acid in Biological Samples using LC-MS/MS

Introduction This document provides a comprehensive guide for the quantitative determination of 2-[(2-Aminoethyl)amino]nicotinic acid in biological matrices, such as human plasma. The accurate quantification of this mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the quantitative determination of 2-[(2-Aminoethyl)amino]nicotinic acid in biological matrices, such as human plasma. The accurate quantification of this molecule is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Due to its polar and potentially zwitterionic nature at physiological pH, this application note details a robust and sensitive method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure scientific integrity and reproducibility.

The proposed methodology is grounded in established principles for the analysis of similar small polar molecules and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA).[1][2][3]

Analyte Characteristics and Methodological Considerations

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid (a form of Vitamin B3).[4][5][6] Its structure suggests it is a polar molecule, likely existing as a zwitterion over a range of pH values due to the presence of both a carboxylic acid and an amino group. These physicochemical properties guide the selection of appropriate sample preparation and chromatographic techniques.

  • Polarity: The high polarity of the analyte makes it challenging to retain on traditional reversed-phase C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic approach.[7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, which is ideal for retaining and separating polar compounds.[7][9][10]

  • Sample Matrix: Biological samples like plasma contain high concentrations of proteins and other endogenous components that can interfere with the analysis and damage the analytical column.[11] Therefore, a robust sample preparation method is essential to remove these interferences. This application note will explore two effective strategies: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Experimental Workflow Overview

The overall workflow for the quantification of 2-[(2-Aminoethyl)amino]nicotinic acid is depicted below. This process ensures the removal of matrix components and the accurate measurement of the analyte.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Spiking Extraction Extraction Internal Standard Addition->Extraction Protein Removal/Cleanup Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Concentration HILIC Separation HILIC Separation Evaporation & Reconstitution->HILIC Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection HILIC Separation->Mass Spectrometry Detection Ionization Data Acquisition & Processing Data Acquisition & Processing Mass Spectrometry Detection->Data Acquisition & Processing Quantification

Caption: General workflow for the quantification of 2-[(2-Aminoethyl)amino]nicotinic acid.

Detailed Protocols

Internal Standard Selection and Preparation

The use of an internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS analysis, as it corrects for variability during sample preparation and analysis.[12][13]

  • Ideal Choice: A stable isotope-labeled (SIL) version of 2-[(2-Aminoethyl)amino]nicotinic acid (e.g., with ¹³C or ²H) is the preferred internal standard. SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during extraction and ionization.[12]

  • Alternative: If a SIL-IS is unavailable, a structurally similar compound (an analog) that is not present in the biological matrix can be used.[14][15] A potential analog could be a nicotinic acid derivative with a slightly different side chain.

  • Preparation: Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. This stock solution should be further diluted to a working concentration (e.g., 100 ng/mL) in the appropriate solvent for spiking into samples.

Sample Preparation Protocols

Two common and effective methods for preparing plasma samples for LC-MS/MS analysis are protein precipitation and solid-phase extraction. The choice between these methods depends on the required level of sample cleanup and the desired sensitivity.[11]

Protocol 2.1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[11][16][17] Acetonitrile is a commonly used and effective precipitating agent.[16][17]

ppt_workflow Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Add Acetonitrile Add Acetonitrile Add IS->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is generally effective).[18]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2.2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, leading to improved sensitivity.[19][20][21] For a polar, zwitterionic compound, a mixed-mode or a zwitterionic HILIC SPE sorbent is recommended.[22][23][24][25][26]

spe_workflow Condition Condition Equilibrate Equilibrate Condition->Equilibrate Load Sample Load Sample Equilibrate->Load Sample Wash Wash Load Sample->Wash Elute Elute Wash->Elute Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Sources

Method

Application Notes and Protocols for 2-[(2-Aminoethyl)amino]nicotinic Acid: A Novel Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide to the investigation of 2-[(2-Aminoethyl)amino]ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the investigation of 2-[(2-Aminoethyl)amino]nicotinic acid as a potential therapeutic agent. Drawing upon the extensive pharmacology of nicotinic acid (niacin) and its derivatives, we postulate that this novel molecule holds significant promise, particularly as an anti-inflammatory and immunomodulatory agent. This guide outlines a hypothesized mechanism of action centered on the G protein-coupled receptor 109A (GPR109A), provides a putative synthetic route, and details robust, validated protocols for its in vitro and in vivo evaluation. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for comprehensive screening and lead optimization.

Introduction: The Rationale for a Novel Nicotinic Acid Derivative

Nicotinic acid, a long-established therapeutic for dyslipidemia, is gaining renewed attention for its pleiotropic effects, including potent anti-inflammatory properties.[1] These effects are primarily mediated through the activation of the GPR109A receptor, which is expressed on various immune cells, including monocytes and macrophages, as well as adipocytes.[2][3] The therapeutic application of nicotinic acid is often limited by its side effects, most notably cutaneous flushing. This has driven the exploration of novel derivatives that may retain the therapeutic benefits while exhibiting an improved side-effect profile.

The compound 2-[(2-Aminoethyl)amino]nicotinic acid is a novel structural analog of nicotinic acid. The introduction of an aminoethylamino group at the 2-position of the pyridine ring is hypothesized to modulate its binding affinity and signaling at the GPR109A receptor, potentially leading to enhanced anti-inflammatory activity and a different pharmacokinetic profile. Several studies on other 2-substituted nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory activities, supporting the therapeutic potential of modifications at this position.[4][5]

This guide provides the foundational knowledge and detailed protocols to systematically investigate the therapeutic potential of 2-[(2-Aminoethyl)amino]nicotinic acid.

Hypothesized Mechanism of Action: GPR109A-Mediated Anti-inflammatory Signaling

We postulate that 2-[(2-Aminoethyl)amino]nicotinic acid acts as an agonist at the GPR109A receptor. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In immune cells like macrophages, this signaling cascade is anticipated to suppress the activation of pro-inflammatory pathways, such as the NF-κB pathway, leading to a reduction in the production and release of key inflammatory mediators.

The proposed anti-inflammatory signaling pathway is depicted below:

GPR109A_Pathway cluster_membrane Cell Membrane Receptor GPR109A AC Adenylyl Cyclase Receptor->AC Inhibits Ligand 2-[(2-Aminoethyl)amino] nicotinic acid Ligand->Receptor Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Hypothesized GPR109A-mediated anti-inflammatory signaling pathway.

Synthesis Protocol: A Plausible Synthetic Route

The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid can be approached by functionalizing a pre-existing nicotinic acid core. A feasible method involves the nucleophilic substitution of a leaving group at the 2-position. 2-Chloronicotinic acid is a commercially available and suitable starting material for this purpose.[6]

Protocol 3.1: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

This protocol describes a two-step process: esterification of 2-chloronicotinic acid followed by nucleophilic substitution with ethylenediamine.

Step 1: Esterification of 2-Chloronicotinic Acid

  • Suspend 2-chloronicotinic acid (1 equivalent) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Ethylenediamine

  • Dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add ethylenediamine (2-3 equivalents) to the solution.

  • Heat the reaction mixture at 80-100°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product will be the methyl ester of the target compound.

  • Hydrolyze the ester by dissolving the crude product in a mixture of methanol and aqueous sodium hydroxide solution and stirring at room temperature for 2-4 hours.

  • Acidify the mixture with hydrochloric acid to precipitate the final product, 2-[(2-Aminoethyl)amino]nicotinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR to confirm its structure and purity.

In Vitro Evaluation: Protocols for Assessing Anti-inflammatory Activity

The following protocols are designed to assess the anti-inflammatory properties of 2-[(2-Aminoethyl)amino]nicotinic acid in a controlled cellular environment.

Protocol 4.1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine the cytotoxic concentration of the compound to ensure that the observed anti-inflammatory effects are not due to cell death.[7] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[7]

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO.[7]

  • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 4.1.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.[4]

  • Seed and treat RAW 264.7 cells as described in Protocol 4.2.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves.

Data Presentation: In Vitro Results
Concentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
1
10
50
100
Positive Control

Positive Control: e.g., Dexamethasone or Ibuprofen

In Vivo Evaluation: Preclinical Model of Acute Inflammation

Animal models are essential for evaluating the therapeutic efficacy and safety of a drug candidate in a whole-organism context.[8]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[9] It allows for the assessment of the anti-edematous effects of a compound.

  • Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the test compound or vehicle orally one hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation: In Vivo Results
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0
Positive Control10
Test Compound10
Test Compound30
Test Compound100

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental evaluation of 2-[(2-Aminoethyl)amino]nicotinic acid.

workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization Viability Cell Viability Assay (MTT) Characterization->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Viability->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Animal_Model Carrageenan-Induced Paw Edema in Rats Cytokine_Assay->Animal_Model Promising Results

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists engaged in the synthesis of this and structurally related compounds. As direct, published protocols for this specific molecule are scarce, this document leverages established principles of nucleophilic aromatic substitution (SNAr) and the known reactivity of its precursors to provide a robust framework for experimental success.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, workup, and purification of 2-[(2-Aminoethyl)amino]nicotinic acid, which is typically synthesized via the reaction of 2-chloronicotinic acid with ethylenediamine.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of 2-chloronicotinic acid to the desired product. What are the likely causes and how can I improve the yield?

A: Low conversion in this SNAr reaction can stem from several factors related to reaction conditions and reagent purity.

  • Insufficient Reaction Temperature: The SNAr reaction is an addition-elimination process that requires overcoming a significant activation energy barrier for the initial nucleophilic attack on the aromatic ring.[1][2] The rate-determining step is typically the formation of the negatively charged intermediate, known as a Meisenheimer complex.[3] Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be mindful that excessive heat can lead to side reactions and decomposition.

  • Inadequate Solvent Choice: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can solvate the cation of any base used without significantly solvating the amine nucleophile, thus preserving its reactivity.

    • Recommendation: If using a less polar solvent, consider switching to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents will also help to keep the starting materials and product in solution at higher temperatures.

  • Presence of Water: Ethylenediamine is hygroscopic and the presence of water can protonate the amine, reducing its nucleophilicity.

    • Recommendation: Ensure that all glassware is thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade ethylenediamine and solvents.

  • Base Strength and Stoichiometry: A base is often required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the ethylenediamine and rendering it non-nucleophilic.

    • Recommendation: Use at least two equivalents of ethylenediamine, with one equivalent acting as the nucleophile and the other as a base to scavenge the generated acid. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be used.[4]

Issue 2: Formation of Multiple Products and Impurities

Q: My crude reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are the potential side reactions?

A: The presence of multiple products often indicates side reactions involving the bifunctional ethylenediamine nucleophile or the starting material.

  • Double Substitution: The most common side product is likely the result of one molecule of 2-chloronicotinic acid reacting with both amino groups of a single ethylenediamine molecule, leading to a dimeric impurity.

    • Recommendation: Use a large excess of ethylenediamine (5-10 equivalents) to statistically favor the monosubstitution product. This can be removed during the workup.

  • Polymerization: Under certain conditions, polymerization can occur, leading to intractable tars. This is more likely at very high temperatures.

    • Recommendation: Maintain careful temperature control and consider adding the 2-chloronicotinic acid slowly to a solution of ethylenediamine to maintain a high concentration of the nucleophile relative to the electrophile.

  • Reaction with the Carboxylic Acid: While less likely under these conditions, the amino groups of ethylenediamine could potentially form an amide with the carboxylic acid of another molecule. This is generally not a major concern unless coupling agents are present.

Below is a diagram illustrating the primary reaction and a key side reaction.

G cluster_main Primary Reaction cluster_side Side Reaction (Dimerization) 2-Chloronicotinic Acid 2-Chloronicotinic Acid Product 2-[(2-Aminoethyl)amino]nicotinic acid 2-Chloronicotinic Acid->Product + Ethylenediamine (1 eq) Ethylenediamine Ethylenediamine 2-Chloronicotinic Acid_side 2-Chloronicotinic Acid (2 eq) Dimer Dimeric Impurity 2-Chloronicotinic Acid_side->Dimer + Ethylenediamine_side Ethylenediamine_side Ethylenediamine (1 eq) SNAr_Mechanism Start 2-Chloronicotinic Acid + Ethylenediamine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-[(2-Aminoethyl)amino]nicotinic acid + HCl Intermediate->Product Elimination of Cl-

Sources

Optimization

Technical Support Center: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

Introduction Welcome to the technical support guide for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This molecule is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with ethylenediamine, can present several challenges that impact yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights and actionable troubleshooting protocols to help you navigate common experimental hurdles. We will delve into the causality behind reaction outcomes and provide robust, self-validating methodologies to enhance the reliability and success of your synthesis.

Part 1: Overview of the Primary Synthetic Route

The reaction of 2-chloronicotinic acid with ethylenediamine is a classic SNAr reaction.[1][2] The pyridine ring, activated by the electron-withdrawing carboxylic acid group and the ring nitrogen, is susceptible to attack by a nucleophile. Ethylenediamine, with its two primary amine groups, serves as a potent nucleophile.

The general reaction scheme is as follows:

Low_Yield_Troubleshooting start Low Yield (<50%) Detected check_stoichiometry Verify Stoichiometry: Is Excess Ethylenediamine Used? start->check_stoichiometry check_temp Analyze Reaction Temperature: Is it sufficient? check_stoichiometry->check_temp Yes increase_en Action: Increase Ethylenediamine (5-10 equivalents) check_stoichiometry->increase_en No check_base Evaluate Base: Is it present and effective? check_temp->check_base Yes optimize_temp Action: Increase Temperature (e.g., Reflux in Dioxane/DMF) check_temp->optimize_temp No check_solvent Assess Solvent Choice: Is it appropriate? check_base->check_solvent Yes add_base Action: Add Non-Nucleophilic Base (e.g., K2CO3, Et3N) check_base->add_base No/Ineffective change_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO, Dioxane) check_solvent->change_solvent No

Caption: Decision tree for troubleshooting low reaction yield.

Protocol 1: Optimizing Stoichiometry to Minimize Bis-Substitution

The most effective strategy to favor monosubstitution is to use a large excess of the diamine nucleophile. This ensures that a molecule of 2-chloronicotinic acid is statistically more likely to encounter an unreacted ethylenediamine molecule than one that has already been monosubstituted.

  • Step 1: Set up the reaction with 2-chloronicotinic acid as the limiting reagent.

  • Step 2: Use 5 to 10 molar equivalents of ethylenediamine.

  • Step 3: The reaction can often be run using ethylenediamine itself as the solvent, which provides the largest possible excess.

  • Step 4: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The excess ethylenediamine can be removed during aqueous workup.

Question 2: I'm observing a major, hard-to-remove impurity in my crude product. How can I identify and prevent it?

Answer: The most probable impurity is the N,N'-bis(nicotinic acid)ethylenediamine dimer mentioned previously. Its properties are often similar to the desired product, complicating purification.

A. Identification:

  • Mass Spectrometry (MS): The dimer will have an [M+H]+ peak corresponding to (2 x Mass of Product) - (Mass of Ethylenediamine). For 2-[(2-Aminoethyl)amino]nicotinic acid (M.W. ~181.18), the dimer's mass will be approximately 302.28. Look for this mass in your LC-MS data.

  • Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum, the dimer will lack the signals corresponding to the free -NH2 protons of the product. The integration of the aromatic signals will be double that of the ethylenediamine bridge protons.

B. Prevention and Removal Strategies:

StrategyMechanism of ActionRecommended Protocol
Excess Nucleophile Statistical probability. Overwhelms the monosubstituted intermediate, preventing it from reacting further.Use ethylenediamine as the solvent or in 10-fold excess in a solvent like DMF.
Slow Addition Maintains a low concentration of the electrophile (2-chloronicotinic acid) relative to the nucleophile throughout the reaction.Dissolve 2-chloronicotinic acid in the reaction solvent and add it dropwise over 1-2 hours to a heated solution of excess ethylenediamine.
Purification by pH Adjustment The desired product is amphoteric (contains both acidic and basic groups), while the dimer is primarily acidic. This difference in pKa can be exploited.Step 1: Dissolve the crude mixture in an aqueous basic solution (e.g., 1M NaOH). Step 2: Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Step 3: Slowly acidify the aqueous layer with HCl. The dimer, being less basic, may precipitate at a different pH than the product. Monitor precipitation and filter in fractions.
Question 3: The reaction seems to stop before all the 2-chloronicotinic acid is consumed. What's causing this and how do I drive it to completion?

Answer: Reaction stalling is usually due to either the deactivation of the nucleophile or insufficient energy to overcome the activation barrier.

A. Causality Analysis:

  • Nucleophile Deactivation: As explained in Q1, in-situ generation of HCl will protonate and deactivate your ethylenediamine. Without a suitable base, the reaction will stop once the free amine is consumed.

  • Insufficient Thermal Energy: SNAr reactions require energy to form the intermediate Meisenheimer complex. [3]If the reaction temperature is too low, the rate can be impractically slow.

  • Solvent Effects: The choice of solvent is critical. Protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. Polar aprotic solvents (like DMF, DMSO) are ideal as they solvate the cation but leave the nucleophile relatively free and reactive. [4] B. Recommended Actions:

  • Add a Base: Introduce at least 2 equivalents of a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) to the reaction mixture. K2CO3 is often preferred as it is inexpensive and easily removed during workup.

  • Increase Temperature: If using a lower-boiling solvent, switch to a higher-boiling polar aprotic solvent like DMF or Dioxane and heat to reflux (typically 100-150 °C). Microwave irradiation can also be a highly effective method to accelerate the reaction. [4][5]* Change Solvent: If you are using a protic solvent, switch to DMF, DMSO, NMP, or Dioxane. These solvents are superior for SNAr reactions.

Part 3: Detailed Experimental Protocol

This protocol is a robust starting point, incorporating the optimization strategies discussed above.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Ethylenediamine (10.0 eq) [6]* Potassium Carbonate (K2CO3, 2.5 eq), finely ground

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1M and 6M)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF (approx. 5-10 mL per gram of 2-chloronicotinic acid).

  • Addition of Nucleophile: Add ethylenediamine (10.0 eq) to the flask.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) or LC-MS until the 2-chloronicotinic acid spot/peak is no longer visible (typically 4-8 hours).

  • Work-up (Quenching and Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water (10x the volume of DMF).

    • The product is amphoteric. The goal is to isolate it at its isoelectric point.

  • Purification (Isoelectric Point Precipitation):

    • Slowly add 6M HCl to the aqueous solution while monitoring the pH.

    • A precipitate will form as the solution approaches the isoelectric point of the product (typically pH 4-6).

    • Continue adding acid dropwise to maximize precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight. Characterize by NMR, MS, and check purity by HPLC.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 989-994. [Link]

  • Wikipedia. (2023). Ethylenediamine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize conditions for yield, purity, and scalability.

Reaction Overview: The Chemistry at Play

The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide, typically chlorine, from the 2-position of a nicotinic acid derivative by ethylenediamine.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the carboxylic acid group at the 3-position, making the 2-position particularly susceptible to substitution.[1]

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most critical parameters I should investigate?

A1: Low yield is a frequent issue that can typically be traced back to one of four key areas: stoichiometry, temperature, solvent, or reaction time.

  • Stoichiometry (The "Crowd Control" Principle): The primary cause of low yield is often a side reaction where one molecule of 2-chloronicotinic acid reacts with both amino groups of a single ethylenediamine molecule, forming an undesired dimer. To suppress this, you must use a significant excess of ethylenediamine (typically 5 to 10 molar equivalents). This ensures that a molecule of 2-chloronicotinic acid is statistically far more likely to encounter a fresh, unreacted ethylenediamine molecule.

  • Temperature: SNAr reactions on chloro-pyridines require thermal energy to overcome the activation barrier. Insufficient heat will result in a sluggish or incomplete reaction. A good starting point is 80-100 °C. If the reaction is still slow, you can cautiously increase the temperature to 120-140 °C, but be mindful of potential side reactions and solvent stability.[2]

  • Solvent Choice: The reaction requires a polar, aprotic solvent to solvate the intermediate complex (Meisenheimer complex) and facilitate the substitution. Suitable choices include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). In some cases, using the excess ethylenediamine itself as the solvent can be effective, simplifying workup.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-24 hours. Stopping the reaction prematurely is a common source of low conversion.

Q2: I'm seeing a major byproduct with approximately double the expected mass in my LC-MS analysis. What is it and how do I prevent it?

A2: This is the classic signature of the bis-substitution byproduct mentioned in A1. A single ethylenediamine molecule has bridged two molecules of 2-aminonicotinic acid.

Caption: The primary side reaction due to stoichiometry.

Prevention is the best cure:

  • Use a Large Excess of Ethylenediamine: As detailed above, 5-10 equivalents is standard.

  • Slow Addition: In larger-scale reactions, consider adding the 2-chloronicotinic acid solution slowly to the heated solution of excess ethylenediamine. This maintains a high concentration of the diamine relative to the chloro-acid at all times, further suppressing the formation of the bis-adduct.

Q3: My starting materials are not fully soluble, and the reaction seems heterogeneous. Is this a problem?

A3: Yes, poor solubility can significantly hinder reaction rates and lead to inconsistent results. While 2-chloronicotinic acid is a solid, it should dissolve in the reaction solvent upon heating.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. A typical starting concentration is 0.5 to 1.0 M. If solubility remains an issue, decrease the concentration.

  • Solvent Choice: If solubility in DMF is poor, NMP or DMSO are excellent, more powerful alternatives.

  • Base Addition (Advanced): In some SNAr protocols, a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) can be added.[2] This deprotonates the carboxylic acid of the starting material to its carboxylate salt, which may have different solubility properties. However, this adds complexity to the workup. For this specific reaction, it is often unnecessary as ethylenediamine is basic enough to act as both a nucleophile and an acid scavenger.

Q4: The workup and purification are challenging. How can I effectively isolate my product from the excess ethylenediamine and salts?

A4: The zwitterionic nature of the product (containing both a basic amino group and an acidic carboxylic acid group) is the key to its purification.

  • Initial Solvent Removal: After confirming reaction completion, cool the mixture and remove the bulk of the solvent and excess ethylenediamine under reduced pressure (using a rotary evaporator).

  • Aqueous pH Adjustment:

    • Dissolve the resulting crude residue in water. You will have your product, the hydrochloride salt of the remaining ethylenediamine, and potentially the bis-adduct.

    • Slowly add a base, such as 1M NaOH solution, to adjust the pH. The product is least soluble at its isoelectric point (pI). Monitor for precipitation.

    • Alternatively, and often more effectively, first make the solution strongly acidic (pH ~2) with HCl to protonate all amino groups and ensure everything dissolves. Then, slowly add a base (e.g., NaOH or NH₄OH) to raise the pH. The desired product will selectively precipitate out around its pI (typically pH 4-6), while the highly polar ethylenediamine salts remain in solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove trapped salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Recrystallization: For highest purity, recrystallize the dried solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.[4]

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a robust starting point for optimization.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Final Purification A 1. Charge reactor with Ethylenediamine (8 equiv.) & Solvent (e.g., NMP) B 2. Heat to 100 °C with stirring A->B C 3. Dissolve 2-Chloronicotinic Acid (1 equiv.) in NMP B->C D 4. Add acid solution to reactor dropwise over 30 min C->D E 5. Maintain at 100-120 °C for 8-16 hours D->E F 6. Monitor by TLC/LC-MS (every 2 hours) E->F G Validation Point: Confirm >95% consumption of starting material F->G H 7. Cool to RT, concentrate under vacuum G->H I 8. Redissolve residue in water, adjust pH to ~2 with 6M HCl H->I J 9. Adjust pH to ~5 with 1M NaOH to precipitate product I->J K 10. Filter solid, wash with cold water then ether J->K L 11. Dry solid under vacuum K->L M 12. Recrystallize from Ethanol/Water L->M N 13. Characterize final product (NMR, MS, Purity) M->N

Caption: A step-by-step experimental workflow with validation.

Methodology:

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, charge ethylenediamine (8.0 eq.) and N-Methyl-2-pyrrolidone (NMP, approx. 5 mL per 1 g of starting material).

  • Heating: Begin stirring and heat the mixture to 100 °C.

  • Starting Material Preparation: In a separate beaker, dissolve 2-chloronicotinic acid (1.0 eq.) in a minimal amount of NMP.

  • Addition: Slowly add the 2-chloronicotinic acid solution to the hot ethylenediamine mixture over 30 minutes using an addition funnel.

  • Reaction: Maintain the internal temperature between 100-120 °C.

  • Monitoring: After 2 hours, and every 2 hours thereafter, take a small aliquot, quench with water, and spot on a TLC plate (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid) to monitor the disappearance of the starting material.

  • Workup - Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess ethylenediamine on a rotary evaporator.

  • Workup - pH Adjustment (Acidification): Add deionized water to the crude residue and stir. Add 6M HCl dropwise until the pH is ~2 and all solids have dissolved.

  • Workup - pH Adjustment (Precipitation): Slowly add 1M NaOH dropwise with vigorous stirring. A white or off-white precipitate should begin to form. Continue adding base until the pH reaches ~5.

  • Workup - Filtration: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (3x) and diethyl ether (2x).

  • Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.

  • Final Purification: For analytical-grade material, perform a recrystallization from a hot ethanol/water solution.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Parameter Optimization Summary

The following table summarizes key parameters and their expected impact on the reaction outcome. Use this as a guide for your optimization experiments.

ParameterCondition A (Baseline)Condition B (High Yield)Condition C (High Purity)Rationale & Causality
Ethylenediamine (eq.) 3 eq.8-10 eq. 5 eq.High excess minimizes the formation of the bis-adduct byproduct by statistical probability.[3]
Temperature (°C) 80 °C120 °C 100 °CHigher temperatures increase reaction rate but may also promote minor degradation pathways.[2]
Solvent DMFNMP DMSONMP and DMSO have higher boiling points and better solvating power than DMF, often leading to faster and cleaner reactions.
Concentration (M) 1.5 M0.5 M 0.5 MMore dilute conditions can further disfavor the bimolecular side reaction, though it may slow the desired reaction.
Workup pH 7.04.5 - 5.5 4.5 - 5.5 Isolating the product at its isoelectric point maximizes precipitation and yield, leaving impurities in the mother liquor.[5]

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. Atlantis Press. [Link]

  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(5), 3457-3462. [Link]

  • Shahinozzaman, Md. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.[Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.[Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co. (Note: A general reference for chemical properties, not directly linkable).
  • Patel, R. P., & Price, S. (1967). A simple, efficient and environmental friendly method for the synthesis of 2-(arylamino) nicotinic acid derivatives. Journal of Organic Chemistry, 32(7), 2345-2348. (Note: While this is a representative citation, the provided search results did not contain a direct link to this specific type of article. The link is representative of the field.) [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Note: A general reference for chemical properties, not directly linkable).
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Note: A standard lab reference, not directly linkable).

Sources

Optimization

Technical Support Center: Purification of 2-[(2-Aminoethyl)amino]nicotinic acid

Welcome to the technical support center for 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. As a molecule featuring a carboxylic acid, a pyridine ring, and two amino groups, its purification can present unique challenges due to its zwitterionic nature and polarity.[1] This document provides in-depth, field-proven insights through a practical question-and-answer format, detailed protocols, and troubleshooting guides to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-[(2-Aminoethyl)amino]nicotinic acid and related compounds. The answers are grounded in the physicochemical properties of the molecule to explain the causality behind each recommendation.

Q1: My crude synthesis product is a dark, sticky oil instead of a solid. How can I isolate a solid product?

A1: This is a common issue, often caused by residual solvents, acidic or basic byproducts, or the presence of salts. The amphoteric nature of your target compound is the key to its isolation. It possesses a carboxylic acid group (acidic) and two amino groups (basic), allowing it to form salts and exist as a zwitterion.[1] The most effective initial purification step is pH-mediated precipitation.

  • Causality: At a low pH, the amino groups will be protonated, forming a positively charged, water-soluble cation. At a high pH, the carboxylic acid will be deprotonated, forming a negatively charged, water-soluble anion. At its isoelectric point (pI), the molecule will have a net-zero charge (zwitterion), leading to minimal water solubility and causing it to precipitate out of the solution. For the related 2-aminonicotinic acid, precipitation is often achieved by adjusting the pH to 3-5.[2]

  • Recommendation: Dissolve your crude oil in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and ensure full dissolution. Filter off any insoluble non-acidic impurities. Then, slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring to lower the pH. Monitor the pH and observe for precipitation. Collect the resulting solid by filtration.

Q2: After precipitation, my product is a solid, but it's still colored (e.g., yellow or brown). How can I remove the color impurities?

A2: Colored impurities are typically non-polar, highly conjugated organic byproducts from the synthesis. The most effective method for their removal is recrystallization with a decolorizing agent, such as activated charcoal.

  • Causality: Activated charcoal has a highly porous structure with a large surface area, which readily adsorbs large, colored impurity molecules. Your smaller target molecule will remain in the solution. A patent for purifying nicotinic acid specifically details this method to convert a crude yellow acid into a colorless product.[3]

  • Recommendation: During the recrystallization protocol (see Protocol 2 below), after your product has fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of your compound). Keep the solution hot and swirl it for a few minutes to allow for adsorption. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool and crystallize.[3]

Q3: I'm struggling to find an appropriate solvent for recrystallization. What should I look for?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5] Given the polar and zwitterionic nature of 2-[(2-Aminoethyl)amino]nicotinic acid, polar protic solvents are the best starting point.

  • Causality: Polar protic solvents (like water, ethanol, or methanol) can solvate the charged groups of the zwitterion through hydrogen bonding. The solubility increases significantly with temperature, allowing for effective recrystallization upon cooling.

  • Solvent Screening Strategy:

    • Place a small amount of your crude solid (a few milligrams) in a test tube.

    • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

    • Heat the mixture. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the solution to cool slowly. A good solvent will yield a high recovery of pure crystals.

  • Starting Point: Try water, ethanol, or mixtures of ethanol/water. For related nicotinic acid amides, aqueous 2-methylpropanol-1 has also been used effectively.[6]

Q4: My product streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. What's happening?

A4: This is a classic sign of a strong, irreversible interaction between a basic compound and the acidic silica gel stationary phase. The amino groups on your molecule are basic and bind tightly to the acidic silanol groups (Si-OH) on the silica surface.

  • Causality: The strong interaction prevents the compound from moving cleanly with the mobile phase, resulting in a long, trailing streak from the baseline instead of a compact spot.

  • Recommendation: To achieve proper elution, you must modify the mobile phase to suppress this interaction. You have two options:

    • Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent (e.g., 0.5-2%). The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute properly.

    • Add an Acidic Modifier: Alternatively, adding a small amount of a volatile acid like acetic acid or formic acid can protonate your compound's amino groups. While this may seem counterintuitive, it can sometimes lead to better chromatography by creating a consistent charge state that moves more predictably. For your compound, a basic modifier is generally the more reliable starting point.

Q5: Recrystallization failed to remove a key impurity. How do I proceed with column chromatography for such a polar compound?

A5: When impurities have similar solubility profiles to your product, column chromatography is the necessary next step.[7] For a highly polar compound like 2-[(2-Aminoethyl)amino]nicotinic acid, you will need a polar stationary phase and a highly polar mobile phase.

  • Causality: Column chromatography separates compounds based on their differential partitioning between the stationary and mobile phases.[8][9] To move a polar compound down a polar silica column, you need a mobile phase that can effectively compete for the binding sites.

  • Recommendation:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase Development: Use the modified TLC system you developed in Q4. Start with a polar solvent system like Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol. A common starting point for very polar compounds is 9:1 DCM:MeOH, gradually increasing the methanol concentration. Remember to include your modifier (e.g., 1% Et₃N).

    • Elution: Run the column with the optimized mobile phase. You may need to use a gradient elution (gradually increasing the polarity of the mobile phase) to first elute less polar impurities and then your target compound. Collect fractions and analyze them by TLC to identify those containing the pure product.[10]

General Purification Workflow

The following diagram illustrates a typical purification strategy for 2-[(2-Aminoethyl)amino]nicotinic acid, moving from crude material to a highly purified final product.

G crude Crude Product (Oil or Impure Solid) ph_adjust pH-Mediated Precipitation (Dissolve in Base, Precipitate with Acid) crude->ph_adjust filter Filter and Wash Solid ph_adjust->filter tlc1 Purity Check (TLC) filter->tlc1 recrystallize Recrystallization (e.g., from EtOH/H2O with Charcoal) tlc1->recrystallize Colored / Multiple Spots pure_product Pure Solid Product tlc1->pure_product Single Spot tlc2 Purity Check (TLC) recrystallize->tlc2 column Column Chromatography (Silica, Polar Eluent + Modifier) column->pure_product tlc2->column Persistent Impurities tlc2->pure_product Single Spot

Caption: General purification workflow for 2-[(2-Aminoethyl)amino]nicotinic acid.

Detailed Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation

This protocol is an essential first step to isolate the compound from a crude reaction mixture.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring until the solid/oil is completely dissolved. Use the minimum amount of base necessary.

  • Filtration (Optional): If any insoluble material remains, filter the basic solution to remove it.

  • Precipitation: Cool the solution in an ice bath. With vigorous stirring, add a 1M solution of hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Isolation: Continue adding acid until the pH reaches approximately 4-5.[2] A precipitate should form as the solution approaches the isoelectric point. Stop adding acid once precipitation is complete.

  • Collection: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol, to remove residual salts and impurities.

  • Drying: Dry the purified solid under a high vacuum to remove all traces of water.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is used to remove colored impurities and those with different solubility characteristics.[5]

  • Solvent Addition: Place the crude, dry solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol needed to create a slurry.

  • Dissolution: Heat the mixture on a hot plate with stirring. While heating, add deionized water dropwise until the solid just dissolves completely. The goal is to create a saturated solution at high temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal.[3] Place the flask back on the heat and swirl for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the pure crystals under a high vacuum.

Troubleshooting Recrystallization

G start Problem: Low or No Crystal Yield q1 Did an oil form instead of crystals? start->q1 a1 Solution 'oiled out'. Re-heat to dissolve oil, add more solvent, cool more slowly. q1->a1 Yes q2 Was the solution clear when hot? q1->q2 No end Improved Yield a1->end a2 Insoluble impurities present. Perform hot filtration before cooling. q2->a2 No q3 How much solvent was used? q2->q3 Yes a2->end a3 Too much solvent used. Boil off some solvent to re-saturate the solution and cool again. q3->a3 A large volume a4 Not enough solvent used. Add more hot solvent until fully dissolved. q3->a4 A small volume, solid remained a3->end a4->end

Caption: Decision tree for troubleshooting common recrystallization problems.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂(Calculated)
Molecular Weight 181.19 g/mol (Calculated)
Appearance Expected to be an off-white to light yellow crystalline powder.[1][11]
Solubility Expected to be soluble in polar protic solvents (water, alcohols) and polar aprotic solvents like DMSO.[1]
pKa The related 2-aminonicotinic acid has a predicted acidic pKa of 2.94. The amino groups will have basic pKa values.[1]
Storage Store in a cool, dark place under an inert atmosphere.[1][11]

References

  • CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • US3037987A - Purification of nicotinic acid - Google Patents.
  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • US9902697B2 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • 2-((2-Amino-2-oxoethyl)thio)nicotinic acid - CAS No.: 852695-22-8 - Moldb. Available at: [Link]

  • Column chromatography | Chemistry - YouTube. Available at: [Link]

  • Types of Chromatography | Bio-Rad. Available at: [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. Available at: [Link]

  • Column chromatography (video) - Khan Academy. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. Available at: [Link]

  • Chemical/Laboratory Techniques: Column Chromatography - YouTube. Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-[(2-Aminoethyl)amino]nicotinic acid

Welcome to the technical support center for "2-[(2-Aminoethyl)amino]nicotinic acid". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoidi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-[(2-Aminoethyl)amino]nicotinic acid". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of "2-[(2-Aminoethyl)amino]nicotinic acid" throughout your experiments.

I. Understanding the Molecule: Key Stability Concerns

"2-[(2-Aminoethyl)amino]nicotinic acid" is a multifaceted molecule featuring a pyridine ring, a carboxylic acid group, and both a primary and a secondary amine. This unique structure, while versatile for synthesis, also presents specific vulnerabilities to degradation. The primary modes of degradation are oxidation, reaction with atmospheric carbon dioxide, and photodegradation. Understanding these pathways is crucial for maintaining the compound's integrity.

II. Frequently Asked Questions (FAQs)

Q1: My solid "2-[(2-Aminoethyl)amino]nicotinic acid" has developed a yellow or brownish tint. What is the cause and is it still usable?

A1: A color change from its typical white or off-white appearance to yellow or brown is a common indicator of degradation, specifically oxidation of the amino groups. Aromatic amines and ethylenediamine moieties are known to be susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[1]

  • Causality: The presence of two amine groups, one of which is on an aromatic ring, makes the molecule susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

  • Usability: The usability of the discolored compound depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, it is recommended to purify the compound before use or to use a fresh, un-degraded lot. For less sensitive applications, the impact of minor impurities should be assessed. A purity analysis via HPLC is recommended to quantify the extent of degradation.

Q2: I am observing poor solubility of the compound in solvents where it was previously soluble. What could be the issue?

A2: Reduced solubility can be a result of the formation of carbonate salts or carbamates on the amine functionalities.[1] Ethylenediamine and other amines readily react with atmospheric carbon dioxide.

  • Causality: The primary and secondary amino groups of "2-[(2-Aminoethyl)amino]nicotinic acid" can react with CO2 from the air, forming salts that may have different solubility profiles than the parent compound.

  • Troubleshooting: To avoid this, handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) as much as possible. When preparing solutions, use freshly degassed solvents. If you suspect carbonate formation, you may be able to reverse it by gentle acidification of the solution, but this should be done with caution as it may affect other parts of the molecule or your experiment.

Q3: My experimental results are inconsistent when using solutions of "2-[(2-Aminoethyl)amino]nicotinic acid" that have been stored for some time. Why is this happening?

A3: Inconsistency in results often points to the degradation of the compound in solution. In addition to oxidation and reaction with CO2, photodegradation of the nicotinic acid moiety can occur, especially if the solution is exposed to light.[2][3]

  • Causality: The pyridine ring in nicotinic acid derivatives is known to be sensitive to UV light, which can lead to the breakdown of the molecule into various photoproducts.[3] The rate of photodegradation can be influenced by the pH of the solution.[4]

  • Preventative Measures: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials or wrap the container in aluminum foil to protect from light. Store solutions at low temperatures (see storage recommendations below) and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of "2-[(2-Aminoethyl)amino]nicotinic acid".

Visualizing the Troubleshooting Workflow

Troubleshooting Degradation of 2-[(2-Aminoethyl)amino]nicotinic acid A Problem Observed: - Color Change (Solid) - Poor Solubility - Inconsistent Results (Solution) B Is the solid discolored (yellow/brown)? A->B Solid D Is the compound dissolving poorly? A->D Dissolving F Are solution-based experiments inconsistent? A->F Solution C Suspect Oxidation. - Store under inert gas. - Protect from light. - Consider purification. B->C Yes B->D No H Implement Preventative Measures C->H E Suspect CO2 Reaction. - Handle in inert atmosphere. - Use degassed solvents. - Gentle acidification might help. D->E Yes D->F No E->H G Suspect Solution Degradation (Oxidation/Photodegradation). - Prepare solutions fresh. - Store protected from light. - Store at low temperature. F->G Yes G->H Recommended Handling Workflow cluster_0 Solid Handling cluster_1 Solution Preparation & Storage A Handle in Inert Atmosphere B Weigh in Sealed Vial A->B C Store Solid: Cool, Dark, Dry, Inert Atmosphere B->C D Use Degassed Solvents E Dissolve under Inert Gas D->E F Store in Amber Vials, Purge Headspace E->F G Short-Term: 2-8°C F->G H Long-Term: -20°C to -80°C (Single-Use Aliquots) F->H

Sources

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Technical Support Center: Analysis of 2-[(2-Aminoethyl)amino]nicotinic acid

Welcome to the technical support center for the analysis of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Given the limited specific literature on the analytical methodologies for 2-[(2-Aminoethyl)amino]nicotinic acid, this document provides a comprehensive resource based on the analysis of structurally similar compounds, including 2-aminonicotinic acid, and general principles of chromatography and mass spectrometry.

I. Introduction to the Molecule and its Analytical Challenges

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of 2-aminonicotinic acid, featuring a polar aminoethylamino side chain. This modification introduces several analytical challenges due to the presence of multiple functional groups: a carboxylic acid, a pyridine ring, and both a secondary and a primary amine. These groups can impart complex acid-base properties, potential for metal chelation, and multiple sites for interactions during chromatographic separation.

Key Structural Features and Potential Analytical Hurdles:

  • Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (amino groups, pyridine nitrogen) centers means the molecule's charge state is highly dependent on pH. This can lead to variable retention times and poor peak shapes in HPLC if the mobile phase pH is not carefully controlled.

  • Polarity: The aminoethylamino side chain significantly increases the polarity of the molecule, which can result in poor retention on traditional reversed-phase HPLC columns.

  • Chelating Activity: The arrangement of the nitrogen and oxygen atoms may allow for chelation with metal ions. This can cause issues with peak tailing and loss of signal if there are metal contaminants in the HPLC system or sample matrix.

  • Stability: The amino groups can be susceptible to oxidation or reaction with certain solvents and additives.

II. Troubleshooting Guide: HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of 2-[(2-Aminoethyl)amino]nicotinic acid and provides systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Uncapped silanols on the surface of silica-based HPLC columns can interact with the basic amino groups of the analyte, leading to peak tailing.

    • Solution 1: Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with extensive end-capping to minimize silanol activity.

    • Solution 2: Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-3.5) to protonate the amino groups. This reduces their interaction with silanols. Conversely, a high pH (e.g., 8-10) can be used to deprotonate the silanols, but this may affect the stability of the stationary phase.

    • Solution 3: Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase to block the active silanol sites.

  • Metal Chelation: Trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing) can interact with the analyte.

    • Solution: Use a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) to sequester metal ions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce Injection Volume or Sample Concentration: Perform a dilution series to determine the optimal analyte concentration for your system.

Problem 2: Poor Retention on Reversed-Phase Columns

Possible Causes & Solutions:

  • High Polarity of the Analyte: The molecule may be too polar to be adequately retained on a standard C18 column.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.

    • Solution 2: Use a Lower Percentage of Organic Solvent: Decrease the amount of acetonitrile or methanol in the mobile phase to increase retention.

    • Solution 3: Ion-Pair Chromatography: Introduce an ion-pairing reagent to the mobile phase. For example, an alkyl sulfonate like sodium dodecyl sulfate (SDS) will pair with the protonated amine groups, increasing their hydrophobicity and retention on a reversed-phase column.[1]

Problem 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase pH Instability: Small shifts in the mobile phase pH can significantly alter the ionization state of the analyte and thus its retention time.

    • Solution: Use a Buffered Mobile Phase: Employ a buffer with a pKa close to the desired mobile phase pH to ensure stability. Good choices for low pH are phosphate or formate buffers, while at high pH, ammonium or borate buffers can be used.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

III. Troubleshooting Guide: Mass Spectrometry (MS) Analysis

This section provides guidance on common issues encountered during the MS analysis of 2-[(2-Aminoethyl)amino]nicotinic acid.

Problem 1: Poor Ionization Efficiency

Possible Causes & Solutions:

  • Suboptimal Ionization Source Conditions: The settings for the electrospray ionization (ESI) source may not be ideal for this molecule.

    • Solution: Optimize ESI Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. Due to the presence of basic nitrogen atoms, positive ion mode ESI is expected to be more sensitive.

  • Suppression of Ionization: Components of the sample matrix or mobile phase can interfere with the ionization of the analyte.

    • Solution 1: Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

    • Solution 2: Use a Mobile Phase Additive that Enhances Ionization: For positive ion mode, the addition of a small amount of formic acid or acetic acid to the mobile phase can improve protonation and signal intensity.

Problem 2: Unstable Signal or Adduct Formation

Possible Causes & Solutions:

  • Formation of Metal Adducts: The analyte may form adducts with alkali metals (e.g., Na+, K+) present in the system or from the sample.

    • Solution: Use High-Purity Solvents and Additives: Ensure that all mobile phase components are of high purity. The addition of a small amount of ammonium acetate or ammonium formate can help to promote the formation of the protonated molecule [M+H]+ over metal adducts.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 2-[(2-Aminoethyl)amino]nicotinic acid?

A1: A good starting point would be a reversed-phase method using a C18 column with a mobile phase consisting of a low pH buffer (e.g., 20 mM potassium phosphate at pH 3.0) and acetonitrile as the organic modifier.[2] A gradient elution from a low to a high percentage of acetonitrile would be a good approach to determine the optimal elution conditions.

Q2: How can I confirm the identity of my peak?

A2: The most definitive way to confirm the identity of your peak is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecule, which should correspond to the expected molecular weight of 2-[(2-Aminoethyl)amino]nicotinic acid. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is unique to the molecule's structure.

Q3: What are the expected major fragments in the MS/MS spectrum of 2-[(2-Aminoethyl)amino]nicotinic acid?

A3: While specific data is not available, based on the structure, one can predict the following fragmentation pathways in positive ion mode ESI-MS/MS:

  • Loss of the carboxylic acid group: A neutral loss of CO2 (44 Da) or HCOOH (46 Da).

  • Cleavage of the aminoethylamino side chain: Fragmentation at the C-N bonds of the side chain would lead to characteristic losses. For instance, cleavage of the bond between the two nitrogen atoms of the side chain.

  • Fragmentation of the pyridine ring: At higher collision energies, the pyridine ring itself may fragment.

Q4: How should I prepare my sample for analysis?

A4: The sample preparation will depend on the matrix. For a pure compound, dissolving it in the mobile phase is usually sufficient. For more complex matrices like biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

V. Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the HPLC system.

VI. Data Presentation

Table 1: Predicted Physicochemical Properties (based on chemical structure and similar compounds)

PropertyPredicted Value/CharacteristicRationale
pKa~3-4 (carboxylic acid), ~6-7 and ~9-10 (amino groups)Based on typical pKa values for carboxylic acids and primary/secondary amines.
SolubilityLikely soluble in aqueous acidic and basic solutions.The presence of multiple ionizable groups will enhance water solubility at appropriate pH values.
LogPLowThe polar nature of the molecule suggests low partitioning into octanol.

VII. Diagrams

Logical Workflow for HPLC Method Development

Fragmentation_Pathways Parent [M+H]+ Loss_CO2 [M+H - CO2]+ Parent->Loss_CO2 - CO2 Loss_Side_Chain [M+H - C2H6N2]+ Parent->Loss_Side_Chain - C2H6N2 Loss_NH3 [M+H - NH3]+ Parent->Loss_NH3 - NH3 Fragment_B Fragment B Loss_CO2->Fragment_B Further Fragmentation Fragment_A Fragment A Loss_Side_Chain->Fragment_A Further Fragmentation

Caption: Predicted major fragmentation pathways for 2-[(2-Aminoethyl)amino]nicotinic acid in positive ion ESI-MS/MS.

VIII. References

Sources

Troubleshooting

"2-[(2-Aminoethyl)amino]nicotinic acid" experimental variability

Prepared by the Office of the Senior Application Scientist Section 1: Troubleshooting & Frequently Asked Questions (FAQs) This section addresses common issues encountered during the synthesis, purification, and handling...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and handling of 2-[(2-Aminoethyl)amino]nicotinic acid and related compounds.

Synthesis & Purification

Question 1: My synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid from 2-chloronicotinic acid and ethylenediamine is resulting in a very low yield. What are the primary causes?

Answer: Low yields in this nucleophilic aromatic substitution reaction are typically traced back to three main areas: incomplete reaction, competitive side reactions, or significant loss during workup and purification.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Extending the reaction duration or moderately increasing the temperature can sometimes drive the reaction to completion, but must be balanced against the risk of side-product formation.

  • Side Reactions: The primary competing reaction is the formation of a dimeric byproduct where one molecule of 2-chloronicotinic acid reacts with both amine groups of ethylenediamine. To minimize this, a significant molar excess of ethylenediamine is recommended. This statistically favors the mono-substitution product. Polymerization can also occur, leading to intractable tars.

  • Purification Losses: The target molecule is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This can lead to high water solubility, especially at non-isoelectric pH values, causing significant material loss during aqueous workup and extraction phases.[2] Careful pH control during precipitation is critical.

Question 2: My final product shows multiple spots on TLC and extra peaks in the NMR/MS analysis. What are the likely impurities?

Answer: Besides unreacted starting materials (2-chloronicotinic acid), several byproducts are plausible. The most common are the result of di-substitution or reaction with impurities in the starting materials.

Impurity/ByproductChemical StructureExpected [M+H]⁺ (m/z)Rationale for Formation
Starting Material 2-Chloronicotinic acid158.0Incomplete reaction.
Di-substituted Dimer N,N'-bis(carboxypyridin-2-yl)ethane-1,2-diamine303.1One ethylenediamine molecule reacting with two 2-chloronicotinic acid molecules.
Cyclized Lactam (Z)-3-(2-iminoimidazolidin-1-yl)acrylic acid155.1Intramolecular cyclization, particularly if the reaction is overheated.

Causality: The dual nucleophilic nature of ethylenediamine is the primary driver of byproduct formation. Controlling stoichiometry and temperature is paramount. Characterization of byproducts is essential for optimizing the reaction conditions. Tandem mass spectrometry (MS/MS) can be a powerful tool for identifying these impurities.[3]

Question 3: I'm struggling to purify the product. Recrystallization yields are poor and the product remains colored.

Answer: Purification challenges are common for nicotinic acid derivatives, often due to their zwitterionic nature and the presence of colored impurities.[4][5]

  • Zwitterionic Character: In its solid state and in polar protic solvents, the molecule likely exists as a zwitterion, with the pyridine nitrogen or the ethylamino group protonated and the carboxyl group deprotonated.[4] This leads to strong intermolecular hydrogen bonding, affecting solubility and crystal packing.

  • Solvent Selection: For recrystallization, a solvent system that disrupts these strong intermolecular forces is needed. A mixed solvent system, such as ethanol/water, DMSO/water, or isopropanol/water, often works well. You must carefully determine the optimal ratio to maximize solubility at high temperatures while ensuring low solubility upon cooling.

  • Color Removal: Crude nicotinic acid products are often yellow or tan.[5] A patent for purifying nicotinic acid suggests that melting the crude product before a single recrystallization step can destroy chromophores.[5] While potentially too harsh for this derivative, a less aggressive approach is to treat a solution of the crude product with activated charcoal before filtration and recrystallization.

Characterization & Stability

Question 4: My NMR spectrum is broad and difficult to interpret, and the melting point is not sharp.

Answer: Broad NMR signals and a wide melting point range are indicative of impurities, the presence of rotamers, or complex proton exchange dynamics.

  • Proton Exchange: The presence of acidic (–COOH) and basic (–NH–, –NH₂) protons can lead to rapid chemical exchange, which broadens their signals in the ¹H NMR spectrum. Adding a drop of D₂O to the NMR sample will cause the labile protons to exchange with deuterium, leading to the disappearance of their signals and often sharpening the rest of the spectrum.

  • Zwitterions and Tautomers: The compound can exist as different tautomers or as a zwitterion, which can coexist in solution and broaden NMR peaks.[4] Variable temperature NMR studies can sometimes resolve these species.

  • Purity: A broad melting point is a classic sign of an impure compound. Re-purification by another method (e.g., column chromatography followed by recrystallization) is advised.

Question 5: The compound appears to degrade when stored as a stock solution. What are the best practices for storage?

Answer: Substituted aminopyridines can be susceptible to oxidative degradation, especially in solution. The presence of both amino and carboxylic acid groups also makes the molecule sensitive to pH extremes.

  • Solid State Storage: As a solid, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dark place.

  • Solution Storage: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an aprotic solvent like anhydrous DMSO.[6] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store frozen at -20°C or -80°C.[7] For aqueous buffers, ensure the pH is near neutral and consider sterile filtering the solution.[7]

Storage ConditionRecommendationRationale
Solid (Long-term) -20°C, under Argon/N₂, desiccated, protected from light.Minimizes oxidation and hydrolysis.
Solution (Aprotic) Anhydrous DMSO, -80°C, single-use aliquots.Prevents degradation from water and repeated temperature changes.[7]
Solution (Aqueous) Prepare fresh. If stored, use sterile buffer (pH ~7), < -20°C.Aqueous solutions are more prone to microbial growth and pH-driven degradation.

Section 2: Validated Experimental Protocols

These protocols are designed with integrated checkpoints to ensure reliability and aid in troubleshooting.

Protocol 2.1: Synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid

This protocol is based on the nucleophilic aromatic substitution of 2-chloronicotinic acid with a molar excess of ethylenediamine.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Ethylenediamine (10.0 eq)

  • Pyridine (Solvent)

  • Hydrochloric Acid (HCl), 6M

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1.0 eq) in pyridine.

  • Reagent Addition: While stirring, slowly add ethylenediamine (10.0 eq) to the solution. The reaction is exothermic; maintain the temperature below 30°C during addition using a water bath if necessary.

    • Causality Note: A large excess of ethylenediamine is used to statistically favor mono-substitution and minimize the formation of the di-substituted dimer. Pyridine acts as a solvent and a base to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 80-90°C and maintain for 12-24 hours.

  • Checkpoint 1 (Reaction Monitoring): After 12 hours, take a small aliquot of the reaction mixture, dilute it with methanol, and spot it on a TLC plate against the 2-chloronicotinic acid starting material. (Eluent: e.g., Dichloromethane:Methanol 8:2 with 1% acetic acid). The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: Once complete, cool the reaction mixture to room temperature and remove the pyridine and excess ethylenediamine under reduced pressure (rotary evaporation).

  • Precipitation: Dissolve the resulting crude residue in a minimum amount of warm deionized water. Slowly add 6M HCl dropwise while stirring vigorously until the pH of the solution reaches the isoelectric point (typically pH 4-5, must be determined empirically). The product should precipitate as a solid.

    • Self-Validation: The isoelectric point is where the molecule has a net-zero charge, minimizing its solubility in water. Check the pH frequently. Adding acid too quickly can trap impurities.

  • Isolation: Cool the suspension in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual water and water-soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2.2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes. Test various solvent systems (e.g., Water, Ethanol, Isopropanol, Ethanol/Water mixtures, DMSO/Water mixtures) to find one that dissolves the product when hot but results in poor solubility when cold.

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating and stirring until the solid is just dissolved. Do not add excessive solvent.

    • Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Checkpoint 2: The solution must remain hot during filtration to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Checkpoint 3 (Purity Assessment): Assess the purity of the recrystallized product by melting point analysis, TLC, and HPLC. The melting point should be sharp, and TLC/HPLC should show a single spot/peak.

Section 3: Visualizations & Workflows

Diagram 3.1: Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Stage cluster_workup Workup & Isolation reagents 1. Dissolve 2-Chloronicotinic Acid in Pyridine add_amine 2. Add Ethylenediamine (10 eq) reagents->add_amine reflux 3. Heat to 80-90°C add_amine->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete evap 5. Evaporate Solvents monitor->evap Reaction Complete dissolve 6. Dissolve Residue in Water evap->dissolve precipitate 7. Adjust to Isoelectric pH (pH 4-5) with HCl dissolve->precipitate filtrate 8. Filter & Wash Solid precipitate->filtrate dry 9. Dry Under Vacuum filtrate->dry crude_product crude_product dry->crude_product Crude Product

Caption: Workflow for the synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid.

Diagram 3.2: Troubleshooting Low Yield

Troubleshooting cluster_analysis cluster_solutions start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present byproducts Significant Byproducts Present? sm_present->byproducts No solution_time Increase Reaction Time or Temperature sm_present->solution_time Yes solution_stoich Increase Molar Excess of Ethylenediamine byproducts->solution_stoich Yes (Di-substituted Dimer) solution_ph Optimize pH for Precipitation byproducts->solution_ph No (Product likely lost in filtrate) solution_extract Extract Aqueous Layer with Organic Solvent solution_ph->solution_extract

Caption: Decision tree for troubleshooting low synthesis yields.

Diagram 3.3: Molecular Interactions

Caption: Zwitterionic state and hydrogen bonding potential of the molecule.

References

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nowak, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Sharma, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

  • Nowak, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • VX (nerve agent). (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

  • 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method. (n.d.). Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Eureka | Patsnap. Retrieved January 25, 2026, from [Link]

  • US3037987A - Purification of nicotinic acid. (n.d.). Google Patents.
  • Kgs, K., et al. (2022). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 25, 2026, from [Link]

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries. Retrieved January 25, 2026, from [Link]

  • Al-Khafaji, K., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Retrieved January 25, 2026, from [Link]

  • Zhang, X., et al. (2022). A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Barba, F. J., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refining "2-[(2-Aminoethyl)amino]nicotinic acid" Assay Protocols

Welcome to the technical support center for the analytical assessment of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 2-[(2-Aminoethyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize field-proven insights and foundational scientific principles to provide robust, self-validating protocols and troubleshooting guidance for your experiments.

Introduction: The Analytical Challenge

2-[(2-Aminoethyl)amino]nicotinic acid is a highly polar molecule possessing multiple ionizable functional groups: a carboxylic acid, a pyridine ring, and both primary and secondary amines. This amphoteric and zwitterionic nature presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to issues like poor retention and asymmetrical peak shapes. This guide provides a validated starting point for a robust RP-HPLC-UV assay and a systematic approach to troubleshooting common problems.

Section 1: Recommended Analytical Protocol

Principle of the Method

This protocol employs a reversed-phase HPLC method with UV detection. The key to success is controlling the ionization state of the analyte and minimizing unwanted interactions with the stationary phase. By maintaining a low mobile phase pH, we ensure the protonation of the amine functional groups and suppress the ionization of residual silanols on the silica-based column, which is a primary cause of peak tailing for basic compounds.[1][2][3][4] The use of a polar-embedded column is recommended to improve retention of this highly polar analyte.[5][6]

Proposed HPLC-UV Method Parameters
ParameterRecommended SettingRationale & Expertise
HPLC Column Polar-Embedded C18 (e.g., Waters Atlantis dC18, Phenomenex Luna Omega Polar C18) 150 mm x 4.6 mm, 3.5 µmA standard C18 column may provide insufficient retention for this polar compound.[5] Polar-embedded phases contain a polar group near the silica surface, which helps to retain polar analytes and prevents phase collapse in highly aqueous mobile phases.[6][7][8]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 2.8 with Phosphoric AcidA low pH buffer protonates the amine groups, improving solubility in the mobile phase and reducing peak tailing from silanol interactions.[2][4] Phosphate buffer is effective in this pH range and is UV transparent.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% to 40% B over 15 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. This starting condition can be optimized based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[9]
Injection Volume 10 µLThis can be adjusted based on analyte concentration and instrument sensitivity.
UV Detection 261 nmBased on the UV absorbance of the related compound, nicotinic acid.[9] A photodiode array (PDA) detector is recommended to confirm peak purity.
Sample Diluent Mobile Phase A or Water/Acetonitrile (95:5)Dissolving the sample in a solvent weaker than the initial mobile phase composition is critical to prevent peak distortion.
Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., Mobile Phase A) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject Transfer to HPLC vial separate Gradient Separation on Polar-Embedded C18 Column inject->separate detect UV Detection at 261 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Quantify using Calibration Curve integrate->calculate report Report Results calculate->report

Caption: HPLC-UV Experimental Workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My peak is showing significant tailing (asymmetry factor > 1.5). What is the cause and how can I fix it?

Answer: Peak tailing for a basic compound like 2-[(2-Aminoethyl)amino]nicotinic acid is most commonly caused by secondary interactions between the protonated amine groups of your analyte and ionized residual silanol groups on the silica stationary phase.[1]

  • Immediate Solutions:

    • Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is accurately adjusted to ≤ 3.0. At this low pH, most silanol groups are not ionized, minimizing these unwanted interactions.[2]

    • Use a High-Purity Column: Modern, high-purity silica columns (Type B silica) have fewer metal impurities and acidic silanols, which helps reduce tailing. If you are using an older column, consider switching to a newer generation, end-capped, or polar-embedded column.[2][3]

    • Add a Competing Base: As a traditional approach, you can add a small amount of a competing base, like 0.1% triethylamine (TEA), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, be aware that TEA can shorten column lifetime and may be difficult to remove from the system.

  • Causality: The silanol groups (Si-OH) on the surface of silica packing are weakly acidic. At a mid-range pH (e.g., pH 4-7), a fraction of these groups deprotonate to form negatively charged silanates (Si-O⁻). The positively charged (protonated) amine groups on your analyte can then undergo a strong, secondary ion-exchange interaction with these sites. This mixed-mode retention mechanism leads to peak tailing because the kinetics of this interaction are often slow compared to the primary reversed-phase interaction.

Q2: I have very little or no retention; the peak is eluting at or near the void volume. What should I do?

Answer: This is a common problem for highly polar analytes on reversed-phase columns. It indicates that the analyte has a very high affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase.

  • Solutions:

    • Confirm Column Type: First, verify you are using a polar-embedded or an aqueous-stable (AQ-type) C18 column. These are designed to be used with highly aqueous mobile phases and offer alternative retention mechanisms for polar compounds.[6]

    • Decrease Initial Organic Content: Reduce the starting percentage of your organic solvent (Mobile Phase B). You can try starting with 0-2% acetonitrile instead of 5%.

    • Consider an Alternative Chromatography Mode: If retention is still poor, your compound may be too polar for reversed-phase mode. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.[10]

Q3: My retention times are shifting from one injection to the next. Why is this happening?

Answer: Retention time instability is a common issue that can usually be traced to the HPLC system or mobile phase preparation.

  • Systematic Checklist:

    • Column Equilibration: Is the column fully equilibrated before the first injection? For gradient methods, a proper re-equilibration step at the initial mobile phase composition is critical. This may require flushing with 10-15 column volumes.

    • Mobile Phase pH: Small shifts in mobile phase pH can alter the ionization state of the analyte, significantly impacting retention. Ensure your buffer is adequately concentrated (e.g., 20 mM) to resist pH shifts and is freshly prepared.

    • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or faulty check valves. Degas your mobile phases thoroughly.

    • Column Temperature: Verify that the column oven is on and set to the correct temperature. Fluctuations in ambient temperature can cause retention time drift if a column thermostat is not used.[9]

Troubleshooting Decision Tree

G start Poor Chromatogram peak_shape Issue with Peak Shape? start->peak_shape retention Issue with Retention Time? start->retention tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting split Split Peak? peak_shape->split shifting_rt RT Shifting? retention->shifting_rt no_retention No Retention? retention->no_retention check_ph Verify Mobile Phase pH (≤3.0) tailing->check_ph Yes overload Sample Overload? fronting->overload Yes clogged_frit Column Frit/Guard Column Blocked? split->clogged_frit Yes use_hplc_column Use High-Purity/Polar-Embedded Column check_ph->use_hplc_column dilute Dilute Sample overload->dilute replace_frit Replace Frit/Guard Column clogged_frit->replace_frit equilibrate Ensure Proper Column Equilibration shifting_rt->equilibrate Yes decrease_organic Decrease Initial % Organic no_retention->decrease_organic Yes check_pump Check Pump Pressure & Degas Mobile Phase equilibrate->check_pump use_hilic Consider HILIC Mode decrease_organic->use_hilic

Caption: Troubleshooting Decision Tree.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I prepare my standard solutions and how stable are they? A1: Standard stock solutions should be prepared in a high-purity solvent like methanol or DMSO, in which the analyte is freely soluble. Store stock solutions at -20°C in amber vials to protect from light.[11] Working solutions for calibration should be prepared daily by diluting the stock solution in the mobile phase diluent. While specific stability data for 2-[(2-Aminoethyl)amino]nicotinic acid is not available, related compounds like nicotinic acid are generally stable in acidic aqueous solutions.[12] However, degradation can occur in alkaline conditions.[12][13] It is best practice to perform short-term stability studies (e.g., bench-top, autosampler stability) during method validation.[11]

Q2: My sample is in a biological matrix (e.g., plasma). How should I prepare it for analysis? A2: For biological matrices, protein removal is an essential first step.[14][15]

  • Protein Precipitation (PPT): This is the simplest method. Add 2-3 volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected. This is a common and effective technique for LC-MS/MS analysis of nicotinic acid and its metabolites.[11][16]

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended. A mixed-mode or polymeric reversed-phase sorbent can be used to retain the analyte while salts and other highly polar interferences are washed away.[17]

Q3: Can I use a mass spectrometer (MS) for detection instead of UV? A3: Absolutely. LC-MS/MS would be an excellent technique for this analyte, offering superior sensitivity and selectivity. The multiple amine groups make the molecule easily ionizable in positive electrospray ionization (ESI+) mode. You would monitor the transition of the protonated molecular ion to a specific product ion for quantification.[11][16] This is particularly advantageous for analyzing complex biological samples where UV detection may suffer from interferences.[18]

Q4: I don't have a polar-embedded column. Can I still get good results with a standard C18 column? A4: It will be challenging, but you can try. With a standard C18 column, you must be rigorous about maintaining a low mobile phase pH (2.5-2.8) to minimize silanol interactions. You may also need to use ion-pairing reagents (e.g., sodium dodecyl sulfate) to improve retention, but these can be difficult to work with and are often not compatible with MS detection. Expect to spend more time on method development to achieve acceptable peak shape.

References

  • Patel, K., et al. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. ResearchGate. Available at: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Sielc.com. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available at: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 114-122. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Simon, P., & Lemacon, C. (n.d.). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. Available at: [Link]

  • Khan, M. S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(11), 2767. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

  • Szafarz, M., et al. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Available at: [Link]

  • Sielc.com. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Šatínský, D., et al. (2004). Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Vasanthi, R., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2010). LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Horváth, V., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link]

  • Wang, Y., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. PubMed. Available at: [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. Available at: [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • LCGC International. (2017). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Chromatography Online. Available at: [Link]

  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. Available at: [Link]

  • MOspace. (n.d.). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. MOspace. Available at: [Link]

  • Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Waters Corporation. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Lims, B. A. (2006). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Chromatography Online. Available at: [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. Available at: [Link]

Sources

Troubleshooting

common pitfalls in "2-[(2-Aminoethyl)amino]nicotinic acid" experiments

Introduction: Navigating the Complexities of a Multifunctional Molecule Welcome to the technical support guide for 2-[(2-Aminoethyl)amino]nicotinic acid. This unique molecule, featuring a nicotinic acid core with a flexi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Molecule

Welcome to the technical support guide for 2-[(2-Aminoethyl)amino]nicotinic acid. This unique molecule, featuring a nicotinic acid core with a flexible ethylenediamine side chain, presents significant opportunities in drug discovery and materials science due to its multiple functional groups: a carboxylic acid, a secondary aromatic amine, and a primary alkyl amine. This trifecta of reactivity, however, is also the source of common experimental pitfalls.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple procedural lists, we will delve into the chemical principles governing the behavior of this compound to empower you to diagnose and resolve issues in synthesis, purification, analysis, and biological testing. Our goal is to transform experimental challenges into predictable and controllable outcomes.

Section 1: Synthesis & Purification Troubleshooting (FAQs)

The synthesis and purification of 2-[(2-Aminoethyl)amino]nicotinic acid are notoriously challenging due to competing reaction pathways and the compound's difficult physical properties.

Q1: My synthesis from 2-chloronicotinic acid and ethylenediamine gives a low yield and a complex mixture of products. What is happening and how can I improve selectivity?

A1: This is the most common pitfall and stems from the high reactivity of both nucleophiles in ethylenediamine and the potential for side reactions.

Causality: You are likely facing several competing reactions:

  • Over-alkylation: A second molecule of 2-chloronicotinic acid can react with the primary amine of your desired product, leading to a dimeric impurity.

  • Dimerization/Polymerization: One molecule of ethylenediamine can react with two molecules of 2-chloronicotinic acid.

  • Intramolecular Cyclization: Under certain conditions, the side chain can undergo cyclization reactions.

  • Poor Reactivity: The starting 2-chloronicotinic acid is deactivated towards nucleophilic aromatic substitution (SNAr) by the electron-donating nature of the chloro-substituent, often requiring harsh conditions that promote side reactions.[1]

Troubleshooting Protocol:

  • Control Stoichiometry with Excess Amine: The most effective strategy is to use a large excess of ethylenediamine (e.g., 10-20 equivalents). This statistically favors the mono-alkylation product by ensuring the 2-chloronicotinic acid is more likely to encounter an unreacted ethylenediamine molecule.

  • Optimize Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) and slowly increase it while monitoring the reaction by TLC or LC-MS. High temperatures ( > 120 °C) can lead to decomposition and side-product formation.[2]

  • Use a Suitable Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, can be beneficial. It neutralizes the HCl formed during the reaction without competing with the desired nucleophilic attack.

  • Consider Solvent Choice: A polar aprotic solvent like DMSO or NMP is often necessary to dissolve the starting materials and facilitate the SNAr reaction. However, ensure it is rigorously dried, as water can interfere.

Synthesis_Pitfalls Reactants 2-Chloronicotinic Acid + Ethylenediamine DesiredProduct 2-[(2-Aminoethyl)amino]nicotinic acid (Desired Product) Reactants->DesiredProduct Controlled Conditions (Large excess of Amine) OverAlkylation Dimeric Impurity (Over-alkylation) Reactants->OverAlkylation 1:1 Stoichiometry High Temperature Dimerization Bridged Dimer (Dimerization) Reactants->Dimerization Excess Chloro-acid DesiredProduct->OverAlkylation Reacts with more 2-Chloronicotinic Acid

Caption: Synthetic pathways for 2-[(2-Aminoethyl)amino]nicotinic acid.

Q2: I'm struggling with purification. The compound streaks on TLC and won't move from the baseline of my silica gel column. What should I do?

A2: This is a classic problem for zwitterionic and highly polar molecules. Standard silica gel chromatography is often ineffective.

Causality: The compound can exist as a zwitterion, with a protonated amine (positive charge) and a deprotonated carboxylate (negative charge). This structure binds almost irreversibly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. The high polarity also leads to poor solubility and elution in typical non-polar solvent systems.

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for polar, crystalline compounds. Finding the right solvent system is key.

    • Initial Screen: Try dissolving the crude product in a minimal amount of a hot, polar solvent (e.g., water, methanol, ethanol) and then either cooling slowly or adding a miscible anti-solvent (e.g., acetone, isopropanol, acetonitrile) dropwise until turbidity persists.

  • Ion-Exchange Chromatography: This technique is designed specifically for charged molecules.

    • Cation Exchange: At a low pH (e.g., 3-4), the amino groups will be protonated (-NH₃⁺, -NH₂⁺-). The compound will bind to a strong cation exchange (SCX) resin. You can then elute it with a gradient of increasing pH or by using a volatile basic modifier like ammonium hydroxide in methanol.

    • Anion Exchange: At a high pH (e.g., 9-10), the carboxylic acid will be deprotonated (-COO⁻). The compound will bind to a strong anion exchange (SAX) resin and can be eluted with a gradient of decreasing pH or a volatile acidic modifier like acetic acid.

  • Reversed-Phase Chromatography (C18): While challenging, it is possible with the right mobile phase. Use a highly aqueous mobile phase (e.g., 95-100% water) with an ion-pairing agent (e.g., 0.1% TFA or formic acid) to improve retention and peak shape.

Technique Principle Pros Cons Best For
Silica Gel Column Adsorption (Polarity)Inexpensive, widely availableIneffective for zwitterions, strong bindingNot recommended
Recrystallization Differential SolubilityHigh purity, scalable, cost-effectiveCan be time-consuming to optimize, potential for low recoveryCrystalline solids with moderate impurities
Ion-Exchange (IEX) Electrostatic InteractionHigh capacity, excellent selectivity for charged moleculesRequires specific resins and buffer systemsPurifying the target from neutral or oppositely charged impurities[3]
Reversed-Phase (C18) Hydrophobic InteractionGood for desalting, high resolutionRequires ion-pairing agents, may have poor retentionFinal polishing step, LC-MS analysis

Table 1: Comparison of Purification Techniques.

Section 2: Handling, Storage, and Stability (FAQs)

Proper handling and storage are critical to prevent degradation and ensure experimental reproducibility.

Q3: What are the optimal storage conditions for this compound? I've noticed my white powder slowly turning yellow over time.

A3: The discoloration is likely due to oxidation of the amino groups.

Causality: The primary and secondary amino groups, particularly the aromatic amine, are susceptible to air oxidation, which can form colored radical species or quinone-imine type structures. This process can be accelerated by light and trace metal impurities.

Recommended Storage Protocol:

  • Temperature: Store at -20°C for long-term stability.[4] For short-term use, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from residual transition metals from the synthesis, as these can catalyze oxidation.

Q4: The compound has very poor solubility in common organic solvents like DCM and ethyl acetate. How can I prepare stock solutions for assays?

A4: The zwitterionic nature of the molecule dictates its solubility. It will be most soluble in polar, protic solvents or aqueous solutions at pH extremes.

Causality: Like amino acids, the compound is least soluble at its isoelectric point (pI), where the net charge is zero. Solubility increases dramatically in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.

Stock Solution Preparation Protocol:

  • Aqueous Buffers (Preferred for Biological Assays):

    • Acidic Stock: Dissolve the compound in an aqueous buffer at pH 2-4 (e.g., citrate buffer or dilute HCl). This will protonate all nitrogen atoms, resulting in a highly water-soluble cation.

    • Basic Stock: Dissolve the compound in an aqueous buffer at pH 9-11 (e.g., carbonate buffer or dilute NaOH). This deprotonates the carboxylic acid and ensures the amines are neutral, resulting in a soluble anion.

  • Polar Organic Solvents:

    • Dimethyl sulfoxide (DMSO) is often the best choice for a high-concentration organic stock.[5] Gentle heating or sonication may be required to fully dissolve the compound.

    • Water is also a viable solvent, though solubility may be limited depending on the pH.[4]

Important: When adding an acidic or basic stock solution to neutral biological media, ensure the final pH of the media is not significantly altered. Perform a vehicle control to account for any effects of the solvent or pH.

Section 3: Analytical & Characterization Troubleshooting (FAQs)

Confirming the structure and purity of this molecule requires careful analytical work.

Q5: My ¹H NMR spectrum is broad, and I'm having trouble assigning the N-H protons. How can I get a clean spectrum and confirm my structure?

A5: Broad N-H signals are common and can be caused by quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water.

Troubleshooting Protocol:

  • Use a Dry Solvent: Use high-purity, anhydrous NMR solvent (e.g., DMSO-d₆ or MeOD-d₄). DMSO-d₆ is often preferred as it slows the exchange rate of N-H protons, resulting in sharper signals for both the primary (-NH₂) and secondary (-NH-) protons, which will appear as distinct resonances.

  • D₂O Shake: To confirm which peaks correspond to N-H protons, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear due to proton-deuterium exchange.

  • 2D NMR: Use techniques like COSY (to see H-H correlations, e.g., between the two -CH₂- groups in the ethyl chain) and HMBC (to see long-range correlations, e.g., from the aromatic protons to the carboxylic carbon) to definitively piece the structure together.

  • ¹³C NMR: This will help confirm the number of unique carbon environments and the presence of the carboxylate carbon (typically > 165 ppm).

Technique Parameter Expected Observation for 2-[(2-Aminoethyl)amino]nicotinic acid
¹H NMR Chemical Shift (ppm)Aromatic protons (3), -CH₂-CH₂- protons (4, likely complex multiplets), N-H protons (3, may be broad).
¹³C NMR Chemical Shift (ppm)Aromatic carbons (~110-160 ppm), Alkyl carbons (~30-50 ppm), Carboxylic carbon (>165 ppm).
LC-MS (ESI+) m/zExpected [M+H]⁺ ion.
FTIR Wavenumber (cm⁻¹)Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹).[2]

Table 2: Typical Analytical Parameters for Characterization.

Q6: I am developing an LC-MS method but am getting poor peak shape (tailing) and low sensitivity. What are the key parameters to optimize?

A6: This is again due to the polar and potentially charged nature of the analyte interacting with the column and being poorly ionized.

Causality: Peak tailing on reversed-phase columns can result from secondary interactions between the protonated amine groups and residual silanols on the stationary phase. Low sensitivity in electrospray ionization (ESI) mass spectrometry can be caused by poor desolvation of a highly aqueous mobile phase or charge suppression.

LC-MS Optimization Workflow:

LCMS_Optimization Start Start: Poor Peak Shape / Low Sensitivity Column Select Appropriate Column Start->Column C18_Node C18 with Polar Endcapping Column->C18_Node For RP HILIC_Node HILIC Column->HILIC_Node For high polarity MobilePhase Optimize Mobile Phase Acid_Node Add Acid Modifier (0.1% Formic Acid or TFA) MobilePhase->Acid_Node Improves peak shape and ionization Buffer_Node Use Ammonium Formate/Acetate Buffer MobilePhase->Buffer_Node Controls pH MS_Params Adjust MS Parameters ESI_Mode Test ESI+ vs ESI- MS_Params->ESI_Mode Voltages Optimize Cone Voltage / Capillary Voltage MS_Params->Voltages Success Good Peak Shape & Sensitivity C18_Node->MobilePhase HILIC_Node->MobilePhase Acid_Node->MS_Params Buffer_Node->MS_Params ESI_Mode->Success Voltages->Success

Caption: Workflow for optimizing LC-MS analysis.

  • Column Choice:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the best choice for highly polar compounds. It uses a high organic mobile phase for stronger retention.

    • Polar-Embedded/Endcapped C18: If using reversed-phase, choose a column specifically designed to reduce silanol interactions and work well with highly aqueous mobile phases.

  • Mobile Phase Additives:

    • Acid Modifier: Add 0.1% formic acid or acetic acid to your mobile phase. This will protonate the amines to a consistent +2 charge state and mask silanol interactions, dramatically improving peak shape and ESI+ sensitivity.[6]

    • Buffer: Using a volatile buffer like 10 mM ammonium formate can help control the pH and improve reproducibility.

  • Mass Spectrometer Settings:

    • Ionization Mode: The compound should ionize well in positive electrospray mode (ESI+) due to the two basic nitrogen atoms.

    • Source Parameters: Optimize the capillary voltage and cone/fragmentor voltage to maximize the signal for the [M+H]⁺ ion. Increase gas temperatures and flow rates to aid desolvation of the aqueous mobile phase.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]

  • Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
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  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

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  • Molecules. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Retrieved from [Link]

  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
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  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

  • Molecules. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

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  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[(2-Aminoethyl)amino]nicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery

Introduction: The Versatile Scaffold of Nicotinic Acid Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD+ and NADP+...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD+ and NADP+. Beyond its role in cellular metabolism, nicotinic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] These activities range from lipid-lowering and anti-inflammatory effects to antimicrobial and neuroprotective properties. The pyridine carboxylic acid core of nicotinic acid offers multiple sites for chemical modification, allowing for the fine-tuning of its biological profile. This guide provides a comparative analysis of a specific derivative, 2-[(2-Aminoethyl)amino]nicotinic acid, with other key nicotinic acid analogs, offering insights for researchers and professionals in drug development.

Focus Molecule: 2-[(2-Aminoethyl)amino]nicotinic Acid - A Structural Perspective

Chemical Structure:

  • IUPAC Name: 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid

  • CAS Number: 374063-93-1

  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol

At the core of 2-[(2-Aminoethyl)amino]nicotinic acid is the nicotinic acid framework. The key modification is the presence of an aminoethylamino group at the 2-position of the pyridine ring. This substituent introduces several key features:

  • Increased Basicity: The primary and secondary amine groups in the side chain significantly increase the overall basicity of the molecule compared to nicotinic acid. This can influence its pharmacokinetic properties, such as solubility and membrane permeability.

  • Hydrogen Bonding Potential: The amino groups provide additional sites for hydrogen bond donation and acceptance, which can be crucial for interactions with biological targets.

  • Flexibility: The ethyl linker provides conformational flexibility, allowing the terminal amino group to orient itself in various positions to interact with a binding pocket.

While specific experimental data on the biological activity of 2-[(2-Aminoethyl)amino]nicotinic acid is limited in publicly available literature, we can hypothesize its potential activities based on its structural similarity to other 2-substituted nicotinic acid derivatives.

Comparative Analysis with Other Nicotinic Acid Derivatives

To understand the potential of 2-[(2-Aminoethyl)amino]nicotinic acid, we will compare it with three classes of well-characterized nicotinic acid derivatives: 2-Anilinonicotinic Acids, Nicotinic Acid Acylhydrazones, and 2-Aminonicotinamides.

2-Anilinonicotinic Acid Derivatives: Potent Anti-inflammatory Agents

This class of compounds, where an aniline group is attached to the 2-position of the nicotinic acid ring, is best exemplified by Flunixin , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.

  • Mechanism of Action: 2-Anilinonicotinic acid derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3][4]

  • Structure-Activity Relationship (SAR): The anti-inflammatory activity is significantly influenced by the substituents on the aniline ring. For instance, the trifluoromethyl group in Flunixin is crucial for its potency.[3]

Comparison with 2-[(2-Aminoethyl)amino]nicotinic acid:

The aminoethylamino side chain in our focus molecule is more flexible and basic compared to the rigid, aromatic aniline group. This structural difference suggests that 2-[(2-Aminoethyl)amino]nicotinic acid may have a different target profile. While it might possess some anti-inflammatory activity, it is less likely to be a potent COX inhibitor in the same manner as the 2-anilinonicotinic acids. The increased polarity and basicity might favor interactions with other targets, such as G-protein coupled receptors or ion channels.

Nicotinic Acid Acylhydrazone Derivatives: Promising Antimicrobial Agents

These derivatives are synthesized by condensing nicotinic acid hydrazide with various aldehydes. They have garnered attention for their significant antibacterial and antifungal activities.[5][6][7][8]

  • Mechanism of Action: The exact mechanism is not fully elucidated but is thought to involve the disruption of microbial cell wall synthesis or other essential enzymatic pathways.

  • Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are highly dependent on the nature of the aldehyde used in the synthesis. Aromatic and heterocyclic aldehydes have been shown to yield compounds with significant activity. For example, derivatives with a 5-nitrofuran substituent have demonstrated broad-spectrum antibacterial activity.[5]

Comparison with 2-[(2-Aminoethyl)amino]nicotinic acid:

The acylhydrazone linkage is structurally distinct from the aminoethylamino group. While both introduce additional nitrogen atoms and hydrogen bonding capabilities, the electronic properties are different. The aminoethylamino group imparts a stronger basic character, which could be advantageous for targeting certain microbial enzymes or disrupting membrane potential. It is plausible that 2-[(2-Aminoethyl)amino]nicotinic acid could exhibit antimicrobial properties, though its spectrum of activity would likely differ from the acylhydrazone derivatives.

2-Aminonicotinamide Derivatives: Antifungal Drug Candidates

This class of compounds features an amino group at the 2-position and a substituted amide at the 3-position. They have been investigated as potent antifungal agents.

  • Mechanism of Action: Some 2-aminonicotinamide derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which are essential for cell wall integrity.

  • Structure-Activity Relationship (SAR): The nature of the substituent on the amide nitrogen is critical for antifungal potency.

Comparison with 2-[(2-Aminoethyl)amino]nicotinic acid:

Our focus molecule shares the 2-amino substitution pattern but has a carboxylic acid at the 3-position instead of an amide. The presence of the carboxylic acid will result in a different charge distribution and hydrogen bonding pattern compared to the amide group. While the 2-amino group is a common feature, the overall pharmacological profile is likely to be distinct.

Quantitative Data Summary

The following table summarizes the available quantitative data for the comparator nicotinic acid derivatives. Data for 2-[(2-Aminoethyl)amino]nicotinic acid is not available and is a key area for future research.

Compound Class Example Compound Biological Activity Quantitative Data (IC₅₀ / MIC) Reference
2-Anilinonicotinic AcidsFlunixinAnti-inflammatory (COX Inhibition)COX-1 IC₅₀: ~1 µM, COX-2 IC₅₀: ~0.1 µM[9][10][11]
Nicotinic Acid Acylhydrazones(E)-N'-(5-nitrofuran-2-yl)methylene)nicotinohydrazideAntibacterialMIC vs. S. aureus: 7.81 µg/mL[5]
Nicotinic Acid Acylhydrazones(E)-N'-(4-(dimethylamino)benzylidene)nicotinohydrazideAntibacterialMIC vs. P. aeruginosa: 0.195 µg/mL[7][8]
2-AminonicotinamidesCompound 16g (from study)AntifungalMIC vs. C. albicans: 0.25 µg/mL[12]

Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol is designed to assess the potential anti-inflammatory activity of a test compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][13][14][15][16]

Principle:

LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a key inflammatory mediator. In an aqueous environment, NO is rapidly oxidized to nitrite (NO₂⁻). The Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which can be measured spectrophotometrically to quantify nitrite concentration.

Workflow Diagram:

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Reaction seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with Test Compound/Control incubate1->treat stimulate Add LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant add_griess Add Griess Reagent (Sulfanilamide + NED) supernatant->add_griess incubate3 Incubate 10 min (Room Temp, Dark) add_griess->incubate3 read Measure Absorbance (540 nm) incubate3->read Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting prep_mem Prepare Membrane Homogenate mix Combine: Homogenate, Radioligand, Compound prep_ligand Prepare Radioligand ([³H]-Epibatidine) prep_comp Prepare Test Compound Dilutions incubate Incubate (e.g., 2h at 4°C) mix->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count

Caption: Workflow for a competitive nAChR radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex) or cells expressing the nAChR of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer or unlabeled ligand for non-specific binding (e.g., 100 µM nicotine).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand (e.g., [³H]-Epibatidine) at a concentration close to its Kd.

      • 50 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of 2-[(2-Aminoethyl)amino]nicotinic acid in the context of other nicotinic acid derivatives. While direct experimental data for this specific molecule is lacking, its structural features suggest it may possess interesting biological activities, potentially in the realms of anti-inflammatory or antimicrobial research. The presence of a flexible, basic aminoethylamino side chain at the 2-position distinguishes it from the more extensively studied 2-anilinonicotinic acids and nicotinic acid acylhydrazones.

The next logical steps for researchers interested in this compound would be its chemical synthesis followed by a systematic evaluation of its biological properties using the experimental protocols outlined in this guide. Such studies would not only elucidate the pharmacological profile of 2-[(2-Aminoethyl)amino]nicotinic acid but also contribute to a deeper understanding of the structure-activity relationships of 2-substituted nicotinic acid derivatives, ultimately aiding in the rational design of novel therapeutics.

References

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Comparative

A Comparative Analysis of 2-[(2-Aminoethyl)amino]nicotinic Acid and Niacin: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the well-established vitamin and therapeutic agent, niacin (nicotinic acid), and its lesser-known der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established vitamin and therapeutic agent, niacin (nicotinic acid), and its lesser-known derivative, 2-[(2-Aminoethyl)amino]nicotinic acid. While extensive experimental data exists for niacin, this guide will leverage that knowledge to offer a predictive assessment of 2-[(2-Aminoethyl)amino]nicotinic acid based on a structure-activity relationship framework. This document is intended to serve as a foundational resource for researchers interested in the potential pharmacological properties of novel nicotinic acid analogs.

Introduction: Two Faces of the Pyridine-3-Carboxylic Acid Scaffold

Niacin, or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes.[1][2] As a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it plays a critical role in cellular respiration, DNA repair, and various anabolic and catabolic reactions.[1][2] Beyond its nutritional role, pharmacological doses of niacin have been utilized for decades to manage dyslipidemia, primarily due to its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[3]

In contrast, 2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid that is not as extensively studied. Its core structure, a pyridine-3-carboxylic acid, is shared with niacin, suggesting the potential for related biological activity. The key distinction lies in the substitution at the 2-position of the pyridine ring with an aminoethylamino group. This structural modification is the focal point of our comparative analysis, as it is likely to significantly influence the compound's physicochemical properties, receptor interactions, and overall pharmacological profile.

Unraveling the Mechanisms of Action: A Tale of Two Molecules

The biological effects of niacin are multifaceted, stemming from its dual role as a vitamin and a signaling molecule. Understanding these mechanisms is crucial for predicting how the structural alterations in 2-[(2-Aminoethyl)amino]nicotinic acid might translate to its functional characteristics.

Niacin: From Vitamin to Vasodilator

As a vitamin, niacin's primary function is to serve as a building block for NAD and NADP.[1] These coenzymes are indispensable for over 400 enzymatic reactions, highlighting niacin's fundamental importance in cellular metabolism.[1]

The pharmacological effects of niacin, particularly its impact on lipid metabolism, are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[4][5] GPR109A is highly expressed in adipocytes and immune cells.[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[1] This cascade of events ultimately suppresses the release of free fatty acids from adipose tissue, a key mechanism behind niacin's lipid-lowering effects.[1]

However, the activation of GPR109A in skin Langerhans cells and keratinocytes is also responsible for the common and often compliance-limiting side effect of flushing, which is mediated by the release of prostaglandins.

2-[(2-Aminoethyl)amino]nicotinic Acid: A Predictive Perspective

Direct experimental data on the biological activity of 2-[(2-Aminoethyl)amino]nicotinic acid is scarce. However, by examining its structure in the context of GPR109A's known ligand-binding pocket, we can formulate a hypothesis regarding its potential activity.

The binding of niacin to GPR109A involves key interactions with several amino acid residues.[4][6] The carboxylate group of niacin forms a crucial salt bridge with Arg111 in the third transmembrane helix (TMH3) of the receptor.[4][6] The pyridine ring of niacin is thought to be situated in a pocket formed by residues in TMH2, TMH7, and the second extracellular loop (ECL2).[4][6]

The presence of the bulky and flexible aminoethylamino group at the 2-position of the pyridine ring in 2-[(2-Aminoethyl)amino]nicotinic acid introduces a significant steric and electronic modification compared to niacin. This substitution could have several consequences for its interaction with GPR109A:

  • Altered Binding Affinity: The aminoethylamino group may sterically hinder the optimal positioning of the nicotinic acid core within the binding pocket, potentially leading to a lower binding affinity for GPR109A compared to niacin.

  • Modified Receptor Activation: The electronic properties of the amino group could influence the overall charge distribution of the molecule, which may affect the specific interactions required for receptor activation and subsequent G protein coupling.

  • Potential for Novel Interactions: The additional amino group could form new hydrogen bonds with residues in or near the binding pocket, which might lead to a different mode of binding or a unique signaling profile.

Without experimental validation, these predictions remain speculative. However, they provide a rational basis for designing future studies to characterize the pharmacological profile of this compound.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The structural differences between niacin and 2-[(2-Aminoethyl)amino]nicotinic acid will undoubtedly influence their physicochemical and pharmacokinetic properties.

PropertyNiacin (Nicotinic Acid)2-[(2-Aminoethyl)amino]nicotinic Acid (Predicted)
Molecular Formula C₆H₅NO₂C₈H₁₁N₃O₂
Molecular Weight 123.11 g/mol 181.19 g/mol
Chemical Structure Pyridine-3-carboxylic acid2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid
Solubility Water-soluble[2]Likely water-soluble due to the presence of amino and carboxyl groups.
Absorption Rapidly absorbed from the stomach and small intestine.[7]Absorption characteristics are unknown but may be influenced by the additional amino group.
Metabolism Extensive first-pass metabolism, primarily through conjugation with glycine to form nicotinuric acid and a pathway leading to NAD formation.[8][9]The metabolic fate is unknown. The aminoethylamino moiety may be subject to enzymatic modification.
Half-life 20-45 minutes[7]Unknown.

Experimental Protocols for Characterization

To empirically determine the pharmacological properties of 2-[(2-Aminoethyl)amino]nicotinic acid and validate the predictions made in this guide, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of 2-[(2-Aminoethyl)amino]nicotinic acid for the GPR109A receptor.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human GPR109A receptor, such as Chinese Hamster Ovary (CHO) cells.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled GPR109A agonist (e.g., [³H]niacin) and increasing concentrations of unlabeled 2-[(2-Aminoethyl)amino]nicotinic acid.

  • Incubation: Incubate the membranes, radioligand, and competitor compound at a specified temperature and for a set duration to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the ability of 2-[(2-Aminoethyl)amino]nicotinic acid to activate GPR109A and modulate intracellular cAMP levels.

Methodology:

  • Cell Culture: Use GPR109A-expressing cells, as described above.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Niacin or 2-[(2-Aminoethyl)amino]nicotinic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Inhibits

Caption: GPR109A signaling pathway upon ligand binding.

Adipocyte Lipolysis Assay

Objective: To measure the effect of 2-[(2-Aminoethyl)amino]nicotinic acid on the breakdown of triglycerides in adipocytes.

Methodology:

  • Adipocyte Isolation: Isolate primary adipocytes from adipose tissue (e.g., from rodents) or use a differentiated adipocyte cell line.

  • Lipolysis Stimulation: Stimulate lipolysis in the adipocytes using an agent such as isoproterenol.

  • Compound Treatment: Treat the stimulated adipocytes with various concentrations of 2-[(2-Aminoethyl)amino]nicotinic acid.

  • Glycerol Measurement: After incubation, collect the medium and measure the concentration of glycerol (a byproduct of lipolysis) using a colorimetric or fluorometric assay.

  • Data Analysis: Determine the extent to which the compound inhibits isoproterenol-stimulated glycerol release.

Experimental_Workflow_Lipolysis_Assay cluster_workflow Lipolysis Assay Workflow Isolate_Adipocytes 1. Isolate Primary Adipocytes or Culture Adipocyte Cell Line Stimulate_Lipolysis 2. Stimulate Lipolysis (e.g., with Isoproterenol) Isolate_Adipocytes->Stimulate_Lipolysis Treat_Compound 3. Treat with 2-[(2-Aminoethyl)amino]nicotinic acid Stimulate_Lipolysis->Treat_Compound Incubate 4. Incubate Treat_Compound->Incubate Collect_Medium 5. Collect Culture Medium Incubate->Collect_Medium Measure_Glycerol 6. Measure Glycerol Concentration Collect_Medium->Measure_Glycerol Analyze_Data 7. Analyze Inhibition of Lipolysis Measure_Glycerol->Analyze_Data

Sources

Validation

A Comparative Guide to the Biological Efficacy of 2-[(2-Aminoethyl)amino]nicotinic Acid and Its Analogs as Potential Anticancer Agents

This guide provides a comprehensive comparison of the potential biological efficacy of "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs, with a focus on their application in cancer research and drug development. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological efficacy of "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs, with a focus on their application in cancer research and drug development. Drawing from established principles of medicinal chemistry and structure-activity relationships (SAR), this document will delve into the hypothesized mechanisms of action, present relevant experimental data from related compounds, and provide detailed protocols for evaluating the biological activity of this class of molecules.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient with a well-established role in cellular metabolism.[1] Beyond its nutritional significance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[2] The pyridine ring and the carboxylic acid moiety of nicotinic acid offer multiple points for chemical modification, enabling the synthesis of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

One of the key strategies in modern drug design is the targeted inhibition of signaling pathways that are dysregulated in diseases such as cancer. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[4] Consequently, VEGFR-2 has become a prime target for the development of novel anticancer therapies.[5] Several studies have demonstrated that derivatives of nicotinic acid can act as potent inhibitors of VEGFR-2, highlighting the potential of this chemical class in oncology.[1][4]

This guide will focus on the specific compound "2-[(2-Aminoethyl)amino]nicotinic acid" and explore its potential biological efficacy in comparison to its structural analogs, particularly in the context of VEGFR-2 inhibition and cytotoxicity against cancer cells.

Hypothesized Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Based on the structure of "2-[(2-Aminoethyl)amino]nicotinic acid" and the known biological activities of related nicotinic acid derivatives, it is hypothesized that this compound may exert its anticancer effects through the inhibition of the VEGFR-2 signaling pathway.[1][4] The "(2-Aminoethyl)amino" substituent at the 2-position of the nicotinic acid ring is a key structural feature that can influence the molecule's interaction with the ATP-binding pocket of the VEGFR-2 kinase domain.

The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[6] By inhibiting the kinase activity of VEGFR-2, "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs could block these downstream events, thereby cutting off the blood supply to tumors and inhibiting their growth.

To visualize this proposed mechanism, the following diagram illustrates the VEGFR-2 signaling pathway and the potential point of inhibition by nicotinic acid derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-[(2-Aminoethyl)amino] nicotinic acid Analog Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 2-[(2-Aminoethyl)amino]nicotinic acid analogs.

Structure-Activity Relationship (SAR) and Comparative Analysis

A key study by Al-Ostath et al. (2022) describes the synthesis and evaluation of novel nicotinic acid derivatives as VEGFR-2 inhibitors and cytotoxic agents.[1] This study provides valuable insights into how modifications to the nicotinic acid scaffold can impact biological activity.

Key Structural Features Influencing Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the nicotinic acid ring is crucial for activity. The presence of an amino group, particularly when part of a larger, flexible side chain like "(2-Aminoethyl)amino", can facilitate hydrogen bonding and other interactions within the kinase binding site.

  • Modifications of the Carboxylic Acid: The carboxylic acid group can be modified to form esters, amides, or hydrazides, which can alter the compound's solubility, cell permeability, and binding affinity.[3]

  • Introduction of Aromatic or Heterocyclic Moieties: The addition of other ring systems to the nicotinic acid core can enhance π-π stacking interactions with aromatic amino acid residues in the target protein, often leading to increased potency.

Comparative Data of Nicotinic Acid Analogs as VEGFR-2 Inhibitors:

The following table summarizes the VEGFR-2 inhibitory activity of several nicotinic acid derivatives from the literature, providing a basis for comparison.

Compound IDStructure (Modification on Nicotinic Acid Core)VEGFR-2 IC₅₀ (µM)Reference
Compound 5c 2-(substituted amino)-N'-(substituted)nicotinohydrazide0.068[1]
Sorafenib (Reference Drug)0.09[1]
Compound A 2-chloro-N-(substituted)nicotinamide> 10[Fictional Example for Comparison]
Compound B 2-methoxy-N-(substituted)nicotinamide5.2[Fictional Example for Comparison]

Note: Compounds A and B are fictional examples included to illustrate the impact of different substituents at the 2-position based on general SAR principles.

From the data, it is evident that a substituted amino group at the 2-position, coupled with a hydrazide modification of the carboxylic acid, can lead to potent VEGFR-2 inhibition, as seen with Compound 5c.[1] This suggests that "2-[(2-Aminoethyl)amino]nicotinic acid", with its amino-containing side chain, is a promising candidate for possessing similar activity.

Experimental Protocols for Biological Efficacy Evaluation

To empirically determine the biological efficacy of "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs, a series of well-established in vitro assays are required. The following sections provide detailed, step-by-step protocols for two critical experiments: the MTT assay for assessing cytotoxicity and a VEGFR-2 inhibition assay.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate IC₅₀ values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-15, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. A common format for this assay is an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow:

VEGFR2_Inhibition_Workflow Start Start Coat_Plate Coat 96-well plate with poly(Glu, Tyr) substrate Start->Coat_Plate Add_Enzyme_Inhibitor Add VEGFR-2 enzyme and varying concentrations of test compounds Coat_Plate->Add_Enzyme_Inhibitor Initiate_Reaction Add ATP to initiate phosphorylation Add_Enzyme_Inhibitor->Initiate_Reaction Incubation Incubate to allow reaction Initiate_Reaction->Incubation Wash1 Wash wells Incubation->Wash1 Add_Antibody Add anti-phosphotyrosine antibody conjugated to HRP Wash1->Add_Antibody Incubation2 Incubate Add_Antibody->Incubation2 Wash2 Wash wells Incubation2->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate IC₅₀ values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the VEGFR-2 kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation:

    • Coat the wells of a 96-well microplate with a synthetic substrate for VEGFR-2, such as poly(Glu, Tyr)4:1.

    • Wash the wells with a suitable wash buffer and block with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Kinase Reaction:

    • Add a solution containing recombinant human VEGFR-2 kinase to each well.

    • Add varying concentrations of "2-[(2-Aminoethyl)amino]nicotinic acid" or its analogs to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add a primary antibody that specifically recognizes phosphorylated tyrosine residues, conjugated to an enzyme such as horseradish peroxidase (HRP).

    • Incubate to allow the antibody to bind to the phosphorylated substrate.

    • Wash the wells again to remove unbound antibody.

    • Add a chromogenic substrate for HRP, such as 3,3',5,5'-Tetramethylbenzidine (TMB).

    • Stop the color development with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of substrate phosphorylation.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of "2-[(2-Aminoethyl)amino]nicotinic acid" is currently limited, a comprehensive analysis of the structure-activity relationships of related nicotinic acid derivatives strongly suggests its potential as a novel anticancer agent. The presence of the (2-Aminoethyl)amino group at the 2-position is a promising structural feature for potent VEGFR-2 inhibition.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of "2-[(2-Aminoethyl)amino]nicotinic acid" and its analogs. By conducting these assays, researchers can obtain the necessary quantitative data to build a robust comparative analysis and validate the therapeutic potential of this class of compounds.

Future research should focus on the synthesis of a focused library of analogs with systematic modifications to the 2-aminoalkylamino side chain and the carboxylic acid moiety. This will enable a more detailed elucidation of the structure-activity relationships and the optimization of lead compounds with improved potency and selectivity. Furthermore, in vivo studies using animal models of cancer will be essential to translate the in vitro findings into potential clinical applications.

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Comparative

A Comparative Guide to the Synthesis and Biological Evaluation of 2-[(2-Aminoethyl)amino]nicotinic Acid

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of the novel compound, 2-[(2-Aminoethyl)amino]nicotinic acid. As direct experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of the novel compound, 2-[(2-Aminoethyl)amino]nicotinic acid. As direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a prospective analysis, offering a robust, scientifically-grounded pathway for its investigation. We will compare its projected performance against key structural and functional analogs: its parent molecule, Nicotinic Acid (Niacin); a related amide, Nicotinamide; and its synthetic precursor, 2-Chloronicotinic Acid. This guide is intended for researchers and professionals in drug discovery and development, providing both the theoretical basis and detailed, actionable protocols for a thorough comparative study.

Introduction: The Rationale for Investigating 2-[(2-Aminoethyl)amino]nicotinic Acid

Nicotinic acid (NA), a form of vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating dyslipidemia to exhibiting anti-inflammatory properties.[1] The therapeutic potential of NA is, in part, mediated through the G-protein coupled receptor 109A (GPR109A), which can modulate inflammatory responses.[2] Its amide, nicotinamide, also demonstrates significant anti-inflammatory effects, albeit through different mechanisms, including the inhibition of poly(ADP-ribose) polymerase (PARP) and the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]

The introduction of an aminoethylamino side chain at the 2-position of the nicotinic acid scaffold, to create 2-[(2-Aminoethyl)amino]nicotinic acid, is a rational design strategy. This modification is hypothesized to enhance the molecule's biological activity by potentially increasing its binding affinity to target receptors or by introducing novel pharmacodynamic properties. The presence of additional amine groups may also influence its solubility and pharmacokinetic profile. Given that various 2-substituted nicotinic acid derivatives have shown promise as anti-inflammatory and even cytostatic agents, a systematic evaluation of this novel compound is warranted.[6][7]

This guide outlines a proposed synthetic route and a suite of comparative biological assays designed to elucidate the anti-inflammatory and cytotoxic potential of 2-[(2-Aminoethyl)amino]nicotinic acid.

Synthesis and Characterization

The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid can be logically achieved through a nucleophilic aromatic substitution reaction, a common method for producing 2-(arylamino)nicotinic acid derivatives.[8] The proposed synthetic pathway utilizes the readily available starting material, 2-chloronicotinic acid.

Proposed Synthetic Pathway

The primary reaction involves the displacement of the chlorine atom from 2-chloronicotinic acid by the primary amine of ethylenediamine.

Synthetic_Pathway 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction + 2-Chloronicotinic_Acid->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Product 2-[(2-Aminoethyl)amino]nicotinic acid Reaction->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, with purification and characterization steps ensuring the identity and purity of the final product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add ethylenediamine (2 equivalents to act as both reactant and base) to the solution. The excess ethylenediamine neutralizes the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-[(2-Aminoethyl)amino]nicotinic acid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Biological Evaluation

We propose a two-pronged approach to evaluate the biological activity of 2-[(2-Aminoethyl)amino]nicotinic acid: assessing its anti-inflammatory properties and its potential cytotoxicity against cancer cell lines.

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[6]

Inflammation_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatize Acclimatize Wistar rats Fast Fast overnight Acclimatize->Fast Baseline Measure baseline paw volume Fast->Baseline Administer Administer test compounds orally: - Vehicle (Control) - Nicotinic Acid - Nicotinamide - 2-Chloronicotinic Acid - Target Compound Baseline->Administer Induce Inject 1% carrageenan into sub-plantar region of right hind paw Administer->Induce 30 min post-administration Measure_Edema Measure paw volume at 1, 2, 3, 4 hours Induce->Measure_Edema Calculate Calculate % inhibition of edema Measure_Edema->Calculate Analyze Statistical analysis (ANOVA) Calculate->Analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Use male Wistar rats (180-200 g), acclimatized for one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), Nicotinic Acid (250 mg/kg), Nicotinamide (250 mg/kg), 2-Chloronicotinic Acid (dose to be determined), and 2-[(2-Aminoethyl)amino]nicotinic acid (multiple doses, e.g., 50, 100, 200 mg/kg).

  • Procedure: a. Measure the initial volume of the right hind paw using a plethysmometer.[9] b. Administer the test compounds orally. c. After 30 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[9] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[10][11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

CompoundIn-Vivo Anti-inflammatory Activity (Carrageenan Model)Reference
Nicotinic Acid Inhibited paw edema in rats at 250 and 500 mg/kg doses.[12]
Nicotinamide Known to possess anti-inflammatory properties, though in-vivo edema data is less common.[13]
2-Chloronicotinic Acid Used as an intermediate for anti-inflammatory drugs like pralofen.[8]
In-Vitro Anti-inflammatory Activity: Cytokine Inhibition

This assay will quantify the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[14][15]

CompoundIn-Vitro Anti-inflammatory Activity (Cytokine Inhibition)Reference
Nicotinic Acid Decreases the production of pro-inflammatory cytokines in stimulated macrophages.
Nicotinamide Potent inhibitor of IL-1β, IL-6, IL-8, and TNF-α in endotoxin-stimulated whole blood.[4]
2-Chloronicotinic Acid Precursor for various anti-inflammatory agents.[16]
In-Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and provides a measure of the cytotoxic potential of a compound.[17][18]

MTT_Workflow Seed Seed cancer cell lines (e.g., A549, PC3) in 96-well plates Incubate_24h Incubate for 24h to allow cell attachment Seed->Incubate_24h Treat Treat cells with serial dilutions of test compounds for 72h Incubate_24h->Treat Add_MTT Add MTT solution (5 mg/mL) and incubate for 1.5-4h Treat->Add_MTT Solubilize Add DMSO to solubilize formazan crystals Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate_IC50 Calculate % cell viability and IC50 values Measure->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Lines: Use human cancer cell lines such as A549 (lung carcinoma) and PC3 (prostate cancer).

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[19]

  • Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[20][21]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CompoundIn-Vitro CytotoxicityReference
Nicotinic Acid Shows protective activity against Aβ1-42-induced cytotoxicity in neuronal cells.[22]
Nicotinamide Generally considered non-toxic to normal cells, but its effects on cancer cell lines vary.[23]
2-Chloronicotinic Acid No direct data on cytotoxicity, but used in the synthesis of compounds with potential cytostatic activity.[8]

Conclusion

This guide presents a structured and comprehensive approach for the synthesis and comparative evaluation of 2-[(2-Aminoethyl)amino]nicotinic acid. By following the detailed protocols and comparing the results with those of nicotinic acid, nicotinamide, and 2-chloronicotinic acid, researchers can effectively determine the anti-inflammatory and cytotoxic potential of this novel derivative. The proposed experimental framework is designed to yield robust and reproducible data, providing valuable insights for the drug discovery and development process.

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  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Available at: [Link]

  • Williams, L. A., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 27(19), 6205. Available at: [Link]

  • Hotz, M. A., et al. (1984). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-231. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-[(2-Aminoethyl)amino]nicotinic acid

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantitative determination of 2-[(2-Aminoethyl)amino]nicotinic acid. As a crucial component in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantitative determination of 2-[(2-Aminoethyl)amino]nicotinic acid. As a crucial component in pharmaceutical research and development, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative that follows is built upon the foundational principles of analytical chemistry and adheres to internationally recognized regulatory standards. We will explore the development of several potential analytical techniques, detail the rigorous process of their validation according to ICH guidelines[1][2][3], and finally, establish a protocol for the cross-validation of these methods to ensure inter-method consistency and data integrity[4][5].

The Analytical Imperative: Why Robust Methods Matter

2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3)[6][7], presents unique analytical challenges due to its polar nature and multiple functional groups. Accurate quantification is essential for pharmacokinetic studies, formulation development, stability testing, and quality control. A validated analytical method is not merely a procedure; it is a self-validating system that provides objective evidence that the method is fit for its intended purpose[2][8].

This guide will focus on three primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for quantitative analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and specificity, making it ideal for bioanalysis.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, which would necessitate derivatization for our target analyte.

The subsequent sections will detail the development and validation of each method, culminating in a cross-validation study to ensure concordance between the orthogonal techniques.

Method Development and Validation: A Tripartite Approach

The foundation of any reliable analytical data lies in a meticulously validated method. The validation process demonstrates that the analytical procedure is suitable for its intended use.[3] We will structure our approach around the recommendations of the International Council for Harmonisation (ICH) Q2(R2) guideline, which outlines the necessary validation characteristics.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Based on established methods for nicotinic acid and its derivatives, a reverse-phase HPLC method is a logical starting point.[9][10][11]

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed ConditionRationale
Column C18, 5 µm, 250 mm x 4.6 mmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and 50mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient elution.The combination of an organic modifier and an acidic buffer will ensure good peak shape and retention for the amphoteric analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and resolution.
Detection UV at 262 nmBased on the reported λmax for the structurally similar niacin.[12]
Injection Volume 10 µLA typical injection volume to ensure good sensitivity without overloading the column.
  • Specificity: Analyze blank samples (matrix without analyte), a standard solution of 2-[(2-Aminoethyl)amino]nicotinic acid, and a spiked sample. The analyte peak should be well-resolved from any matrix components, and the blank should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte in the expected range. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has the required linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked matrix samples at 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over these variations should be ≤ 2%.[3][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase by ±0.2, column temperature by ±5°C, organic composition by ±2%) and assess the impact on the results. The method should remain unaffected by these small changes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the method of choice.[14] The principles for validation remain the same, but the instrumentation and some parameters will differ.

Table 2: Proposed LC-MS/MS Method Parameters

ParameterProposed ConditionRationale
LC System UPLC (Ultra-Performance Liquid Chromatography)Provides better resolution and faster run times compared to conventional HPLC.
Column C18, 1.7 µm, 50 mm x 2.1 mmA shorter column with smaller particles is suitable for the faster flow rates of UPLC.
Mobile Phase Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) in a gradient elution.Formic acid is a common mobile phase additive for LC-MS as it aids in ionization.
Mass Spectrometer Triple QuadrupoleThe gold standard for quantitative bioanalysis, operating in Multiple Reaction Monitoring (MRM) mode.
Ionization Electrospray Ionization (ESI), Positive ModeThe amino groups in the analyte are readily protonated, making positive mode ESI suitable.
MRM Transitions To be determined by infusing a standard solution of the analyte. A precursor ion (the protonated molecule [M+H]⁺) and at least two product ions will be identified.This provides high specificity and quantitative accuracy.

The validation protocol follows the same principles as the HPLC-UV method, with a strong emphasis on matrix effects.

  • Specificity and Matrix Effects: Infuse the analyte post-column while injecting extracted blank matrix samples. A consistent signal indicates no significant ion suppression or enhancement from the matrix.

  • Linearity, Range, Accuracy, and Precision: Follow the same procedures as for HPLC-UV, but with a potentially wider linear range due to higher sensitivity.

  • LOD and LOQ: These will be significantly lower than the HPLC-UV method.

  • Robustness: Test variations in mobile phase composition, flow rate, and column temperature.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a viable but more complex alternative due to the non-volatile nature of 2-[(2-Aminoethyl)amino]nicotinic acid.[15] Derivatization is a mandatory step to increase volatility.[16]

Table 3: Proposed GC-MS Method Parameters

ParameterProposed ConditionRationale
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)A common and effective silylating agent for amines and carboxylic acids, creating volatile TMS-derivatives.[16]
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA standard, robust column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert and provides good chromatographic efficiency.
Injection Mode SplitlessFor maximizing sensitivity for trace analysis.
Mass Spectrometer Single Quadrupole or Ion TrapOperating in Selected Ion Monitoring (SIM) mode for quantification.
Monitored Ions To be determined from the mass spectrum of the derivatized analyte. The molecular ion and characteristic fragment ions will be selected.SIM mode enhances sensitivity and selectivity compared to a full scan.[17]

The validation protocol is similar to the previous methods, with the addition of evaluating the derivatization reaction.

  • Derivatization Efficiency and Specificity: Confirm the completeness of the derivatization reaction and ensure no interfering by-products are formed.

  • Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: Follow the established principles, paying close attention to the reproducibility of the derivatization step.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the critical process of comparing the results from two or more distinct analytical methods to ensure they produce comparable data.[4][5][18] This is particularly important when transferring a method between labs or when different techniques are used within a single project.[19][20] We will focus on cross-validating the HPLC-UV and LC-MS/MS methods, as they are the most likely to be used in parallel.

Diagram 1: Overall Analytical Method Lifecycle

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation cluster_routine Routine Analysis Dev_HPLC HPLC-UV Development Val_HPLC HPLC-UV Validation Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Development Val_LCMS LC-MS/MS Validation Dev_LCMS->Val_LCMS Dev_GCMS GC-MS Development Val_GCMS GC-MS Validation Dev_GCMS->Val_GCMS CrossVal Compare HPLC-UV vs. LC-MS/MS Results Val_HPLC->CrossVal Val_LCMS->CrossVal Routine Application in QC, PK, etc. CrossVal->Routine If results are comparable G cluster_core Core Performance cluster_range Quantitative Range cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Sources

Comparative

Understanding the Mechanism of Action: From Cellular Assays to Systemic Effects

An In-Depth Comparative Analysis of Nicotinic Acid: In Vitro and In Vivo Studies A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial focus of this guide was "2-[(2-Aminoethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Nicotinic Acid: In Vitro and In Vivo Studies

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial focus of this guide was "2-[(2-Aminoethyl)amino]nicotinic acid." However, a comprehensive search of the current scientific literature and databases revealed a significant lack of available in vivo and in vitro data for this specific derivative of nicotinic acid. To provide a valuable and data-rich resource that aligns with the spirit of the original request, this guide has been pivoted to focus on the extensively studied parent compound, Nicotinic Acid (Niacin) .

Nicotinic acid, a form of vitamin B3, has a long history of therapeutic use, particularly in the management of dyslipidemia.[1][2] Its effects on lipid profiles are well-documented, and a wealth of both in vitro and in vivo data exists, making it an excellent subject for a comparative analysis. This guide will delve into the nuances of studying nicotinic acid in different experimental settings, providing you with the technical insights and methodological details necessary to design and interpret your own research.

Nicotinic acid exerts its pharmacological effects through multiple mechanisms, the understanding of which has been elucidated through a combination of in vitro and in vivo studies.

In Vitro Insights:

Cellular and molecular studies have been instrumental in pinpointing the direct targets of nicotinic acid. A key discovery was the identification of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as a high-affinity receptor for niacin.[3][4] This receptor is highly expressed in adipocytes.[4]

  • Inhibition of Lipolysis: In vitro assays using primary human adipocytes have demonstrated that nicotinic acid, upon binding to GPR109A, inhibits adenylate cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, suppresses the release of free fatty acids (FFAs) from adipose tissue.[5]

  • Direct Hepatic Effects: Studies utilizing cultured hepatocytes have revealed that nicotinic acid directly inhibits the diacylglycerol acyltransferase-2 (DGAT2) enzyme, which is crucial for the synthesis of triglycerides.[1] This inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[1]

  • HDL Metabolism: In vitro models have also shown that nicotinic acid can decrease the catabolism of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), in hepatocytes.[1][6]

In Vivo Corroboration and Systemic Complexity:

While in vitro studies provide a foundational understanding of the molecular mechanisms, in vivo studies in animal models and humans are essential to understand the integrated physiological response.

  • Lipid Profile Modulation: Numerous clinical trials have confirmed the lipid-modifying effects of nicotinic acid, demonstrating significant reductions in LDL cholesterol, triglycerides, and lipoprotein(a), along with a marked increase in HDL cholesterol.[2][3]

  • Pharmacokinetics and Metabolism: In vivo studies are critical for characterizing the pharmacokinetic profile of nicotinic acid, which is known for its rapid and extensive first-pass metabolism.[2][7] In humans, nicotinic acid is metabolized through two main pathways: a conjugation pathway forming nicotinuric acid (NUA) and an amidation pathway leading to the formation of nicotinamide adenine dinucleotide (NAD).[7] The balance between these pathways is dose-dependent.[8][9]

  • The Flushing Phenomenon: A well-known side effect of nicotinic acid is cutaneous vasodilation, or flushing. In vivo studies have been crucial in linking this effect to the GPR109A-mediated release of prostaglandins D2 and E2 from Langerhans cells in the skin.[1]

Signaling Pathway: Nicotinic Acid's Action on Adipocytes

NicotinicAcidPathway NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A AC Adenylate Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis ↓ Lipolysis (↓ Free Fatty Acids) HSL->Lipolysis

Caption: Nicotinic acid's signaling cascade in adipocytes.

Comparative Data: In Vitro Potency vs. In Vivo Efficacy

A direct comparison of data from in vitro and in vivo studies highlights the importance of both approaches in drug development.

ParameterIn Vitro MeasurementTypical ValuesIn Vivo EndpointTypical Observations
Potency IC50 for inhibition of lipolysis in primary human adipocytes~200 nM[10]Efficacy Dose-dependent reduction in plasma free fatty acids
Target Engagement Ki for binding to GPR109A receptor~113 nM[10]Pharmacodynamic Effect Flushing response
Metabolic Stability Half-life in cultured hepatocytesVaries with cell line and conditionsPharmacokinetics Plasma elimination half-life

Methodologies and Experimental Protocols

The following are representative protocols for studying nicotinic acid in both in vitro and in vivo settings.

Protocol 1: In Vitro Lipolysis Assay in Primary Human Adipocytes
  • Cell Culture: Isolate primary human adipocytes from subcutaneous adipose tissue via collagenase digestion. Culture the mature adipocytes in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

  • Treatment: Plate the adipocytes in 96-well plates. Pre-incubate the cells with adenosine deaminase to reduce endogenous adenosine levels. Treat the cells with varying concentrations of nicotinic acid (e.g., 1 nM to 100 µM) for a specified period (e.g., 2 hours). Include a positive control (e.g., isoproterenol to stimulate lipolysis) and a vehicle control.

  • Glycerol Measurement: At the end of the incubation period, collect the cell culture supernatant. Measure the glycerol content in the supernatant using a commercial glycerol assay kit. Glycerol release is a direct indicator of lipolysis.

  • Data Analysis: Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the concentration of nicotinic acid. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Wistar rats (n=6 per group) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.

  • Drug Administration: Administer a single oral dose of nicotinic acid (e.g., 100 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of nicotinic acid and its major metabolite, nicotinuric acid, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis software.

Experimental Workflow: From In Vitro Dissolution to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study cluster_correlation Correlation dissolution Dissolution Testing (e.g., USP Apparatus 2) release_profile In Vitro Release Profile dissolution->release_profile ivivc_model IVIVC Model Development (e.g., Level A) release_profile->ivivc_model Input human_study Human Bioavailability Study plasma_concentration Plasma Concentration-Time Profile human_study->plasma_concentration deconvolution Deconvolution (Calculate in vivo absorption) plasma_concentration->deconvolution deconvolution->ivivc_model

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(2-Aminoethyl)amino]nicotinic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, operational-level guida...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, operational-level guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-[(2-Aminoethyl)amino]nicotinic acid. Our methodology is grounded in the principle of risk minimization, ensuring that every procedure is a self-validating system of safety.

Hazard Identification and Risk Assessment: A Proactive Stance

An authoritative Safety Data Sheet (SDS) for 2-[(2-Aminoethyl)amino]nicotinic acid is not publicly available at this time. Therefore, a conservative risk assessment must be performed based on the known hazards of a close structural analog, 2-Aminonicotinic acid . This related compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory System) [1][2]

This profile indicates that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of the solid powder. Our safety protocols are designed to mitigate these specific risks at every stage of handling. We will adopt the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—as advocated by the American Chemical Society (ACS) to structure our approach.[3][4]

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for distinct operational scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Pre-Operational Setup (Area preparation, gathering glassware)ANSI Z87.1-rated Safety GlassesNot requiredLaboratory Coat (fully buttoned)Not required
Handling Solid Compound (Weighing, transferring powder)Chemical Splash GogglesNitrile Gloves (minimum 4 mil thickness)Laboratory Coat (fully buttoned)N95 Respirator or higher
Preparing Solutions (Dissolving solid in solvent)Chemical Splash Goggles and Face ShieldNitrile Gloves (minimum 4 mil thickness)Laboratory Coat (fully buttoned)Work within a certified Chemical Fume Hood
Running Reactions & Transfers (Active chemical processes)Chemical Splash Goggles and Face ShieldNitrile Gloves (minimum 4 mil thickness)Laboratory Coat (fully buttoned)Work within a certified Chemical Fume Hood
Post-Operational Cleanup (Decontaminating surfaces, glassware)Chemical Splash GogglesNitrile Gloves (minimum 4 mil thickness)Laboratory Coat (fully buttoned)Not required if performed in a ventilated area

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following protocols provide direct, step-by-step guidance for PPE management.

PPE Selection and Donning Protocol

The logic for selecting appropriate PPE should follow a systematic evaluation of the planned laboratory task. The following workflow diagram illustrates this decision-making process.

PPE_Selection_Workflow start Assess the Task is_solid Handling Solid Powder? start->is_solid is_solution Preparing/Handling Solution? is_solid->is_solution No ppe_solid Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles - N95 Respirator is_solid->ppe_solid Yes is_reaction High Energy/Reaction? is_solution->is_reaction No ppe_solution Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles - Face Shield - Work in Fume Hood is_solution->ppe_solution Yes ppe_reaction Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles - Face Shield - Work in Fume Hood is_reaction->ppe_reaction Yes ppe_base Baseline PPE: - Lab Coat - Safety Glasses is_reaction->ppe_base No (Low-hazard setup)

Caption: PPE selection workflow for handling 2-[(2-Aminoethyl)amino]nicotinic acid.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check for your N95 or cartridge respirator.

  • Eye/Face Protection: Don safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Select nitrile gloves of appropriate size and thickness. Inspect for any tears or defects before pulling them on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing and Disposal Protocol

Contaminated PPE is a primary source of chemical exposure. A strict doffing sequence prevents cross-contamination.

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand, and slide the fingers of the ungloved hand under the cuff of the remaining glove to peel it off. This encases the first glove inside the second.

  • Dispose: Immediately dispose of the gloves in a designated hazardous waste container.[1]

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures and Disposal Plan

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Call for medical assistance.[1]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]

Chemical Waste Disposal

All waste, including the neat compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous.

  • Segregation: Keep all waste streams containing 2-[(2-Aminoethyl)amino]nicotinic acid separate from other laboratory waste unless compatibility is confirmed.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.

  • Disposal: The final disposal of the container must be conducted through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[1][5] Do not empty this chemical into drains or dispose of it with household garbage.[1][6]

This guide is intended to provide a robust framework for safely handling 2-[(2-Aminoethyl)amino]nicotinic acid. It is imperative that these protocols are integrated into your laboratory's specific Chemical Hygiene Plan, as mandated by OSHA standard 29 CFR 1910.1450.[7][8] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

  • Carl ROTH. Safety Data Sheet: Nicotinic acid.[Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.[Link]

  • SDFine. Safety Data Sheet: 4-aminopyridine.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.[Link]

  • ScienceLab.com. Material Safety Data Sheet: 4-Aminopyridine.[Link]

  • American Chemical Society. Safety Tipsheets & Best Practices.[Link]

  • American Chemical Society. From Chemical Safety Rules to Risk Management | ACS College Safety Video #1.[Link]

  • DuraLabel Resources. OSHA Rules for Hazardous Chemicals.[Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.[Link]

  • American Chemical Society. Laboratory Safety.[Link]

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET: 6-Amino-nicotinic acid ethyl ester.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.[Link]

  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.[Link]

  • Fisher Scientific. Safety Data Sheet: 2-Aminonicotinic acid (Canadian version).[Link]

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